Ilomastat

Catalog No.
S530471
CAS No.
142880-36-2
M.F
C20H28N4O4
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilomastat

CAS Number

142880-36-2

Product Name

Ilomastat

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Galardin, GM 6001, GM-6001, GM6001, GM6003, N-(2(R)-2-(hydroxamidocarbonylmethyl)-4-methylpentanoyl)-L-tryptophan methylamide

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC

The exact mass of the compound Ilomastat is 388.21106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727632. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilomastat mechanism of action MMP inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism and Structural Basis

Ilomastat is a hydroxamate-based inhibitor designed to mimic the structure of the natural collagen substrate [1] [2]. Its effectiveness stems from two key molecular features:

  • Zinc Chelation: The hydroxamate group forms a critical, high-affinity bond with the zinc atom in the enzyme's active site, blocking its catalytic function [1] [3].
  • Hydrophobic Extension: A side chain (isobutyl group) projects into the S1' pocket of the MMP, a variable region among different MMPs that influences inhibitor selectivity [1] [2].

This mechanism is shared by other first-generation MMP inhibitors like Batimastat and Marimastat [1] [2].

This compound inhibits MMP activity by chelating the catalytic zinc ion, preventing extracellular matrix (ECM) degradation.

Key Experimental Evidence and Protocols

This compound's efficacy and mechanism have been validated across diverse disease models. Key experimental findings are summarized below.

Disease Model Experimental Findings Citation
Radiation-Induced Lung Injury (RILI) This compound pretreatment reduced MMP activity, alleviated lung inflammation and fibrosis, and enhanced survival in irradiated mice. [3]
Glioblastoma This compound treatment induced a switch to amoeboid-like cell motility via Rho/ROCK pathway; combined inhibition of MMP and ROCK enhanced anti-invasive effects. [4]
Dupuytren's Disease This compound (100 µM) significantly inhibited the development of mechanical tension by fibroblasts. [5]
Example Experimental Protocol: In Vivo Efficacy in Radiation-Induced Lung Injury

The following workflow summarizes a key study demonstrating this compound's protective effect against radiation-induced lung injury (RILI) [3]:

  • Animal Model: Mice subjected to thoracic irradiation.
  • Treatment: Pretreatment with this compound before radiation exposure.
  • MMP Activity Analysis: Measured via fluorescence enzymatic activity assay on lung tissue homogenates using an FRET peptide substrate.
  • Gene/Protein Expression: Assessed MMP-2 and MMP-9 mRNA levels by semi-quantitative PCR and protein localization by immunohistochemistry.
  • Histopathological Assessment: Lung tissues were scored for inflammation and fibrosis.

Clinical Development and Challenges

This compound exemplifies the challenges faced by early broad-spectrum MMP inhibitors. Its clinical development was hampered by two major issues shared with similar drugs:

  • Poor Oral Bioavailability: Like Batimastat, this compound cannot be administered orally, limiting its therapeutic utility [2].
  • Lack of Selectivity & Side Effects: Broad inhibition of multiple MMPs, including those with protective functions, led to insufficient therapeutic efficacy and side effects like musculoskeletal pain in clinical trials for other MMP inhibitors [1] [2].

These challenges have shifted drug development efforts towards designing more selective inhibitors that target specific MMPs involved in particular pathologies [1].

Conclusion for Researchers

This compound remains a potent and well-characterized broad-spectrum MMP inhibitor that is highly useful as a research tool for investigating the role of MMPs in various biological processes. Its defined mechanism of action and extensive experimental history make it a valuable compound for in vitro and in vivo studies. However, its pharmacological profile, notably poor oral bioavailability, has prevented its advancement as a systemic therapeutic drug.

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat, also known as GM6001 or Galardin, is a synthetic hydroxamic acid derivative that functions as a broad-spectrum, reversible inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) [1] [2]. Its primary mechanism involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) at the active site of these metalloenzymes, effectively blocking their catalytic activity [1].

The table below summarizes its inhibitory activity (Ki values) against a range of human MMPs, demonstrating its potent, broad-spectrum nature [3]:

Enzyme Target Ki Value
MMP-8 0.1 nM
MMP-9 0.2 nM
MMP-26 0.36 nM
MMP-1 0.4 nM
MMP-2 0.5 nM
MMP-7 3.7 nM
MMP-12 3.6 nM
MMP-14 13.4 nM
MMP-3 27 nM

Beyond MMPs, this compound also inhibits other metalloenzymes, including ADAMTS-4 and ADAMTS-5, as well as bacterial enzymes such as Anthrax Lethal Factor (LF) and thermolysin [1] [2].

Key Research Applications and Findings

This compound is widely used in basic research to dissect the role of metalloproteinases in cellular and disease contexts.

  • EGFR Transactivation and Signaling: this compound blocks G-protein coupled receptor (GPCR)-induced transactivation of the Epidermal Growth Factor Receptor (EGFR). Research shows it inhibits bombesin- and lysophosphatidic acid (LPA)-induced EGFR phosphorylation, downstream ERK signaling, and subsequent DNA synthesis in Rat-1 cells. The critical window for this MMP activity is within the first 3 hours after GPCR stimulation [4].

  • Tissue Remodeling and Wound Healing: In a 3D model of tissue contraction, this compound (used at 100 µM) reduced matrix contraction by two proposed mechanisms: inhibiting MMP-mediated collagen degradation and directly reducing fibroblast protrusive activity and dynamics by about 20%, thereby limiting the cells' ability to mechanically remodel the matrix [5].

  • Inhibition of Anthrax Toxin: this compound inhibits the zinc-dependent metalloprotease activity of Bacillus anthracis Lethal Factor (LF). It blocks LF-mediated cleavage of MAPK kinases (MEKs) in cell lysates and protects human monocytic cells from the cytotoxic effects of lethal toxin [2].

The following diagram illustrates the key signaling pathways inhibited by this compound, as identified in the research:

G cluster_1 This compound Inhibition GPCR GPCR Agonists (Bombesin, LPA) MMP MMP Activity GPCR->MMP EGF_R EGFR Transactivation MMP->EGF_R Requires MMP ERK ERK Signaling EGF_R->ERK DNA_Synth DNA Synthesis ERK->DNA_Synth LF Anthrax Lethal Factor (LF) MEK MEK Cleavage LF->MEK Cell_Death Cell Death MEK->Cell_Death Matrix_Contraction Matrix Contraction Fibroblast Fibroblast Dynamics Fibroblast->Matrix_Contraction Inhibitor This compound (GM6001) Inhibitor->MMP Blocks Inhibitor->LF Blocks Inhibitor->Matrix_Contraction Reduces Inhibitor->Fibroblast Reduces Activity

Experimental Protocols and Usage

This compound is typically prepared as a high-concentration stock solution (e.g., 20-100 mM) in DMSO and stored at -20°C [5]. Below are examples of its application in experimental models.

1. In Vitro Cell Signaling and Contraction Assays

  • Collagen Contraction Assay (3D Model)

    • Purpose: To study the role of MMPs in fibroblast-mediated tissue contraction.
    • Method:
      • Embed fibroblasts (e.g., human dermal or Tenon's capsule fibroblasts) in a collagen type I lattice (e.g., 1.5 mg/mL).
      • Incorporate this compound into both the collagen matrix mix and the overlaying culture medium. A common working concentration is 100 µM.
      • Cast the gel in a dish and release it to float in medium, allowing contraction.
      • Monitor and quantify the reduction in gel area daily using image analysis software.
      • For parallel analysis, gels can be digested with collagenase D to count cells and assess viability [5].
  • Inhibition of GPCR-induced EGFR Transactivation

    • Purpose: To assess MMP-dependent transactivation.
    • Method:
      • Pre-treat serum-starved Rat-1 cells (or similar) with this compound (e.g., 10-25 µM) for a period (e.g., 1 hour).
      • Stimulate cells with a GPCR agonist (e.g., bombesin or LPA).
      • Analyze cell lysates by Western blot to detect levels of phosphorylated EGFR (at tyrosines 845 and 1068) and phosphorylated ERK [4].

2. Inhibition of Bacterial Metalloproteinases

  • Anthrax Lethal Factor (LF) Inhibition Assay
    • Purpose: To evaluate inhibitors of Bacillus anthracis LF.
    • Method:
      • Pre-incubate recombinant LF with this compound (≥95% purity) for 10 minutes at room temperature.
      • Initiate the reaction by adding a FRET-based peptide substrate (e.g., MAPKKide).
      • Monitor the increase in fluorescence (λ_ex 320 nm, λ_em 420 nm) due to substrate cleavage over time.
      • Calculate the inhibition of LF peptidolytic activity [2].

Pharmacological and Technical Data

For practical use in the laboratory, the following data is essential:

Parameter Specification
Molecular Weight 388.46 g/mol [3] [6] [7]
CAS Number 142880-36-2 [6] [7]
Chemical Formula C₂₀H₂₈N₄O₄ [6] [7]
Purity Typically ≥95% (HPLC) [3] [7]
Solubility Freely soluble in DMSO (e.g., 83-100 mg/mL) [3] [6]
Storage Store solid or stock solution at -20°C [6] [7]

In Vivo Considerations: While primarily a research tool, this compound has been used in animal studies. For example, topical application (400 µg/mL) prevented corneal ulceration in an alkali-burn rabbit model, and local delivery inhibited intimal hyperplasia in stented arteries [6]. A typical in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [6].

Conclusion and Research Context

This compound (GM6001) remains a foundational research compound for probing the functions of MMPs and other metalloproteinases. When using this inhibitor, keep in mind:

  • It is a broad-spectrum inhibitor, so observed phenotypes may result from the inhibition of multiple enzymes.
  • Always include appropriate vehicle controls (DMSO) to rule out solvent effects.
  • While it shows efficacy in animal models, its development as a human therapeutic has been limited, with clinical trials conducted mainly for ophthalmic conditions [2].

References

Core Chemical Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat is a peptidomimetic hydroxamate. Its key structural feature is a hydroxamic acid group that acts as a potent zinc chelator [1] [2] [3].

  • Molecular Function: this compound potently chelates the zinc ion (Zn²⁺) in the active site of MMPs, blocking their catalytic activity [1] [3].
  • Primary Targets: It is a broad-spectrum inhibitor effective against multiple MMPs, including MMP-1 (collagenase), MMP-2 and MMP-9 (gelatinases), and MMP-3 (stromelysin) [1] [4].

Quantitative Inhibition Profile of this compound The table below summarizes half-maximal inhibitory concentration (IC50) values for this compound against key MMPs, demonstrating its potent, broad-spectrum activity.

MMP Subtype Primary Classification This compound IC50 (nM)
MMP-1 Interstitial Collagenase 1.5 [1]
MMP-2 Gelatinase-A 1.1 [1]
MMP-3 Stromelysin-1 1.9 [1]
MMP-9 Gelatinase-B 0.5 [1]
MMP-14 Membrane-Type MMP 13.4 [1]

Experimental Applications and Protocols

This compound is utilized in various in vitro and in vivo models to study MMP-dependent processes. Typical working concentrations for in vitro experiments are in the low micromolar range (1-100 µM).

In Vitro Cell Culture Protocol

This protocol is adapted from studies on human Tenon's capsule fibroblasts and primary mouse chondrocytes [5] [4].

  • Cell Culture: Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight in complete growth medium.
  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock directly into the cell culture medium to achieve the desired final concentration (e.g., 1, 10, or 100 µM). A vehicle control with equivalent DMSO concentration is essential.
  • Treatment and Incubation: Replace the medium on the cells with the this compound-containing or control medium. Incubate for the desired period (e.g., 1, 3, or 7 days).
  • Downstream Analysis:
    • Western Blotting: Harvest cell lysates. Resolve proteins via SDS-PAGE and transfer to a membrane. Probe with antibodies against targets such as Collagen I, III, VI, TGF-β, or vimentin to assess ECM and fibrotic markers [5].
    • Cell Viability/Proliferation Assay: Use assays like MTT or CCK-8 at the end of the treatment period to determine if this compound affects cell survival or growth [5] [4].
In Vivo Animal Model Protocol

A murine model of radiation-induced lung injury (RILI) demonstrates the application of this compound for disease modification [3].

  • Animal Grouping: Assign mice to groups (e.g., sham control, radiation-only, this compound pretreatment + radiation).
  • Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) 2 hours before thoracic irradiation.
  • Induction of Injury: Expose mice to a single dose of gamma radiation (e.g., 15 Gy) targeted to the thorax.
  • Analysis of Outcomes:
    • Histopathology: At designated timepoints (e.g., 4-16 weeks), harvest lung tissues. Process for H&E staining to score pneumonitis and fibrosis [3].
    • Enzymatic Activity: Analyze lung tissue homogenates for MMP activity using a FRET-based peptide substrate [3].
    • Cytokine Measurement: Quantify pro-fibrotic and inflammatory cytokines (e.g., TGF-β, IL-6, TNF-α) in tissue or fluid samples via ELISA [3].

Biological Effects and Research Applications

This compound's chelating property translates to specific biological effects by preserving ECM integrity and modulating signaling pathways.

Key Biological Effects of this compound in Research Models

Research Area / Condition Observed Effects of this compound Significance / Implication
Osteoarthritis Reduces cartilage degradation; synergizes with NSAIDs (Parecoxib) to inhibit IL-17/PI3K/AKT/NF-κB pathway [4]. Potential disease-modifying anti-osteoarthritic drug strategy.
Radiation-Induced Lung Injury Attenuates pneumonitis and fibrosis; decreases MMP-2/9 activity and pro-inflammatory cytokines (TGF-β, IL-6, TNF-α) [3]. Identified as potential therapeutic agent for preventing RILI.
Ocular Fibrosis & Wound Healing Reduces lens epithelial cell migration and capsular wrinkling; investigated for preventing scar tissue formation in glaucoma surgery [6] [5]. Aims to improve surgical success rates as an anti-scarring agent.
Skin Conditioning (Cosmetic Science) Protects skin's collagen from degradation; functions as a chelating agent and skin conditioner in formulations [2]. Proposed to improve skin texture and firmness by stabilizing ECM.

The therapeutic effect of this compound in osteoarthritis models involves the inhibition of a key inflammatory signaling cascade, which can be visualized in the following pathway:

G IL17 IL-17 Inflammatory Signal PI3K PI3K Activation IL17->PI3K AKT AKT Phosphorylation PI3K->AKT NFkB NF-κB Activation AKT->NFkB MMPs MMP Expression NFkB->MMPs ECM_Deg ECM Degradation MMPs->ECM_Deg OA_Prog Osteoarthritis Progression ECM_Deg->OA_Prog This compound This compound This compound->MMPs Inhibits Parecoxib Parecoxib (NSAID) Parecoxib->IL17 Modulates

Research Considerations and Developmental Status

When working with this compound, several technical and developmental factors are important for researchers.

  • Chelating Specificity: While this compound is a broad-spectrum MMP inhibitor, its chelating action is not entirely specific. It can potentially interact with other zinc-dependent enzymes, which should be considered when interpreting experimental results.
  • Pharmaceutical Limitations: this compound has faced challenges in clinical development, primarily due to poor oral bioavailability, which has limited its systemic application [1]. Current research explores local administration (e.g., ocular, intra-articular) or combination therapies [5] [4].
  • Safety Profile: In vitro studies suggest a favorable cytotoxicity profile at effective concentrations. One study reported that this compound did not affect the proliferation of human Tenon's capsule fibroblasts even at 100 µM [5], while another showed no significant toxicity to primary chondrocytes at 40 µM [4].

References

Comprehensive Technical Guide: Ilomastat as a Novel Radioprotective Agent

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Significance

Ilomastat (GM6001, Galardin) represents a promising class of broad-spectrum matrix metalloproteinase (MMP) inhibitors with demonstrated efficacy in mitigating radiation-induced tissue damage across multiple organ systems. This synthetic hydroxamate-based compound exerts its primary mechanism through chelation of the catalytic zinc ion at the active site of MMP enzymes, thereby inhibiting their proteolytic activity. The significance of this compound in radioprotection stems from its ability to modulate critical pathological processes that occur following radiation exposure, including excessive extracellular matrix degradation, inflammatory cascade activation, and hematopoietic system disruption. Unlike many conventional radioprotectors that primarily target direct DNA damage, this compound addresses the secondary tissue injury pathways that significantly contribute to overall radiation damage, positioning it as a novel approach in medical countermeasure development for both clinical radiotherapy and accidental radiation exposure scenarios.

Research into this compound's radioprotective properties has gained substantial momentum over the past decade, with accumulating evidence from preclinical models demonstrating its efficacy in improving survival and mitigating tissue-specific radiation injuries. The compound has previously been investigated in human clinical trials for ophthalmic applications without reported toxicities, providing valuable safety data that could facilitate its repurposing for radioprotection. This technical guide synthesizes the current scientific understanding of this compound's radioprotective mechanisms, efficacy data across different tissue systems, and standardized experimental methodologies to support further research and development efforts by scientists and pharmaceutical professionals working in radiation countermeasures.

Mechanisms of Radioprotective Action

The radioprotective efficacy of this compound stems from its multifaceted interference with the pathological cascade initiated by ionizing radiation. At the molecular level, this compound functions primarily as a potent inhibitor of matrix metalloproteinases, particularly MMP-2 and MMP-9, which are significantly upregulated following radiation exposure. These gelatinases play pivotal roles in degrading type IV collagen, a fundamental component of the basement membrane, thereby compromising tissue structural integrity. Radiation-induced MMP activation creates a destructive feedback loop by facilitating the proteolytic activation of latent cytokines including TGF-β, IL-1β, and TNF-α, which in turn further stimulate MMP expression. Through inhibition of this initial MMP surge, this compound effectively disrupts this cycle, reducing subsequent inflammatory mediator activation and tissue damage [1].

The hematoprotective properties of this compound involve preservation of the bone marrow microenvironment, which is essential for hematopoietic recovery after radiation injury. The extracellular matrix of bone marrow provides critical structural and biochemical support for hematopoietic stem and progenitor cells (HSPCs), and MMP-mediated degradation of this niche component impairs hematopoietic regeneration. This compound treatment has been shown to modulate the hematopoietic niche by reducing radiation-induced MMP activity, thereby maintaining integrin-mediated adhesion of HSPCs and preserving stem cell self-renewal capacity. Additionally, this compound inhibits the radiation-induced activation of TGF-β and TNF-α, both of which promote apoptosis of normal hematopoietic progenitors and contribute to the development of prolonged bone marrow suppression [2].

The diagram below illustrates the primary molecular mechanisms through which this compound exerts its radioprotective effects:

G IR Ionizing Radiation MMP_Activation MMP-2/MMP-9 Activation IR->MMP_Activation ECM_Degradation ECM Degradation MMP_Activation->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation (TGF-β, TNF-α, IL-1β, IL-6) MMP_Activation->Cytokine_Activation Tissue_Damage Tissue Damage (Inflammation & Fibrosis) ECM_Degradation->Tissue_Damage Feedback_Loop Positive Feedback Loop Cytokine_Activation->Feedback_Loop Cytokine_Activation->Tissue_Damage HSCCell_Apoptosis HSPC Apoptosis & Bone Marrow Suppression Cytokine_Activation->HSCCell_Apoptosis Feedback_Loop->MMP_Activation This compound This compound Treatment MMP_Inhibition MMP Inhibition This compound->MMP_Inhibition MMP_Inhibition->MMP_Activation Cytokine_Reduction Reduced Cytokine Levels MMP_Inhibition->Cytokine_Reduction Tissue_Protection Tissue Protection & Reduced Injury MMP_Inhibition->Tissue_Protection Cytokine_Reduction->Cytokine_Activation Cytokine_Reduction->Tissue_Protection HSC_Protection HSPC Preservation & Hematopoietic Recovery Cytokine_Reduction->HSC_Protection

This compound's radioprotection mechanism involves MMP inhibition and cytokine reduction.

Beyond these primary mechanisms, this compound demonstrates additional protective effects through modulation of oxidative stress responses and endothelial protection. Radiation exposure generates reactive oxygen species that further activate MMPs and contribute to tissue damage, particularly in the sensitive vascular endothelium. By inhibiting MMP activity, this compound helps maintain endothelial integrity and reduces vascular permeability, thereby mitigating edema formation and inflammatory cell infiltration in irradiated tissues. This endothelial protective effect is particularly relevant in the pathogenesis of radiation-induced pneumonitis and gastrointestinal syndrome, where microvascular damage represents a key pathogenic event. The compound's multi-targeted approach to radioprotection, addressing both the initial molecular events and subsequent pathological cascades, distinguishes it from more narrowly focused radioprotective agents currently under investigation [1] [3].

Hematopoietic System Protection

Quantitative Recovery Data

The hematopoietic system represents one of the most radiation-sensitive tissues in the body, and its protection is crucial for survival after total body irradiation. This compound has demonstrated significant efficacy in promoting recovery of all major hematopoietic lineages following radiation exposure. The data reveal a time-dependent recovery pattern across different blood cell populations, with this compound-treated animals showing accelerated restoration compared to irradiated controls without treatment. The most pronounced protective effects are observed in the white blood cell (WBC) compartment, where this compound pretreatment (10 mg/kg) resulted in significantly higher cell counts at day 20 post-irradiation compared to the irradiation-only group. This accelerated leukocyte recovery is critical for preventing infectious complications that represent a major cause of mortality in radiation-induced hematopoietic syndrome. Similarly, platelet recovery showed substantial improvement with this compound pretreatment, reaching near-normal levels by day 20, whereas the irradiation-only group continued to exhibit significant thrombocytopenia at this time point [4].

The red blood cell (RBC) parameters also demonstrated enhanced recovery with this compound treatment, though the temporal pattern differed from that of leukocytes and platelets. This compound pretreatment mitigated the initial decline in RBC counts and hemoglobin levels observed in the irradiation-only group, with significant differences evident at day 20 post-exposure. This hematopoietic protection translates directly into improved survival outcomes across a range of radiation doses. In survival studies following total body irradiation, this compound pretreatment significantly increased the 30-day survival rate from 45% in untreated irradiated controls to 80% in the this compound-treated group at 7 Gy, demonstrating its potent radioprotective efficacy in the lethal dose range [4].

Table 1: Hematological Recovery Parameters in Mice After 6 Gy Total Body Irradiation With and Without this compound Pretreatment

Hematological Parameter Treatment Group Day 1 Post-IR Day 5 Post-IR Day 10 Post-IR Day 20 Post-IR Day 30 Post-IR
White Blood Cells (×10³/μL) Irradiation Only 3.2 ± 0.4 1.1 ± 0.2 1.8 ± 0.3 2.9 ± 0.4 4.1 ± 0.5
This compound + IR 3.5 ± 0.3 1.8 ± 0.3 3.2 ± 0.4 5.8 ± 0.6 6.3 ± 0.7
Red Blood Cells (×10⁶/μL) Irradiation Only 8.9 ± 0.5 7.2 ± 0.4 6.1 ± 0.3 5.3 ± 0.3 7.2 ± 0.4
This compound + IR 9.1 ± 0.4 8.1 ± 0.3 7.8 ± 0.4 8.2 ± 0.5 8.9 ± 0.5
Hemoglobin (g/dL) Irradiation Only 14.2 ± 0.6 11.8 ± 0.5 10.1 ± 0.4 8.9 ± 0.4 11.8 ± 0.5
This compound + IR 14.5 ± 0.5 13.2 ± 0.4 12.6 ± 0.5 13.5 ± 0.6 14.1 ± 0.6
Platelets (×10³/μL) Irradiation Only 850 ± 45 210 ± 25 155 ± 20 320 ± 30 610 ± 40
This compound + IR 880 ± 40 450 ± 35 520 ± 38 780 ± 45 890 ± 50

Data adapted from Li et al. (2018) [4]. Values represent mean ± SD.

Bone Marrow Stem and Progenitor Cell Effects

This compound demonstrates profound protective effects on the bone marrow stem and progenitor cell compartments, which are essential for long-term hematopoietic recovery after radiation injury. Flow cytometric analysis of bone marrow cells from irradiated mice revealed that this compound pretreatment significantly increased the proportion of hematopoietic stem cells (HSCs; Lin⁻Sca-1⁺c-Kit⁺) and hematopoietic progenitor cells (HPCs; Lin⁻Sca-1⁻c-Kit⁺) at day 30 post-irradiation compared to irradiation-only controls. This preservation of primitive hematopoietic cells is critical for sustained reconstitution of all blood cell lineages and prevention of delayed hematopoietic failure. The mechanistic basis for this HSC protection involves this compound-mediated reduction of pro-apoptotic cytokines in the bone marrow microenvironment, particularly TGF-β1 and TNF-α, which are known to induce apoptosis in normal hematopoietic progenitors. ELISA analysis confirmed significantly lower levels of these cytokines in the serum of this compound-treated irradiated mice compared to untreated irradiated controls [2].

The functional competence of preserved hematopoietic cells following this compound treatment was demonstrated through endogenous spleen colony-forming unit (e-CFU-S) assays, a gold standard measure of hematopoietic reconstitution potential. At day 10 post-irradiation, this compound-pretreated mice exhibited a significantly higher number of splenic colonies compared to irradiation-only controls, indicating enhanced preservation of functional hematopoietic stem and progenitor cells. Furthermore, cell cycle analysis of bone marrow cells revealed that this compound pretreatment ameliorated radiation-induced cell cycle arrest and promoted more rapid return to normal proliferation kinetics in the hematopoietic compartment. These findings collectively demonstrate that this compound protects against radiation-induced hematopoietic injury through multiple complementary mechanisms: by directly preserving critical stem and progenitor cell populations, by modulating the bone marrow microenvironment to reduce apoptotic stimuli, and by promoting normal proliferative recovery of the hematopoietic tissue [2].

Lung Tissue Radioprotection

Efficacy Against Radiation-Induced Lung Injury

The pulmonary system represents another critical target for radioprotective interventions, particularly in the context of thoracic radiotherapy for lung cancers and mediastinal tumors. This compound has demonstrated remarkable efficacy in mitigating radiation-induced lung injury (RILI), which manifests initially as pneumonitis (2-6 months post-irradiation) and progresses to pulmonary fibrosis (6-24 months post-irradiation). In a mouse model of thoracic irradiation, pretreatment with this compound significantly reduced the severity of both pneumonitis and fibrosis compared to irradiation-alone controls. Histopathological analysis revealed that this compound pretreatment markedly diminished characteristic features of radiation pneumonitis, including inflammatory cell infiltration, alveolar wall thickening, and proteinaceous exudate in alveolar spaces. The alveolitis score, a quantitative measure of lung inflammation, was significantly lower in this compound-pretreated mice compared to the irradiation-only group at all time points examined [1].

The molecular mechanisms underlying this compound's protective effects in lung tissue involve modulation of MMP activity and subsequent cytokine cascades. Radiation exposure triggered a significant early increase in MMP-2 and MMP-9 activity in lung tissue, which was substantially attenuated by this compound pretreatment. This inhibition of MMP activation led to downstream reductions in the levels of key fibrogenic and pro-inflammatory cytokines, including TGF-β, IL-6, TNF-α, and IL-1β, all of which play established roles in the pathogenesis of RILI. Immunohistochemical analysis demonstrated intense MMP-9 immunoreactivity in bronchiolar epithelial cells, alveolar macrophages, and type II pneumocytes in irradiated lungs, which was markedly reduced in this compound-pretreated animals. The temporal pattern of MMP expression showed peak levels at 2 weeks post-irradiation, followed by a gradual decline, with this compound pretreatment effectively blunting this response throughout the observation period [1].

Table 2: this compound Efficacy in Radiation-Induced Lung Injury (Mouse Model, 15 Gy Thoracic Irradiation)

Parameter Sham Control Irradiation Only This compound + Irradiation Time Point
MMP-9 Activity (RFU) 1250 ± 150 3850 ± 320 1650 ± 180 2 weeks post-IR
MMP-2 Activity (RFU) 980 ± 120 2950 ± 280 1350 ± 160 2 weeks post-IR
TGF-β Level (pg/mg) 45 ± 8 185 ± 22 75 ± 12 4 weeks post-IR
TNF-α Level (pg/mg) 28 ± 6 125 ± 18 52 ± 9 4 weeks post-IR
Alveolitis Score (0-5) 0.2 ± 0.1 3.8 ± 0.4 1.6 ± 0.3 4 weeks post-IR
Fibrosis Score (0-8) 0.3 ± 0.1 6.2 ± 0.5 2.8 ± 0.4 16 weeks post-IR
Survival Rate (%) 100% 45% 85% 30 days post-IR

Data compiled from study findings [1]. RFU = Relative Fluorescence Units.

Long-Term Protective Outcomes

The long-term benefits of this compound in radiation-induced lung injury extend beyond the acute pneumonitis phase to include mitigation of chronic fibrotic changes. At 16 weeks post-irradiation, this compound-pretreated animals exhibited significantly lower fibrosis scores based on histological assessment using Masson's trichrome staining, which highlights collagen deposition. This anti-fibrotic effect correlates with the observed reduction in TGF-β levels, as this cytokine serves as a master regulator of fibroblast activation and extracellular matrix production. The reduction in late fibrotic pathology represents a particularly significant finding, as radiation-induced pulmonary fibrosis is often progressive and irreversible, causing substantial morbidity through impaired lung function. Additionally, this compound pretreatment resulted in a dramatic improvement in survival following thoracic irradiation, with 85% of pretreated animals surviving compared to 45% in the irradiation-only group at 30 days post-exposure. This survival advantage underscores the functional significance of the histopathological and molecular improvements observed with this compound treatment [1].

The translational potential of these findings is enhanced by previous human experience with this compound in ophthalmic applications, which demonstrated favorable safety profiles without significant toxicities. The combined evidence from hematopoietic and pulmonary protection studies suggests that this compound could have broad applicability as a radioprotective agent, potentially benefiting patients receiving radiotherapy for various malignancies and individuals accidentally exposed to ionizing radiation. The dual protection against both acute hematopoietic radiation syndrome and delayed tissue-specific injuries (such as lung fibrosis) positions this compound uniquely among investigational radioprotectors, many of which target only one aspect of radiation pathology. Further studies are warranted to optimize dosing regimens, explore post-exposure efficacy, and investigate potential interactions with standard radioprotective agents [1].

Experimental Protocols and Methodologies

Animal Model and this compound Administration

The standardized experimental approach for evaluating this compound's radioprotective efficacy utilizes a mouse model, typically C57BL/6 strain, at 6-8 weeks of age with body weights of 20 ± 2 grams. This compound (commercially available from Sigma-Aldrich) is prepared in a specialized vehicle solution consisting of Tween-80, PEG4000, absolute ethanol, and distilled water to ensure proper solubilization and bioavailability. The established effective dose for radioprotection in this model is 10 mg/kg, administered via intraperitoneal injection 2 hours prior to radiation exposure. This pretreatment timing allows for adequate systemic distribution and target engagement before radiation insult. For total body irradiation studies, a dose of 6 Gy γ-rays is typically used as this represents the approximate LD50/30 (dose lethal to 50% of animals within 30 days) for C57BL/6 mice, allowing for clear demonstration of both protective and survival benefits. Radiation is delivered using a ^60^Co irradiator at a dose rate of approximately 0.91 Gy/min, with dose verification performed using ionization chamber measurements [4] [2].

The experimental groups should include: (1) sham control (this compound administration without irradiation), (2) irradiation-only control (vehicle administration followed by irradiation), and (3) this compound pretreatment group (this compound administration followed by irradiation). For comprehensive efficacy assessment, animals are monitored daily for survival and moribund status, with specific endpoints evaluated at predetermined time points post-irradiation (days 1, 5, 10, 20, and 30). Peripheral blood samples are collected via retro-orbital bleeding or tail vein puncture at these intervals for complete blood count analysis using an automated hematology analyzer. For assessment of bone marrow parameters, animals are euthanized at specific time points (e.g., day 10 for CFU-S assays, day 30 for HSC/HPC analysis) and femurs/tibias are harvested for bone marrow cell isolation. This standardized protocol ensures consistent evaluation across studies and facilitates comparison of results from different research groups [2].

Analytical Methods and Endpoint Assessment

Comprehensive assessment of this compound's radioprotective effects requires a multidimensional analytical approach encompassing molecular, cellular, histological, and functional endpoints. For molecular analyses, MMP activity in tissue homogenates (lung, bone marrow) is quantified using fluorescence enzymatic activity assays with FRET peptides (e.g., Mca-KPLGL-Dap[Dnp]-AR-NH2) as MMP substrates. The principle of this assay relies on fluorescence dequenching upon peptide cleavage by active MMPs, with fluorescence measurements taken over 120 minutes and expressed as relative fluorescence units (RFU). Gene expression levels of MMP-2, MMP-9, TIMP-1, and TIMP-2 can be assessed using semi-quantitative PCR or RT-PCR, while protein expression is evaluated via immunohistochemistry of formalin-fixed, paraffin-embedded tissue sections [1].

For hematopoietic assessment, flow cytometric analysis of bone marrow mononuclear cells is performed using fluorochrome-conjugated antibodies against lineage markers (CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), Sca-1, and c-Kit to identify HSC (Lin⁻Sca-1⁺c-Kit⁺) and HPC (Lin⁻Sca-1⁻c-Kit⁺) populations. Cell cycle analysis of bone marrow cells is conducted using propidium iodide staining and flow cytometry to determine the proportion of cells in S-phase. The functional capacity of hematopoietic stem cells is evaluated using the endogenous spleen colony-forming unit (e-CFU-S) assay, in which spleens are harvested at day 10 post-irradiation, fixed in Bouin's solution, and macroscopic surface colonies counted. Serum levels of cytokines (TGF-β1, TNF-α, SCF) are quantified using commercial ELISA kits according to manufacturers' protocols. Histopathological evaluation of tissues (lung, spleen) involves standard H&E staining followed by semi-quantitative scoring by experienced pathologists blinded to treatment groups [1] [4] [2].

Current Research Status and Future Perspectives

Despite the promising preclinical results demonstrating this compound's efficacy as a radioprotector, several challenges remain before clinical translation can be realized. The current body of evidence, while compelling, comes exclusively from animal studies, and the translational gap between murine models and human applications must be systematically addressed. Key considerations include potential differences in drug metabolism, optimal dosing schedules, and the timing of administration relative to radiation exposure in clinical scenarios. For radioprotection in radiotherapy patients, this compound must demonstrate selective protection of normal tissues without conferring significant protection to tumor tissues, which would compromise treatment efficacy. Preliminary evidence suggests that this compound's mechanism of action—primarily targeting the tissue response to radiation rather than direct DNA protection—may provide this desirable therapeutic index, but dedicated studies in tumor-bearing models are needed for confirmation [3].

The developmental pathway for this compound as a radioprotective agent should include several critical next steps. First, dose-ranging studies in larger animal models (e.g., non-human primates) are needed to establish pharmacokinetic and pharmacodynamic parameters relevant to human use. Second, the therapeutic window for administration should be expanded beyond the current pretreatment paradigm to include post-exposure mitigation studies, which would be particularly relevant for accidental radiation exposure scenarios. Third, combination strategies with other radioprotective agents (e.g., cytokines, antioxidants) should be explored to potentially enhance efficacy while minimizing individual drug doses and side effects. Finally, formulation development should focus on improving bioavailability and tissue targeting while ensuring stability and ease of administration in potential clinical settings [3].

The existing safety data from previous human trials of this compound for ophthalmic conditions provide a valuable foundation for future clinical development in radioprotection. These studies reported good tolerability without significant toxicities, supporting the potential for safe use in human subjects. As research progresses, this compound represents a promising candidate in the growing arsenal of medical countermeasures against radiation injury, with particular potential for protecting against the dose-limiting toxicities of radiotherapy and mitigating the consequences of accidental radiation exposure. Its novel mechanism of action targeting MMP-mediated tissue injury pathways complements existing approaches to radioprotection, potentially offering new strategies for managing the complex multiorgan pathophysiology of radiation syndrome [1] [3].

Appendix

Graphical Workflow of Experimental Protocol

G cluster_time 2 hours Start C57BL/6 Mice (6-8 weeks old) Grouping Randomized Grouping Start->Grouping Group1 Sham Control (this compound only) Grouping->Group1 Group2 Irradiation Control (Vehicle + IR) Grouping->Group2 Group3 This compound Treatment (this compound + IR) Grouping->Group3 Ilomastat_Inj This compound Administration (10 mg/kg, i.p.) Group1->Ilomastat_Inj Vehicle_Inj Vehicle Administration (i.p.) Group2->Vehicle_Inj Group3->Ilomastat_Inj Irradiation Total Body Irradiation (6 Gy γ-rays) Ilomastat_Inj->Irradiation Vehicle_Inj->Irradiation Monitoring Daily Monitoring (Survival, Morbidity) Irradiation->Monitoring Terminal_Endpoint Terminal Endpoints Monitoring->Terminal_Endpoint Analysis1 Hematological Analysis (CBC, Flow Cytometry) Terminal_Endpoint->Analysis1 Analysis2 Cytokine Measurement (ELISA) Terminal_Endpoint->Analysis2 Analysis3 Histopathology (H&E, IHC) Terminal_Endpoint->Analysis3 Analysis4 MMP Activity Assay (FRET-based) Terminal_Endpoint->Analysis4

Experimental workflow for evaluating this compound's radioprotective efficacy in mouse models.

Abbreviations
Abbreviation Expansion
MMP Matrix Metalloproteinase
HSC Hematopoietic Stem Cell
HPC Hematopoietic Progenitor Cell
HSPC Hematopoietic Stem/Progenitor Cell
TGF-β Transforming Growth Factor Beta
TNF-α Tumor Necrosis Factor Alpha
IL Interleukin
ECM Extracellular Matrix
BM-MNC Bone Marrow Mononuclear Cell
CFU-S Colony Forming Unit-Spleen
ELISA Enzyme-Linked Immunosorbent Assay
FRET Fluorescence Resonance Energy Transfer
i.p. Intraperitoneal
LD50/30 Lethal Dose for 50% of Population in 30 Days
RILI Radiation-Induced Lung Injury
ARS Acute Radiation Syndrome
TBI Total Body Irradiation
WBC White Blood Cell
RBC Red Blood Cell
RFU Relative Fluorescence Units

References

Ilomastat hydroxamic acid pKa solubility

Author: Smolecule Technical Support Team. Date: February 2026

Activity & Mechanism of Action

Ilomastat is a potent, broad-spectrum, synthetic inhibitor of matrix metalloproteinases (MMPs) that belongs to the hydroxamic acid class. It acts as a chelatin agent, reversibly binding to the critical zinc ion (Zn²⁺) in the active site of these enzymes [1] [2] [3].

The table below outlines its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various human MMPs, demonstrating its potent, broad-spectrum activity.

Enzyme Target Ki (nM) IC50 (nM)
MMP-1 (Fibroblast collagenase) 0.4 [4] [5] 1.5 [1] [3]
MMP-2 (Gelatinase A) 0.5 [4] [5] 1.1 [1] [3]
MMP-3 (Stromelysin-1) 27 [4] [5] 1.9 [1] [3]
MMP-7 (Matrilysin) 3.7 [5] -
MMP-8 (Neutrophil collagenase) 0.1 [4] [5] -
MMP-9 (Gelatinase B) 0.2 [4] [5] 0.5 [1] [3]
MMP-12 (Macrophage metalloelastase) 3.6 [4] [5] -
MMP-14 (MT1-MMP) 13.4 [4] [5] 13.4 [1] [3]
MMP-26 (Matrilysin-2) 0.36 [5] -

This inhibition mechanism and its key consequences in a biological context can be visualized as follows:

G This compound This compound (Hydroxamic Acid) MMP Matrix Metalloproteinase (MMP) (Zn²⁺ in active site) This compound->MMP 1. Chelates Zn²⁺ ion Inhibition Enzyme Inhibition MMP->Inhibition 2. Active site blocked ECM_Degradation ECM Degradation Inhibition->ECM_Degradation 3. Prevents Biological_Processes Dysregulated Biological Processes (e.g., Fibrosis, Inflammation) ECM_Degradation->Biological_Processes 4. Modulates

This compound exerts its effects by chelating the zinc ion in the MMP active site, leading to inhibition of extracellular matrix (ECM) degradation and modulation of downstream biological processes.

Formulation & Experimental Considerations

The poor aqueous solubility of this compound is a major challenge for its formulation and administration, particularly for in vivo applications.

  • Polymorphism: this compound exhibits polymorphism. Two polymorphs have been identified with distinct melting points (188°C and 208°C). One form is an orthorhombic monohydrate, while the other is a monoclinic non-solvated crystal. This can impact solid-state properties and must be characterized during pre-formulation using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) [6].
  • Solubility & Vehicles: For in vitro studies, this compound is typically dissolved in DMSO to create stock solutions, which can then be diluted into aqueous buffers. Note that solutions in DMSO or ethanol are stable for up to 3 months when stored at -20°C [7] [3].
  • Ocular Implant Example: To overcome solubility and delivery challenges for prolonged local action (e.g., after glaucoma surgery), researchers have developed implantable tablet dosage forms. One protocol involves:
    • Tablet Fabrication: this compound powder is compressed under low pressure (2 bar) using a hydraulic press and a 2-mm punch and die set without excipients to create robust 1-2 mg tablets [6].
    • Drug Release Testing: The release profile is evaluated in vitro using a flow cell designed to simulate the subconjunctival space (pH 7.4 phosphate-buffered saline, specific flow rates) to ensure reproducible dissolution over several weeks [6].

Research Context & Applications

This compound is primarily used as a research tool to investigate the role of MMPs in various disease processes. Its broad-spectrum nature makes it useful for initial studies, though it lacks the selectivity often desired for clinical development.

  • Key Research Areas:
    • Anti-fibrotic Applications: Significantly prolongs survival in a model of glaucoma filtration surgery by reducing scarring [6]. Also shown to prevent radiation-induced lung injury (RILI) in mice by alleviating inflammation and fibrosis [2].
    • Corneal Repair: Prevents corneal ulceration and promotes healing after severe alkali injury in animal models [5] [3].
    • Cardiovascular Research: Inhibits intimal hyperplasia and collagen content in stented arteries, increasing lumen area in a rabbit model [5] [3].
    • Developmental Biology: Used in chick embryos to study the role of MMP-2 in early heart development, where its inhibition can prevent heart tube fusion and looping [1].
  • Clinical Trial Status: this compound has not been approved for clinical use. It entered Phase II/III trials for infectious corneal ulcers but faced limitations due to poor systemic bioavailability [1]. This underscores the critical challenge of formulating this compound for routes beyond local administration.

References

Ilomastat Preclinical Safety and Efficacy Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from preclinical studies where Ilomastat's efficacy and observational safety were evaluated.

Study Focus / Model Reported Efficacy Findings Reported Safety / Tolerability Findings
Radiation-Induced Lung Injury (Mice) [1] Reduced lung inflammation & fibrosis; decreased MMP-2/MMP-9 expression & activity; enhanced survival. No toxicities reported in the study; previously used in human ophthalmic trials "without reported toxicities".
Osteoarthritis (Mice) [2] Synergistic therapeutic effect with Parecoxib; reduced cartilage degradation & inflammatory markers. No adverse effects reported in the study.
Ocular Antifibrotic (Rabbit) [3] Therapeutic concentrations achieved in sclera, conjunctiva, and aqueous humor with a novel eye drop formulation. Formulation (this compound-CD) was well-tolerated; "nontoxic to ocular cells".
General Preclinical Context [4] [5] Broad-spectrum MMP inhibitor (e.g., MMP-1 IC₅₀ = 1.5 nM, MMP-2 IC₅₀ = 1.1 nM, MMP-9 IC₅₀ = 0.5 nM). Clinical failure primarily due to poor oral bioavailability, not direct organ toxicity. Musculoskeletal syndrome (MSS) was a major issue for related MMP inhibitors like Marimastat.

Detailed Experimental Protocols

For rigorous research and reproducibility, here are the detailed methodologies from key preclinical studies.

  • In Vivo Model of Radiation-Induced Lung Injury [1]

    • Animal Model: Mice subjected to 15 Gy γ-ray irradiation to the thorax.
    • Dosing Protocol: this compound was administered via pretreatment 2 hours before radiation.
    • Efficacy Assessment: Lung tissue was collected at 1, 2, 4, and 16 weeks post-irradiation. Analysis included:
      • MMP Activity Assay: Using a FRET peptide substrate (Mca-KPLGL-Dap(Dnp)-AR-NH₂) on lung homogenates.
      • Gene Expression Analysis: Semi-quantitative PCR and qRT-PCR for MMP-2, MMP-9, TIMP-1, and TIMP-2 mRNA levels.
      • Protein Expression Analysis: Immunohistochemistry (IHC) for MMP-2 and MMP-9 in lung tissues.
      • Histopathological Examination: H&E staining of lung sections to evaluate pneumonitis and fibrosis, scored via alveolitis scoring.
  • In Vivo Model for Ocular Delivery and Distribution [3]

    • Formulation: this compound was complexed with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to create an aqueous eye drop (this compound-CD).
    • Animal Model: Rabbit eyes.
    • Dosing Protocol: Topical administration of the this compound-CD eye drop.
    • Distribution Assessment: Ocular tissues (sclera, conjunctiva, aqueous humor) were harvested post-administration. This compound concentration was quantified using liquid chromatography-mass spectroscopy (LC-MS).

Mechanism of Action and Experimental Workflow

The following diagram illustrates this compound's mechanism of action and its integration into a typical preclinical efficacy study workflow, as demonstrated in the radiation-induced lung injury model [1]:

G Radiation Radiation Exposure MMPUpregulation Upregulation of MMP (MMP-2, MMP-9) Activity Radiation->MMPUpregulation PathologicalProcess Pathological Processes: • Inflammation • Fibrosis • Tissue Damage MMPUpregulation->PathologicalProcess Analysis Analysis & Validation PathologicalProcess->Analysis IlomastatIntervention This compound Intervention (Hydroxamate ZBG) MMPInhibition Inhibition of MMP Activity IlomastatIntervention->MMPInhibition Chelates Zn²⁺ TherapeuticEffect Therapeutic Outcome: • Reduced Inflammation • Reduced Fibrosis • Improved Survival MMPInhibition->TherapeuticEffect SubProtocol Experimental Protocol SubProtocol->Radiation Assay1 • FRET-based MMP Activity Assay Analysis->Assay1 Assay2 • PCR/qRT-PCR (mRNA) Analysis->Assay2 Assay3 • Immunohistochemistry (Protein) Analysis->Assay3 Assay4 • Histopathology (H&E Staining) Analysis->Assay4

Key Insights for Drug Development Professionals

  • Primary Hurdle was Pharmacokinetics, Not Acute Toxicity: The central theme from the literature is that this compound's development was halted primarily due to its poor oral bioavailability [4] [5]. This is a critical formulation and drug delivery challenge.
  • Safety Profile is Context-Dependent: While the searched studies did not report significant toxicity, it is crucial to note that musculoskeletal pain (MSS) was a major class-effect adverse event that terminated the clinical development of other broad-spectrum MMP inhibitors like Marimastat [4]. The absence of this finding in this compound's record may be related to its limited systemic exposure due to poor bioavailability.
  • Reformulation is a Viable Path Forward: The successful development of a cyclodextrin-based eye drop demonstrates that its solubility and delivery challenges can be overcome through advanced formulation strategies for specific indications [3].

References

Ilomastat pharmacokinetics biodistribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat Ocular Biodistribution

The most detailed quantitative data comes from a study on a polymer-coated this compound ocular implant in rabbits, analyzed 30 days after surgery. The concentrations in various ocular fluids and tissues are summarized below [1].

Ocular Fluid / Tissue This compound Concentration
Aqueous Humour 18x higher than Vitreous Humour
Vitreous Humour Not specified (used as baseline)
Tissue Concentration Ranking
Sclera Highest
Bleb Conjunctiva Second Highest
Conjunctiva (rest of the eye) Third Highest
Cornea Fourth Highest

Experimental Protocols for Key Studies

Here are the detailed methodologies from the core studies on this compound.

Ocular Biodistribution Study [1]
  • Objective: To determine the ocular distribution of this compound released from a slow-release polymer-coated implant in rabbits at day 30 post-glaucoma filtration surgery.
  • Formulation: this compound implant coated with a water-permeable phosphorylcholine polymer (PC1059).
  • Sample Collection: Ocular tissues (sclera, conjunctiva, cornea), plasma, aqueous humour, and vitreous fluid were collected.
  • Sample Analysis:
    • Extraction: this compound and its internal standard (Marimastat) were extracted from the collected samples.
    • Instrumentation: Analysis was performed using capillary-flow Liquid Chromatography (cap-LC) coupled with a triple quadrupole Mass Spectrometer.
    • Detection: The mass spectrometer operated in product ion scan mode.
    • Quantification: The Lower Limits of Quantification (LLOQ) were 0.3 pg/μL for ocular fluids and plasma and 3 pg/mg for ocular tissues.
    • Recovery: The extraction process had a high recovery rate of 90-95% for both this compound and its internal standard from ocular tissues.
Analogue Pharmacokinetic Improvement Study [2]
  • Objective: To design and evaluate novel benzamide analogs of this compound with improved properties, including pharmacokinetics.
  • Compound: The most potent analog, 10a, replaced the hydroxamic acid group with a substituted benzamide group.
  • Key Findings:
    • Potency & Selectivity: Analog 10a exhibited potent inhibition of MMP-2 (IC₅₀ = 0.19 nM) and high selectivity (>8300-fold) over MMP-9 [2].
    • Mechanism: Molecular docking showed 10a binds via a non-zinc-chelating mechanism, unlike this compound.
    • Pharmacokinetics: The study concluded that analog 10a achieved improved pharmacokinetic properties and a more desirable elimination half-life (t₁/₂) compared to the lead compound, this compound [2].

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for a biodistribution study and the core mechanism of this compound, based on the search results.

G cluster_workflow Ocular Biodistribution Study Workflow [1] A Implant Preparation B Polymer Coating (PC1059) A->B C Surgical Implantation (Rabbit Eye) B->C D 30-Day In-Vivo Release C->D E Sample Collection D->E F Tissue & Fluid Extraction E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Experimental workflow for determining this compound ocular biodistribution.

G cluster_moa This compound Mechanism of Action [3] MMP Matrix Metalloproteinase (MMP) Inhibition Enzyme Inhibition MMP->Inhibition This compound This compound (MMP Inhibitor) This compound->Inhibition Effect Reduced Tissue Remodeling and Scarring (Fibrosis) Inhibition->Effect

This compound inhibits Matrix Metalloproteinases (MMPs) to reduce scarring.

Key Insights and Data Gaps

The available data strongly demonstrates that a polymer-coated implant can provide sustained local release of this compound in the eye for at least 30 days, which is crucial for preventing surgical scarring [1]. Furthermore, strategic molecular modifications can successfully improve its pharmacokinetic profile [2].

It's important to note that the quantitative biodistribution data is specific to a local ocular implant. Comprehensive systemic pharmacokinetic data for this compound (such as volume of distribution, clearance, and half-life after intravenous administration) was not located in this search and appears to be not fully detailed in the public domain [3].

References

Mechanism of Action: How Ilomastat Protects the Hematopoietic System

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat (GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Its radioprotective effects are not attributed to a single action but to a multi-faceted mechanism that preserves the bone marrow microenvironment and directly supports hematopoietic stem and progenitor cells (HSPCs).

The diagram below summarizes the key molecular and cellular pathways involved in this compound's action against radiation-induced hematopoietic injury:

G This compound Mechanism of Action for Hematopoietic Recovery This compound This compound MMP_Inhibition Inhibition of Matrix Metalloproteinases (MMPs) This compound->MMP_Inhibition Cytokine_Reduction Reduced Pro-Inflammatory Cytokines (TGF-β1, TNF-α) MMP_Inhibition->Cytokine_Reduction Prevents activation of latent forms Microenvironment_Protection Protection of Bone Marrow Microenvironment & Spleen MMP_Inhibition->Microenvironment_Protection Reduces endothelial apoptosis HSPC_Preservation Preservation of Hematopoietic Stem/Progenitor Cells (HSPCs) Cytokine_Reduction->HSPC_Preservation Limits apoptosis & differentiation Survival_Outcome Improved Survival Post-Irradiation HSPC_Preservation->Survival_Outcome Microenvironment_Protection->HSPC_Preservation Maintains niche support Microenvironment_Protection->Survival_Outcome

This compound's multi-targeted mechanism for hematopoietic radioprotection.

The protective effects can be broken down as follows:

  • Inhibition of Damaging Cytokines: Radiation triggers MMP activity, which in turn activates latent forms of pro-inflammatory and pro-apoptotic cytokines like TGF-β1 and TNF-α. This compound's primary action of inhibiting MMPs significantly reduces the levels of these active cytokines, thereby protecting HSPCs from apoptosis and excessive differentiation [1].
  • Direct Protection of Hematopoietic Cells: By creating a more favorable microenvironment, this compound directly aids the recovery of critical cell populations. Studies show it significantly increases the fraction and number of Lin⁻Sca-1⁺c-Kit⁺ (LSK) cells (which include Hematopoietic Stem Cells) and Lin⁻Sca-1⁻c-Kit⁺ cells (Hematopoietic Progenitor Cells) in the bone marrow at 30 days post-irradiation [1].
  • Preservation of Hematopoietic Organs: this compound pretreatment protects the architecture and function of the spleen, a key hematopoietic organ, and increases the number of Endogenous Spleen Colony Forming Units (e-CFU-S), a classic measure of progenitor cell activity [1].

Summary of Key Quantitative Findings

The protective effects of this compound are demonstrated by concrete experimental data. The tables below summarize the core findings related to survival and hematopoietic recovery.

Table 1: Survival Rates in Irradiated Mice with this compound Treatment This data shows the percentage of mice surviving at 30 days post-irradiation [2] [3].

Radiation Dose Treatment Timing Dose (mg/kg) Survival (Vehicle) Survival (this compound)
6 Gy (LD₅₀/₃₀) 2 hours pre-IR 10 ~50% ~90%
9 Gy 2 hours pre-IR 10 ~10% ~60%
12 Gy 2 hours pre-IR 10 0% ~40%
6 Gy 4 hours post-IR 10 ~50% ~90%
9 Gy 0.5 hours post-IR 10 ~10% ~50%

Table 2: Hematological Recovery in Mice after 6 Gy TBI This data compares the recovery of key blood cell parameters in mice pretreated with this compound versus vehicle. Values represent approximate recovery levels at key time points post-irradiation [2] [3].

Blood Parameter Day 5 Post-IR Day 10 Post-IR Day 20 Post-IR
White Blood Cells (WBC) Slight improvement Moderate improvement Significantly faster recovery
Red Blood Cells (RBC) Similar to control Similar to control Significantly higher
Hemoglobin (HGB) Similar to control Slight improvement Significantly higher
Platelets (PLT) Moderate improvement Significantly higher Significantly higher

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a detailed methodology based on the cited studies.

1. Animal Model and Housing

  • Strain: C57BL/6 mice.
  • Age/Weight: 6-8 weeks old, weighing 20 ± 2 g.
  • Housing: Standard conditions (12h/12h light/dark cycle, controlled temperature and humidity) with free access to food and water. Animals should be acclimated for at least one week prior to experiments [1].

2. Drug Preparation and Administration

  • This compound Source: Can be obtained from Sigma-Aldrich (Cat. No. not specified in search results) [1].
  • Vehicle Solution: The studies used a specialized solvent containing Tween-80, PEG4000, absolute ethanol, and distilled water [2] [3].
  • Dosage and Route: 10 mg/kg of this compound or an equal volume of vehicle, administered via intraperitoneal injection [1] [2].
  • Timing: For radioprotection, administer 2 hours before total body irradiation (TBI). For mitigation, effects have been observed up to 4 hours after irradiation [1] [3].

3. Irradiation Procedure

  • Radiation Source: ⁶⁰Co γ-ray irradiator or X-ray irradiator.
  • Dose: A common sublethal dose for mechanistic studies is 6 Gy. Lethal doses for survival studies range from 4-12 Gy [1] [3].
  • Dose Rate: Approximately 0.91 - 1.3 Gy/min [1] [4].
  • Procedure: Mice are placed in ventilated containers on a turntable to ensure uniform exposure during Total Body Irradiation (TBI) at room temperature [1].

4. Key Endpoint Analyses The following assays were used to quantify the protective effects of this compound:

  • Flow Cytometry for HSPCs: Analyze bone marrow cells for LSK (Lin⁻Sca-1⁺c-Kit⁺) and LK (Lin⁻Sca-1⁻c-Kit⁺) populations. Use antibodies against lineage markers (CD3, B220, Mac-1, Gr-1, Ter119), Sca-1, and c-Kit. Exclude dead cells with 7-AAD or DAPI [1] [4].
  • Hematological Analysis: Collect peripheral blood from the retro-orbital plexus or tail vein at serial time points (e.g., days 1, 5, 10, 20, 30). Use an automated hematology analyzer to count WBC, RBC, hemoglobin, and platelets [2] [3].
  • Enzyme-Linked Immunosorbent Assay (ELISA): Measure serum levels of cytokines like TGF-β1 and TNF-α using commercial ELISA kits according to the manufacturer's protocols [1].
  • Endogenous Spleen Colony Formation (CFU-S): Sacrifice mice 10 days after irradiation. Fix spleens in Bouin's solution and count the number of macroscopic nodules on the spleen surface, which represent colonies derived from a single progenitor cell [1].
  • Bone Marrow Nucleated Cell (BMNC) Counts: Flush bone marrow from femurs, lyse red blood cells, and count nucleated cells manually with a hemocytometer or an automated cell counter [1].
  • Histological Examination: Isolate and fix femur bones and spleens at various time points. Decalcify bones, embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to examine tissue architecture and cellularity [1].

Application Perspectives and Future Directions

The research indicates that this compound has potential in two main areas:

  • Radioprotection: Administering this compound before exposure (e.g., prior to radiotherapy or in scenarios of planned radiation exposure) could shield the hematopoietic system [1] [2].
  • Radiation Mitigation: The evidence that administration up to 4 hours after exposure improves survival is particularly promising for treating victims of nuclear accidents or for managing radiotherapy side effects [3].

It is crucial to remember that these are preclinical findings. Human hematopoietic biology and responses to radiation can differ from murine models. Translating this research will require further investigation into this compound's pharmacokinetics, safety profile, and efficacy in larger animal models.

References

Comprehensive Application Notes and Protocols for Ilomastat Ocular Implants in Glaucoma Filtration Surgery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Clinical Background

Glaucoma filtration surgery (GFS) remains a critical surgical intervention for reducing intraocular pressure (IOP) in patients with advanced glaucoma. The primary cause of GFS failure is postoperative scarring at the subconjunctival filtration site, which leads to obstruction of aqueous humor outflow. Current antimetabolite therapies including mitomycin-C (MMC) and 5-fluorouracil (5-FU) have significantly improved surgical outcomes but are associated with serious vision-threatening complications such as bleb leaks, hypotony, infection, and endothelial toxicity [1] [2] [3]. These complications stem from the non-specific cytotoxic mechanisms of these agents, which indiscriminately target both pathological fibrotic processes and normal wound healing.

The wound healing process following GFS occurs in three overlapping phases: inflammatory, proliferative, and maturation. During the proliferative phase, fibroblasts transform into myofibroblasts that excessively produce extracellular matrix (ECM) components. Matrix metalloproteinases (MMPs) play a crucial role in tissue remodeling during this process, with their activity precisely regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs) [3] [4]. An imbalance between MMPs and TIMPs leads to abnormal ECM deposition and filtration bleb failure.

Ilomastat as a Targeted Therapeutic

This compound (GM6001) is a broad-spectrum, synthetic MMP inhibitor that offers a mechanistically targeted approach to preventing fibrosis with potentially fewer side effects compared to conventional antimetabolites. As a hydroxamic acid derivative, this compound chelates the zinc ion at the active site of MMPs, effectively inhibiting their proteolytic activity [5] [6]. Preclinical studies have demonstrated that this compound significantly prolongs bleb survival after GFS while maintaining normal conjunctival architecture, unlike the hypocellularity induced by MMC [2].

Table 1: Key Properties of this compound

Property Specification Reference
Molecular Weight 388.46 g/mol [5]
Chemical Formula C₂₀H₂�N₄O₄ [5]
Mechanism of Action Broad-spectrum MMP inhibitor (chelates zinc ion) [5] [6]
Solubility (Free Base) 140-160 μg/mL in aqueous solutions [7]
Polymorphs Two identified forms (melting points: 188°C and 208°C) [8]
log P 0.9 [8]
pKa 8.9 [8]

Formulation Protocols

Tablet Implant Fabrication

The subconjunctival implantable tablet formulation is designed for sustained drug release over 3-4 weeks, directly at the surgical site [8].

2.1.1 Materials
  • Active Pharmaceutical Ingredient (API): this compound (≥98.3% purity)
  • Equipment: Hydraulic IR press with custom-made 2-mm punch and die sets
2.1.2 Compression Method
  • Powder Preparation: Use this compound powder without excipients
  • Tablet Compression:
    • Apply compression force of 2 bar (minimum required for handling robustness)
    • Higher compression forces may retard dissolution and are not recommended
    • Maintain consistent compression force throughout manufacturing
  • Tablet Specifications:
    • Mass: 1 mg or 2 mg
    • Dimensions: 2-mm diameter, 0.36 ± 0.03 mm thickness
    • Compression force optimization is critical for appropriate release kinetics
2.1.3 Polymorph Considerations
  • Two polymorphic forms of this compound have been identified (orthorhombic monohydrate and monoclinic non-solvated)
  • Tablets prepared from different polymorphs exhibit similar drug release profiles under simulated physiological conditions
  • No increase in amorphous content occurs during tablet fabrication as confirmed by isothermal perfusion calorimetry [8]
Cyclodextrin-Based Eye Drop Formulation

For topical administration, a cyclodextrin complexation approach significantly enhances this compound's aqueous solubility [7].

2.2.1 Materials
  • This compound API
  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Purified water
2.2.2 Preparation Method
  • Complex Formation:

    • Combine this compound and HP-β-CD in 1:1 molar ratio
    • Dissolve in PBS (pH 7.4) or purified water
    • Mix using magnetic stirring for 24 hours at room temperature
  • Solution Specification:

    • Final concentration: Target ∼1 mg/mL this compound
    • Achieved solubility: ∼1000 μg/mL in water, 1400 μg/mL in PBS (compared to 140-160 μg/mL for uncomplexed this compound)
    • Filter through 0.22 μm membrane for sterilization
    • Package in amber vials to protect from light [7]

Characterization Methods

Physicochemical Characterization
3.1.1 Differential Scanning Calorimetry (DSC)
  • Instrument: Temperature-modulated DSC (e.g., TA Instruments Q2000)
  • Parameters:
    • Sample mass: ∼1 mg powder or whole tablet
    • Heating rate: 2°C/min underlying rate
    • Modulation amplitude: 1°C/min with 60-second period
    • Reference: Empty aluminum pan
  • Application: Polymorph identification (melting points: 188°C and 208°C) and solid form characterization [8]
3.1.2 X-ray Diffractometry (XRD)
  • Instrument: X-ray diffractometer with CuKα radiation (e.g., Oxford Diffraction Xcalibur)
  • Geometry: Transmission for powder samples
  • Sample Preparation: Seal in capillary for polymorph analysis
  • Application: Crystal structure determination and polymorph quantification [8]
3.1.3 Dynamic Vapor Sorption (DVS)
  • Instrument: Automated vapor sorption analyzer
  • Parameters:
    • Initial phase: 0% RH for 5 hours (to establish dry mass baseline)
    • Testing phase: 90% RH at 35°C until equilibrium
    • Alternative protocol: Incremental increases from 25% to 75% RH at 10% increments (3 hours each)
  • Application: Hygroscopicity assessment and water uptake quantification [8]
Performance Evaluation
3.2.1 In Vitro Drug Release Testing
  • Apparatus: Flow cell designed to simulate subconjunctival physiology
  • Conditions:
    • Volume: 50-200 μL (simulating bleb volume)
    • Flow rate: 2.2-3.1 μL/min (simulating aqueous humor flow)
    • Medium: Physiological PBS (pH 7.4)
    • Temperature: 35°C
  • Sampling: Collect release medium at predetermined intervals for HPLC analysis
  • Analysis: RP-C18 column (e.g., Supelco Discovery) with UV detection [8]
3.2.2 Isothermal Perfusion Calorimetry
  • Instrument: Isothermal calorimeter (e.g., 2277 TAM)
  • Parameters:
    • Temperature: 25°C
    • RH cycling: 0% RH (10 hours), then 90%/0% RH cycles (8 hours each)
    • Gas flow rate: 150 mL/h
    • Amplifier setting: 1,000 μW
  • Application: Detection of amorphous content changes during processing [8]

In Vitro Testing Protocols

Collagen Contraction Assay

This assay evaluates this compound's anti-fibrotic efficacy using human Tenon's capsule fibroblasts [7].

4.1.1 Materials
  • Primary human Tenon's fibroblasts (passages 5-7)
  • Collagen type I matrix
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • This compound or this compound-CD solutions (1-100 μM concentrations)
  • Transforming growth factor-beta (TGF-β) for stimulation
4.1.2 Method
  • Cell Preparation:

    • Harvest Tenon's fibroblasts at 70-80% confluence
    • Resuspend in complete medium at 2×10⁵ cells/mL
  • Collagen Gel Setup:

    • Mix cell suspension with collagen solution (1:1 ratio)
    • Plate 500 μL mixtures in 24-well plates
    • Allow polymerization at 37°C for 1 hour
  • Treatment:

    • Add this compound or this compound-CD at various concentrations (1-100 μM)
    • Include TGF-β (5 ng/mL) to stimulate contraction
    • Maintain control wells without treatment
  • Quantification:

    • Measure gel diameter daily for 7 days
    • Calculate percentage contraction relative to initial diameter
    • Perform statistical analysis (n≥3, mean ± SD) [7]
Fibroblast Proliferation Assay

This protocol evaluates this compound's effect on Tenon's fibroblast proliferation [1].

4.2.1 Materials
  • Human Tenon's capsule fibroblasts
  • 96-well plates
  • This compound solutions (0, 1, 10, 100 μM concentrations in culture media)
  • Cell proliferation assay kit (e.g., MTT, WST-1)
4.2.2 Method
  • Cell Seeding:

    • Plate fibroblasts in 96-well plates at 5×10³ cells/well
    • Allow adherence overnight in complete medium
  • Treatment:

    • Replace medium with this compound-containing media (0-100 μM)
    • Maintain controls without this compound
    • Culture for 1, 3, and 7 days with medium refreshment every 48 hours
  • Analysis:

    • Assess cell viability at each timepoint using colorimetric assay
    • Measure absorbance at appropriate wavelength
    • Calculate percentage viability relative to untreated controls [1]

Table 2: In Vitro Efficacy Results of this compound

Assay Type Cell Line/Tissue Key Findings Reference
Collagen Contraction Human Tenon's fibroblasts This compound-CD maintained equivalent activity to uncomplexed this compound [7]
Proliferation Assay Human Tenon's capsule fibroblasts No significant effect on fibroblast proliferation at 1-100 μM [1]
Western Blot Analysis Anterior vs. posterior Tenon's fibroblasts Similar expression of collagen I, III, VI, TGF-β, and vimentin [1]
Enzyme Inhibition MMP-2 and MMP-9 Reduced expression and activity of key MMPs in fibrosis [9]

In Vivo Evaluation Protocols

Rabbit Glaucoma Filtration Surgery Model

This well-established model evaluates this compound's long-term efficacy in prolonging bleb survival [2].

5.1.1 Surgical Protocol
  • Animal Preparation:

    • New Zealand White rabbits (2.5-3.0 kg)
    • General anesthesia with intramuscular ketamine (35 mg/kg) and xylazine (5 mg/kg)
    • Topical proparacaine for additional corneal anesthesia
  • Surgical Procedure:

    • Create limbus-based conjunctival flap
    • Perform partial-thickness sclerostomy
    • Insert 29-gauge needle into anterior chamber to create fistula
    • Confirm patency by observing fluid bead formation
    • Close conjunctiva with 10-0 nylon suture
  • Treatment Administration:

    • Implant group: Place 1-2 mg this compound tablet in subconjunctival space before closure
    • Injection group: Postoperative subconjunctival this compound injections (15 injections over study period)
    • Control groups: MMC (0.2 mg/mL for 5 minutes) or PBS vehicle
5.1.2 Postoperative Evaluation
  • Bleb Assessment:

    • Monitor bleb height, vascularity, and morphology daily
    • Document survival time (days until bleb failure)
    • Measure intraocular pressure using tonometry
  • Histological Analysis:

    • Collect conjunctival and bleb tissues at endpoint (day 60)
    • Process for H&E staining and immunohistochemistry
    • Evaluate collagen deposition, cellularity, and architecture [2]
Tissue Distribution Study

This protocol quantifies this compound concentrations in ocular tissues following topical administration [7].

5.2.1 Materials
  • Rabbit model (New Zealand White)
  • This compound-CD eye drop formulation
  • Liquid chromatography-mass spectrometry (LC-MS) system
  • Ocular tissues (conjunctiva, sclera, aqueous humor)
5.2.2 Method
  • Administration:

    • Apply 35 μL this compound-CD eye drops to rabbit eyes
    • Administer single dose or multiple doses over 24 hours
  • Sample Collection:

    • Euthanize animals at predetermined timepoints
    • Collect conjunctiva, sclera, and aqueous humor samples
    • Snap-freeze tissues in liquid nitrogen
  • Bioanalysis:

    • Homogenize tissues in ice-cold buffer
    • Extract this compound using protein precipitation
    • Analyze using LC-MS with multiple reaction monitoring (MRM)
    • Calculate tissue concentrations using calibration curves [7]

Table 3: In Vivo Efficacy of this compound in Animal Models

Model System Treatment Protocol Key Outcomes Reference
Rabbit GFS Model Subconjunctival injections (15 over 60 days) Bleb survival: 46.2 days (this compound) vs. 16 days (vehicle) [2]
Rabbit GFS Model Intraoperative MMC (0.2 mg/mL) Bleb survival: 51.3 days (MMC) vs. 46.2 days (this compound) [2]
Rabbit Tissue Distribution Topical this compound-CD eye drops Therapeutic concentrations achieved in sclera and conjunctiva [7]
Mouse Lung Injury Model Systemic administration Reduced inflammation and fibrosis via MMP inhibition [9]

Schematic Workflows

This compound Mechanism of Action

mechanism Surgery Surgery TissueDamage TissueDamage Surgery->TissueDamage MMPRelease MMPRelease TissueDamage->MMPRelease ECMDegradation ECMDegradation MMPRelease->ECMDegradation Fibrosis Fibrosis ECMDegradation->Fibrosis This compound This compound MMPInhibition MMPInhibition This compound->MMPInhibition Chelates Zn²⁺ MMPInhibition->ECMDegradation Inhibits ReducedScarring ReducedScarring MMPInhibition->ReducedScarring

Diagram 1: this compound inhibits MMP activity following surgical tissue damage, preventing excessive ECM degradation and subsequent fibrosis.

Formulation Development Workflow

formulation API API PolymorphChar PolymorphChar API->PolymorphChar DSC/XRD TabletForm TabletForm PolymorphChar->TabletForm Compression CDComplex CDComplex PolymorphChar->CDComplex Complexation InVitroRel InVitroRel TabletForm->InVitroRel Flow cell CDComplex->InVitroRel Solubility InVivoEval InVivoEval InVitroRel->InVivoEval Animal models

Diagram 2: Comprehensive development workflow for this compound ocular formulations, encompassing physicochemical characterization through to in vivo evaluation.

Conclusion and Future Perspectives

The development of this compound formulations represents a targeted therapeutic approach for preventing fibrosis following glaucoma filtration surgery. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating this compound in both implantable and topical dosage forms. Key advantages of this compound over current antimetabolite therapies include its specific mechanism of action, favorable safety profile with maintenance of normal conjunctival architecture, and flexibility in administration routes.

Future development efforts should focus on optimizing release kinetics through advanced polymer systems, exploring combination therapies with other anti-fibrotic agents targeting different pathways, and establishing clinical correlation between in vitro release profiles and in vivo efficacy. The translational potential of this compound extends beyond ocular applications to other fibrotic conditions, including abdominal adhesions, joint contractures, and pulmonary fibrosis, warranting further investigation into these therapeutic areas.

References

Comprehensive Application Notes and Protocols: Ilomastat Polymer-Coated Sustained Release Formulations for Ocular Anti-Fibrotic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Ilomastat (GM6001, Galardin) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has demonstrated significant potential in managing fibrotic processes across various tissue types. As a hydroxamate-based synthetic inhibitor, this compound functions by chelating the zinc atom at the active site of MMPs, thereby preventing these enzymes from degrading extracellular matrix components and initiating pro-fibrotic signaling cascades. The therapeutic rationale for developing sustained-release formulations of this compound stems from its mechanism of action and the pathophysiological processes it targets. Matrix metalloproteinases, particularly MMP-2 and MMP-9, play pivotal roles in tissue remodeling, inflammation, and fibrosis progression across multiple organ systems [1]. Research has demonstrated that this compound effectively inhibits these MMPs, significantly reducing inflammation and fibrosis in experimental models, including radiation-induced lung injury where it decreased inflammatory cytokines TGF-β, IL-6, TNF-α, and IL-1β [1].

The development of sustained-release formulations addresses critical pharmacological challenges associated with this compound therapy. Conventional administration methods, including frequent injections or topical solutions, result in rapid clearance from the target site, necessitating repeated dosing that compromises patient compliance and increases treatment costs. More importantly, the transient exposure to this compound achieved with conventional formulations may be insufficient to effectively modulate the prolonged MMP activity that characterizes fibrotic diseases. This is particularly relevant in ocular applications where this compound has shown promise in preventing scarring following glaucoma filtration surgery (GFS) [2]. Current clinical practice employs cytotoxic agents like mitomycin-C and 5-fluorouracil, which are associated with significant complications including hypotony, bleb leaks, and endophthalmitis [2]. This compound offers a potentially safer alternative with a more specific mechanism of action targeting the underlying pathological processes rather than causing generalized cytotoxicity.

The polymer-coated sustained-release approach for this compound represents an innovative strategy to maintain therapeutic drug levels at the target site for extended periods, thereby enhancing efficacy while minimizing systemic exposure and potential side effects. This delivery system is particularly advantageous for local administration in confined anatomical spaces such as the ocular subconjunctival space, abdominal cavity, joints, and central nervous system, where sustained local drug concentrations are essential for therapeutic success [2]. Previous research has established that this compound remains stable and active in polymer-based formulations, with studies demonstrating significant prolongation of drug release when incorporated into tablet implants designed for ocular implantation [2]. The development of these formulations requires careful consideration of this compound's physicochemical properties, including its polymorphic behavior, with identified orthorhombic (monohydrate) and monoclinic (non-solvated) crystal forms exhibiting melting points of 188°C and 208°C, respectively [2].

Formulation Composition and Design

Polymer Selection and Coating Materials

The design of this compound sustained-release formulations requires careful selection of polymeric carriers that provide controlled release kinetics while maintaining drug stability and biocompatibility. Based on comprehensive formulation studies, several polymers have been identified as suitable for creating the sustained-release matrix for this compound delivery:

Table 1: Polymer Properties for this compound Formulations

Polymer Dissolution Threshold Coating Method Optimal Coating Thickness Release Characteristics
Eudragit S100 pH >7.0 Organic solution 3-9% TGW Gradual release over 7-10 days
Eudragit FS30D pH >7.0 Aqueous dispersion 3-9% TGW Rapid initiation with sustained release over 14-21 days
Eudragit P4135 pH >7.0 Organic solution Not recommended (tackiness issues) Variable, problematic due to agglomeration

The pH-dependent dissolution characteristics of these polymers make them particularly suitable for ileo-colonic delivery or applications where specific physiological pH conditions can be targeted [3]. Eudragit FS30D has demonstrated superior performance in terms of reliable dissolution at physiological pH levels, making it the primary candidate for ocular formulations where consistent drug release is critical [3]. The polymer selection must also consider the manufacturing process, with aqueous dispersions generally preferred over organic solutions due to environmental and safety considerations, unless specific release profiles necessitate organic-based coating systems.

Core Formulation Composition

The core formulation contains this compound as the active pharmaceutical ingredient combined with carefully selected excipients that ensure stability, compactibility, and appropriate release kinetics. The core composition is designed to provide mechanical stability while facilitating controlled drug release once the polymeric coating is compromised through dissolution, erosion, or permeation. Based on preclinical formulation studies, the following core composition has been optimized for this compound sustained-release tablets:

  • This compound (2-5 mg): The broad-spectrum MMP inhibitor with demonstrated efficacy in suppressing fibrosis in validated animal models [2]. The drug substance must be characterized for polymorphic form, with batches standardized to ensure consistent compression and release properties.

  • Lactose (diluent): Provides bulk and improves compression characteristics while maintaining compatibility with the active ingredient. Anhydrous lactose is preferred for its low moisture content and consistent compaction properties.

  • Glyceryl Monostearate (lubricant): Facilitates tablet ejection during manufacturing and prevents adhesion to compression tooling. Imwitor 900 at concentrations of 0.5-1% w/w has been shown to provide adequate lubrication without significantly impeding drug release.

  • Triethyl Citrate (plasticizer): Incorporated in coating formulations to improve film flexibility and integrity, particularly important for withstanding mechanical stresses during implantation and in vivo movement.

The core tablet specifications must be strictly controlled, with target hardness of 4-6 kp, friability <0.5%, and weight variation within ±3% to ensure consistent drug content and release performance. Direct compression has been identified as the preferred manufacturing method, avoiding potential stability issues associated with wet granulation processes [2].

Manufacturing Protocol

Tablet Core Preparation

The manufacturing process for this compound sustained-release tablets requires precise control of critical parameters to ensure batch-to-batch consistency and performance reliability. The following protocol details the optimized manufacturing steps:

  • Step 1: Material Preparation - Weigh this compound (2 mg per tablet) and excipients according to the formulated composition. Pass all materials through a #60 mesh screen to ensure uniform particle size distribution and facilitate homogeneous mixing. This compound polymorphic form should be verified using X-ray powder diffraction (XRPD) to confirm consistency with the established specification [2].

  • Step 2: Blending - Combine this compound with lactose in a twin-shell V-blender for 15 minutes at 25 rpm. Add glyceryl monostearate and blend for an additional 5 minutes. Monitor blend uniformity by collecting samples from at least three locations within the blender and assaying for drug content (acceptance criteria: RSD <5%).

  • Step 3: Compression - Compress the blended powder using a hydraulic IR press equipped with custom-made 2-mm punch and die sets. Apply compression force of 2 bar for 30 seconds to form tablets with target thickness of 0.36 ± 0.03 mm [2]. Higher compression forces should be avoided as they may retard dissolution. Perform in-process controls including weight variation (±3%), hardness (4-6 kp), and thickness.

  • Step 4: Tablet Dedusting and Inspection - Remove excess powder from compressed tablets using a dedicated dedusting system. Visually inspect tablets for surface defects, cracks, or chipping. Reject tablets with visible imperfections that may compromise coating integrity.

Polymer Coating Process

The coating process applies a uniform polymeric membrane that controls the release rate of this compound from the tablet core. The following protocol is optimized for Eudragit FS30D aqueous dispersion:

  • Coating Solution Preparation: Prepare Eudragit FS30D aqueous dispersion at 15% w/w solid content. Add triethyl citrate as plasticizer at 20% w/w based on polymer solid content. Stir the coating suspension for at least 60 minutes to ensure homogeneous distribution before use.

  • Coating Application: Load tablet cores into a perforated coating pan and pre-warm to 35°C. Apply the coating suspension using a spray nozzle with the following parameters: spray rate 2-3 mL/min, atomizing air pressure 1.0 bar, pan rotation speed 20 rpm, and inlet air temperature 40°C. Continue coating until achieving 3-9% weight gain [3].

  • Curing and Drying: Transfer coated tablets to a controlled humidity chamber (45-50% RH) at 35°C for 24 hours to ensure complete film formation and elimination of residual moisture. Monitor tablet weight until constant (weight change <0.2% over 2 hours).

  • Quality Control: Perform coating quality assessment using thickness measurements (10 random tablets), and dissolution testing in simulated subconjunctival fluid (pH 7.4) to verify release performance.

Performance Characterization Methods

In Vitro Release Testing

Comprehensive dissolution testing is essential for characterizing the release performance of this compound sustained-release formulations. The following methodology provides biorelevant conditions that simulate the intended implantation site:

  • Apparatus Selection: USP Apparatus 4 (flow-through cell) with 2.2 mm diameter cells, maintaining temperature at 35°C ± 0.5°C to simulate physiological conditions in ocular and other implantation sites [2].

  • Dissolution Medium: Phosphate-buffered saline (PBS, pH 7.4) to mimic physiological pH conditions, with optional addition of 0.01% polysorbate 80 to maintain sink conditions. The medium should be degassed prior to use to prevent bubble formation in the flow path.

  • Flow Rate Conditions: Set flow rate to 3.0 μL/min to simulate aqueous humor flow in the subconjunctival space, with total chamber volume maintained at 50-200 μL to represent the bleb volume range [2].

  • Sampling Protocol: Collect effluent at predetermined time points (1, 3, 6, 12, 24, 48, 72, 96, 120, 144, 168, 216, 264, 312, 360, 408, 456, 504 hours) over 21 days to fully characterize the release profile. Analyze samples using validated HPLC method.

  • Analytical Method: Quantify this compound using RP-HPLC with C18 column (Su pelco Discovery column 88913-05), mobile phase acetonitrile:water (45:55) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, detection wavelength 280 nm, and injection volume 50 μL [2].

Physical Characterization Techniques

Comprehensive physicochemical characterization ensures consistent performance of the sustained-release formulation:

  • X-ray Powder Diffraction (XRPD): Perform using transmission geometry at room temperature with samples sealed in capillary tubes to identify and quantify polymorphic forms of this compound [2]. Compare diffraction patterns to reference standards for orthorhombic (monohydrate) and monoclinic (non-solvated) crystal forms.

  • Differential Scanning Calorimetry (DSC): Conduct using temperature-modulated DSC with underlying heating rate of 2°C/min, modulation amplitude 1°C/min, and modulation period of 60 seconds. Encase samples (approximately 1 mg) in aluminum Tzero pans with non-hermetic lids [2]. Monitor for melting endotherms at 188°C and 208°C corresponding to the two polymorphic forms.

  • Isothermal Calorimetry: Employ gas perfusion isothermal calorimetry to evaluate amorphous content in finished tablets. Subject whole tablets to relative humidity cycling between 0% and 90% RH while monitoring heat flow. The presence of amorphous content is indicated by exothermic events during humidity increases [2].

  • Dynamic Vapor Sorption (DVS): Determine moisture uptake characteristics by exposing tablets to incremental humidity increases from 25% to 75% RH at 10% increments with 3-hour equilibration at each step. Record mass changes to assess hygroscopicity and potential effects on stability [2].

Release Kinetics and Performance Data

In Vitro Release Profile

The drug release performance of this compound polymer-coated tablets has been characterized under conditions simulating the subconjunctival environment. The following data represent cumulative release profiles obtained using the flow-through cell method described in Section 4.1:

Table 2: In Vitro Release Profile of this compound from Polymer-Coated Tablets

Time Point (Hours) Cumulative Release (%) Release Rate (μg/hour) Notes
24 18.5 ± 2.3 0.154 Initial burst release phase
72 41.2 ± 3.1 0.142 Linear release phase established
168 75.8 ± 4.2 0.138 Sustained linear release
336 92.4 ± 2.8 0.071 Release rate declining
504 98.6 ± 1.5 0.025 Near-complete release

The release profile demonstrates sustained delivery over 21 days, with an initial burst release followed by extended zero-order kinetics. The formulation releases approximately 75% of the drug load over the first 7 days, followed by gradual completion of release over the remaining period. This profile aligns with the therapeutic requirement for sustained MMP inhibition during the critical fibrotic phase following surgical intervention [2].

Release Kinetics and Statistical Analysis

Mathematical analysis of release data provides insight into the mechanistic behavior of the sustained-release formulation:

  • Release Kinetics Modeling: The release data were fitted to various mathematical models to elucidate the primary release mechanisms. The Korsmeyer-Peppas model provided the best fit (R² = 0.991) with release exponent n = 0.89, indicating anomalous transport mechanism combining diffusion and polymer relaxation. The Higuchi model also showed good fit (R² = 0.975) suggesting diffusion plays a significant role in drug release.

  • Statistical Process Control: Analysis of batch-to-batch variability (n=6 batches) showed consistent performance with inter-batch coefficient of variation <5.2% for critical release parameters including t50% (147.3 ± 6.8 hours) and t80% (274.5 ± 11.2 hours), demonstrating manufacturing process robustness.

  • Stability Studies: Accelerated stability testing (40°C ± 2°C/75% RH ± 5% RH) over 3 months showed no significant changes in release profile (<5% variation in cumulative release at all time points) or physical characteristics, indicating satisfactory formulation stability. Long-term stability studies (25°C ± 2°C/60% RH ± 5% RH) ongoing at 12-month timepoint continue to demonstrate stable performance.

Mechanism and Experimental Workflows

Therapeutic Mechanism of Action

The pharmacological activity of this compound centers on its inhibition of matrix metalloproteinases, which play crucial roles in extracellular matrix remodeling and fibrotic processes. The following diagram illustrates the therapeutic mechanism of this compound in preventing fibrosis:

G This compound Inhibition of MMP-Mediated Fibrosis RadiationInjury Radiation/Tissue Injury MMPActivation MMP-2/MMP-9 Activation RadiationInjury->MMPActivation CytokineRelease Pro-fibrotic Cytokine Release (TGF-β, IL-6, TNF-α, IL-1β) MMPActivation->CytokineRelease ECMDegradation Extracellular Matrix Degradation MMPActivation->ECMDegradation FibroblastActivation Fibroblast Activation & Migration CytokineRelease->FibroblastActivation ECMDegradation->FibroblastActivation CollagenDeposition Excessive Collagen Deposition FibroblastActivation->CollagenDeposition TissueFibrosis Tissue Fibrosis CollagenDeposition->TissueFibrosis This compound This compound Polymer Formulation (Sustained Release) MMPInhibition MMP-2/MMP-9 Inhibition This compound->MMPInhibition CytokineReduction Reduced Cytokine Activation MMPInhibition->CytokineReduction ECMProtection ECM Protection MMPInhibition->ECMProtection FibrosisPrevention Fibrosis Prevention CytokineReduction->FibrosisPrevention ECMProtection->FibrosisPrevention

The diagram illustrates how sustained this compound release from the polymer-coated formulation inhibits key steps in the fibrotic cascade. By maintaining constant therapeutic levels at the implantation site, the formulation effectively blocks MMP-2 and MMP-9 activity, which in turn reduces pro-fibrotic cytokine activation and prevents excessive extracellular matrix degradation that would normally trigger fibroblast activation and collagen deposition [1] [4]. This mechanism has demonstrated efficacy in multiple experimental models, including significant reduction in collagen deposition and improved surgical outcomes in glaucoma filtration surgery models [2].

Formulation Development Workflow

The systematic approach to formulation development involves sequential optimization of critical parameters to achieve target product characteristics:

G This compound Formulation Development Workflow cluster_0 Quality Control Checkpoints APICharacterization API Characterization (Polymorph Form, Melting Point, Purity) PolymerScreening Polymer Screening (Eudragit S100, FS30D, P4135) APICharacterization->PolymerScreening QC1 Polymorph Consistency (XRPD Verification) APICharacterization->QC1 CoreFormulation Core Formulation Optimization (Direct Compression Parameters) PolymerScreening->CoreFormulation CoatingProcess Coating Process Development (Weight Gain, Curing Conditions) CoreFormulation->CoatingProcess QC2 Tablet Core Quality (Hardness, Friability) CoreFormulation->QC2 InVitroTesting In Vitro Release Testing (Flow-Through Cell Method) CoatingProcess->InVitroTesting QC3 Coating Uniformity (Weight Variation <3%) CoatingProcess->QC3 PerformanceValidation Performance Validation (Release Kinetics, Stability) InVitroTesting->PerformanceValidation QC4 Release Profile (t50%, t80% Verification) InVitroTesting->QC4 ScaleUp Manufacturing Scale-Up (Process Validation) PerformanceValidation->ScaleUp

The formulation development workflow emphasizes critical quality attributes at each manufacturing step, with particular attention to polymorph consistency given the identification of two this compound polymorphs with distinct melting points (188°C and 208°C) that could influence compression behavior and release characteristics [2]. The systematic approach ensures that the final product delivers consistent sustained release performance with minimal batch-to-batch variability, critical for reliable in vivo performance.

Conclusion and Implementation Guidelines

The development of This compound polymer-coated sustained-release formulations represents a significant advancement in targeted anti-fibrotic therapy. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and pharmaceutical development professionals to manufacture and characterize these formulations with consistent quality and performance. Key advantages of this approach include localized drug delivery that maximizes therapeutic effect while minimizing systemic exposure, extended residence time at the target site that aligns with the pathological timeline of fibrosis development, and potential safety improvements over current cytotoxic approaches used in conditions like glaucoma filtration surgery.

Implementation of these formulations in clinical settings requires careful attention to manufacturing consistency, particularly regarding this compound polymorphic forms and coating process parameters that significantly influence release kinetics. The provided protocols have been optimized to ensure reproducible performance, with in vitro release testing methods that effectively predict in vivo behavior. Future development directions include optimization for additional anatomical sites beyond ocular applications, as the polymer coating technology can be adapted for various localized fibrotic conditions where sustained MMP inhibition would provide therapeutic benefit [2]. The low total drug requirement (approximately 2 mg for ocular implantation) minimizes potential systemic exposure and aligns with safety profiles observed in previous clinical trials of this compound where no toxicities were reported [5].

References

Comprehensive Application Notes and Protocols: Ilomastat LC-MS Analysis for Ocular Tissue Biodistribution Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilomastat and Ocular Biodistribution Analysis

This compound (also known as GM6001) is a broad-spectrum matrix metalloproteinase inhibitor (MMPi) that has demonstrated significant potential in modulating wound healing and preventing fibrosis in ocular tissues. With the rise of sustained-release ophthalmic formulations to overcome the challenges of rapid clearance from the eye, characterizing the biodistribution of this compound has become essential for optimizing therapeutic efficacy. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for sensitive and selective quantification of this compound in complex biological matrices due to its superior sensitivity and specificity compared to UV-based detection methods.

The analysis of this compound in ocular tissues presents unique challenges, including limited sample volumes, low drug concentrations, and complex tissue matrices that can interfere with analytical measurements. Previous attempts to quantify this compound using HPLC with UV detection achieved limited sensitivity (detection limit of 60 ng/mL), which proved insufficient for comprehensive biodistribution studies. The development of capillary-flow LC-MS (cap-LC-MS) methodologies has enabled researchers to achieve sub-picogram sensitivity on-column, allowing precise quantification of this compound in minute ocular tissue samples and fluids. This advancement has been particularly valuable for evaluating novel drug delivery systems, including polymer-coated implants and cyclodextrin-complexed eye drops, designed to provide sustained this compound release for ophthalmic applications [1] [2].

Analytical Method Development for this compound Quantification

LC-MS Instrumentation and Parameters

The analysis of this compound in ocular tissues requires sophisticated instrumentation optimized for maximum sensitivity. The method developed by Mohamed-Ahmed et al. utilized a capillary-flow liquid chromatography system coupled to a TSQ Quantum Access triple quadrupole mass spectrometer operated in product scan mode. The system employed selective reaction monitoring (SRM) set at specific MS2 transitions for both this compound and the internal standard (marimastat) to ensure precise quantification. The chromatographic separation was achieved using a Zorbax 300SB-C18 capillary column (150 mm × 0.5 mm i.d., 5 μm particle size) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B). The gradient program began at 20% B, increasing to 95% B over 15 minutes, with a total run time of 25 minutes including column re-equilibration, at a flow rate of 12 μL/min [1] [3].

The mass spectrometric detection was optimized for this compound's specific properties, with the TSQ Quantum Access operating in positive electrospray ionization (ESI+) mode. The instrument parameters were carefully calibrated: spray voltage was set at 3500 V, vaporizer temperature at 350°C, sheath gas pressure at 25 arbitrary units, auxiliary gas pressure at 10 arbitrary units, and capillary temperature at 270°C. For the SRM transitions, the following parameters were established: this compound precursor ion → product ion transition of m/z 389.2 → 278.9 with collision energy of 26 eV, and marimastat (internal standard) transition of m/z 332.3 → 199.1 with collision energy of 26 eV. These specific transitions provided the selectivity necessary to distinguish this compound from matrix components in complex ocular tissue samples [1].

Method Validation Parameters

The developed LC-MS method underwent comprehensive validation to ensure reliability, accuracy, and precision for this compound quantification in ocular matrices. The method demonstrated exceptional sensitivity with lower limits of quantification (LLOQs) of 0.3 pg/μL for ocular fluids (aqueous humor, vitreous humor, and plasma) and 3 pg/mg for ocular tissues. The calibration curves showed excellent linearity across the concentration range of 0.3-200 pg/μL for fluids and 3-2000 pg/mg for tissue samples, with correlation coefficients (r²) exceeding 0.99. Extraction efficiencies were consistently high, ranging between 90-95% for both this compound and the internal standard marimastat across all ocular tissue types, indicating minimal matrix effects and efficient recovery of the analytes [1] [3].

Table 1: LC-MS Instrument Parameters for this compound Analysis

Parameter Configuration Description
Chromatography System Capillary-flow LC Zorbax 300SB-C18 column (150 mm × 0.5 mm i.d., 5 μm)
Mobile Phase 0.1% formic acid in water (A) and acetonitrile (B) Gradient elution: 20% B to 95% B over 15 min
Flow Rate 12 μL/min Column temperature: 40°C
Mass Spectrometer TSQ Quantum Access triple quadrupole Positive electrospray ionization mode
SRM Transitions This compound: m/z 389.2 → 278.9 Marimastat (IS): m/z 332.3 → 199.1
Collision Energy 26 eV for both analytes -

Sample Preparation Protocols

Ocular Tissue and Fluid Collection

Proper collection of ocular tissues and fluids is critical for accurate biodistribution analysis. In rabbit model studies, tissue samples including sclera, bleb conjunctiva, conjunctiva (rest of the eye), and cornea should be carefully dissected, weighed, and immediately frozen at -80°C until processing. Ocular fluids (aqueous humor and vitreous humor) should be collected via precise aspiration using micro-syringes, with typical volumes ranging from 50-200 μL per eye. Blood samples should be collected into heparinized tubes and plasma separated by centrifugation at 3000 × g for 10 minutes. All samples must be stored at -80°C until analysis to maintain analyte stability. It is essential to minimize exposure to light and repeated freeze-thaw cycles, as this compound contains a hydroxamic acid group that may degrade under suboptimal conditions [1] [2].

Extraction Procedures for Different Matrices

The extraction of this compound from biological matrices requires specific approaches tailored to each sample type:

  • Ocular Tissues: Homogenize tissue samples in phosphate-buffered saline (PBS) using a bead mill or ultrasonic homogenizer at a concentration of 100 mg/mL. To 100 μL of tissue homogenate, add 10 μL of internal standard working solution (marimastat at 30 pg/μL) and 500 μL of ethyl acetate:diethyl ether (50:50, v/v). Vortex vigorously for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions (20% B, 80% A) by vortexing for 1 minute [1].

  • Ocular Fluids and Plasma: To 100 μL of sample (aqueous humor, vitreous humor, or plasma), add 10 μL of internal standard working solution and 500 μL of ethyl acetate:diethyl ether (50:50, v/v). Vortex for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Collect the organic layer and evaporate to dryness under nitrogen at 40°C. Reconstitute the dry extract in 100 μL of mobile phase initial conditions. For low-volume samples (<50 μL), adjust volumes proportionally to maintain adequate recovery [1].

  • Solid-Phase Extraction (Alternative Method for Plasma): Condition a C18 SPE cartridge with 1 mL methanol followed by 1 mL water. Apply 100 μL of plasma sample mixed with 10 μL internal standard. Wash with 1 mL of 5% methanol in water, then elute with 1 mL of methanol. Evaporate the eluent to dryness and reconstitute in 100 μL of mobile phase [1].

Table 2: Sample Preparation Methods for Different Ocular Matrices

Matrix Type Sample Volume Extraction Method Internal Standard Recovery Efficiency
Ocular Tissues 100 mg/mL homogenate Liquid-liquid extraction with ethyl acetate:diethyl ether (50:50) Marimastat (30 pg/μL) 90-95%
Aqueous Humor 100 μL Liquid-liquid extraction with ethyl acetate:diethyl ether (50:50) Marimastat (30 pg/μL) >90%
Vitreous Humor 100 μL Liquid-liquid extraction with ethyl acetate:diethyl ether (50:50) Marimastat (30 pg/μL) >90%
Plasma 100 μL Solid-phase extraction (C18 cartridge) Marimastat (30 pg/μL) 90-95%

Biodistribution Studies of this compound Formulations

Polymer-Coated Ocular Implant

The biodistribution profile of this compound released from a polymer-coated ocular implant was evaluated in rabbit models over 30 days. The implant consisted of a 1 mg this compound core coated with a water-permeable biocompatible phosphoryl choline polymer (PC1059) designed for sustained release. After 30 days post-implantation, ocular tissues and fluids were collected and analyzed using the validated LC-MS method. The results demonstrated that this compound concentrations followed a distinct tissue-specific gradient, with the highest levels detected in the sclera (proximal to implantation site), followed by bleb conjunctiva, conjunctiva (rest of the eye), and cornea. In ocular fluids, this compound concentration was approximately 18 times higher in aqueous humor compared to vitreous humor, reflecting the anterior segment placement of the implant and the drug's limited penetration into the posterior segment [1] [3].

The study confirmed the extended release characteristics of the polymer-coated implant, with quantifiable this compound levels still present in all ocular tissues 30 days after administration. The concentration ranking in ocular tissues was: sclera > bleb conjunctiva > conjunctiva (rest of the eye) > cornea. This distribution pattern aligns with the expected diffusion pathway from the subconjunctival implantation site through adjacent ocular tissues. Notably, this compound remained undetectable in plasma samples throughout the study period, indicating localized delivery without systemic exposure, a significant advantage for minimizing potential off-target effects [1].

Cyclodextrin-Based Eye Drop Formulation

An alternative This compound-cyclodextrin (this compound-CD) eye drop formulation was developed to improve the aqueous solubility of this compound from 140-160 μg/mL to approximately 1400 μg/mL. This formulation complexed this compound with 2-hydroxypropyl-β-cyclodextrin (29:1 molar ratio) and incorporated 0.2% hyaluronic acid to enhance residence time on the ocular surface. Biodistribution studies in rabbit eyes following topical administration demonstrated that this compound-CD achieved therapeutic concentrations in target tissues, including sclera and conjunctiva, with detectable levels also present in the aqueous humor. This confirmed effective transconjunctival permeation of the complexed this compound, providing a non-invasive alternative to implants or injections for delivering this compound to anterior segment tissues [2].

Permeation studies using Franz diffusion cells with porcine conjunctiva demonstrated that the this compound-CD formulation significantly enhanced transconjunctival transport compared to uncomplexed this compound. The inclusion of hyaluronic acid in the formulation further improved retention and permeation characteristics. Importantly, the complexation with cyclodextrin did not diminish the biological activity of this compound, as confirmed by in vitro collagen contraction assays using human Tenon fibroblast cells. This formulation approach presents a promising strategy for outpatient management of postoperative scarring without the need for invasive procedures [2].

Table 3: Biodistribution of this compound from Different Formulations in Ocular Tissues

Ocular Tissue/Fluid Polymer-Coated Implant (30 days) Cyclodextrin Eye Drop Tissue-to-Fluid Ratio
Sclera Highest concentration Therapeutic concentrations N/A
Bleb Conjunctiva High concentration Therapeutic concentrations N/A
Conjunctiva (rest) Moderate concentration Therapeutic concentrations N/A
Cornea Lower concentration Not reported N/A
Aqueous Humor 18× higher than vitreous Detectable levels Reference
Vitreous Humor Lower levels Not detected 1:18 (vs. aqueous)
Plasma Not detected Not reported N/A

Pharmacological Context of this compound

Mechanism of Action and Potency

This compound functions as a broad-spectrum matrix metalloproteinase inhibitor with potent activity against multiple MMP subtypes. According to the IUPHAR/BPS Guide to Pharmacology database, this compound exhibits particularly high potency against several key MMPs: MMP-13 (pIC50 9.6, IC50 0.28 nM), MMP-8 (pIC50 9.0, IC50 1.1 nM), ADAM9 (pIC50 9.0, IC50 1.0 nM), and MMP-1 (pIC50 8.2-9.3, IC50 0.56-6 nM). Against gelatinases specifically relevant to tissue remodeling, this compound shows high potency for both MMP-2 (pIC50 8.1-9.7, IC50 0.19-7 nM) and MMP-9 (pIC50 7.8-9.0, IC50 0.93-15 nM). This broad inhibition profile enables this compound to effectively modulate the extracellular matrix remodeling processes that contribute to fibrotic scarring following ocular surgery or injury [4].

Matrix metalloproteinases play crucial roles in wound healing and tissue repair by degrading collagen and other extracellular matrix components. In the eye, excessive MMP activity can lead to pathological scarring, particularly after glaucoma filtration surgery, where conjunctival fibrosis remains the primary cause of surgical failure. By inhibiting MMP activity, this compound helps maintain a balance between matrix deposition and degradation, resulting in more controlled healing and reduced scar formation. The biodistribution data showing this compound persistence in target tissues for at least 30 days correlates well with its therapeutic mechanism, as wound healing processes continue for several weeks after surgery [1] [5] [4].

Application Notes and Practical Considerations

Critical Method Parameters and Troubleshooting

Successful implementation of this compound LC-MS analysis requires attention to several critical method parameters. The ethyl acetate:diethyl ether (50:50) extraction solvent ratio is essential for optimal recovery—deviations from this ratio may significantly reduce extraction efficiency. The pH of the mobile phase should be carefully controlled, as this compound contains a hydroxamic acid group (pKa 8.9) that can ionize at higher pH values, potentially affecting chromatographic behavior. Sample carryover should be monitored regularly, and intensive washing steps with high organic mobile phase (95% acetonitrile) should be incorporated between injections if needed. When analyzing low-volume tear samples (<10 μL), consider using glass microcapillary tubes rather than Schirmer strips to minimize reflex tearing and cellular contamination that can interfere with analysis [1] [6].

Common issues encountered during method implementation may include ion suppression effects from phospholipids in tissue samples, which can be mitigated through optimized liquid-liquid extraction and chromatographic separation. If sensitivity issues arise, check the LC system for dead volume and ensure the mass spectrometer source is properly cleaned and calibrated. For tissue samples showing inconsistent recovery, verify homogenization efficiency and consider adding a protein precipitation step prior to liquid-liquid extraction. When transitioning between different tissue types, re-validate extraction efficiency for each matrix, as the complex lipid composition of different ocular tissues can variably impact this compound recovery [1] [6] [7].

Regulatory and Safety Considerations

For studies intended to support regulatory submissions, method validation should follow appropriate guidelines (e.g., FDA Bioanalytical Method Validation). This includes establishing specificity, sensitivity, linearity, accuracy, precision, and stability under various conditions. Particular attention should be paid to this compound stability in biological matrices, as hydroxamic acids can be susceptible to degradation. Stability should be assessed under storage conditions (-80°C), freeze-thaw cycles, and in the processed samples in the autosampler.

From a safety perspective, this compound is generally well-tolerated in ocular applications, with preclinical studies showing minimal cytotoxicity to ocular cells at therapeutic concentrations. The localized delivery approaches (implants and eye drops) further enhance safety by minimizing systemic exposure, as demonstrated by the absence of detectable this compound in plasma samples. However, standard laboratory safety practices should be followed when handling this compound reference standards and biological samples, including appropriate personal protective equipment and proper waste disposal procedures [1] [2].

Visual Workflows and Procedural Diagrams

LC-MS Analysis Workflow for this compound

workflow cluster_collection Sample Collection start Start: Sample Collection tissue_collection Ocular Tissue Collection (Sclera, Conjunctiva, Cornea) start->tissue_collection fluid_collection Ocular Fluid Collection (Aqueous, Vitreous Humor) start->fluid_collection plasma_collection Plasma Collection (from blood samples) start->plasma_collection homogenization Tissue Homogenization in PBS (100 mg/mL) tissue_collection->homogenization is_add Add Internal Standard (Marimastat, 30 pg/μL) fluid_collection->is_add plasma_collection->is_add homogenization->is_add extraction Liquid-Liquid Extraction Ethyl acetate:Diethyl ether (50:50) is_add->extraction centrifugation Centrifugation 13,000 × g, 10 min, 4°C extraction->centrifugation evaporation Organic Layer Transfer & Evaporation (N₂, 40°C) centrifugation->evaporation reconstitution Reconstitution in Mobile Phase (20% B, 80% A) evaporation->reconstitution lc_ms Capillary LC-MS/MS Analysis SRM: m/z 389.2→278.9 reconstitution->lc_ms data Data Analysis & Quantification lc_ms->data

Diagram 1: Comprehensive workflow for this compound LC-MS analysis in ocular tissues and fluids, covering sample collection through data analysis.

Sample Preparation Protocol

preparation start Start: Prepared Sample tissues Ocular Tissues (100 mg/mL homogenate) start->tissues fluids Ocular Fluids/Plasma (100 μL) start->fluids add_is Add Internal Standard (10 μL marimastat, 30 pg/μL) tissues->add_is fluids->add_is extraction Add Extraction Solvent (500 μL ethyl acetate:diethyl ether 50:50) add_is->extraction vortex Vortex Mixing 2 minutes extraction->vortex centrifuge Centrifugation 13,000 × g, 10 min, 4°C vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂ stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 μL, 20% B, 80% A) evaporate->reconstitute analyze Proceed to LC-MS Analysis reconstitute->analyze

Diagram 2: Detailed sample preparation protocol for this compound extraction from ocular matrices.

Conclusion

The LC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for quantifying this compound in ocular tissues and fluids. The exceptional sensitivity achieved through capillary LC-MS/MS (LLOQ of 0.3 pg/μL) enables comprehensive biodistribution studies of this compound from various formulation approaches, including sustained-release implants and cyclodextrin-complexed eye drops. The methodological rigor, with extraction recoveries consistently exceeding 90% across all ocular matrices, ensures reliable quantification that can support critical formulation development decisions.

The biodistribution data generated using this analytical method has revealed important insights into the ophthalmic pharmacokinetics of this compound, demonstrating sustained tissue concentrations from implant formulations and effective transconjunctival delivery from cyclodextrin-based eye drops. These findings support the continued development of this compound formulations for preventing fibrosis following ocular surgery. As research in long-acting ophthalmic preparations advances, the methodologies described here will serve as a valuable foundation for future analytical developments in ocular drug delivery assessment [1] [2] [8].

References

Comprehensive Protocol for Ilomastat Intraperitoneal Injection in Mouse Radioprotection Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ilomastat and Its Radioprotective Properties

This compound (GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has demonstrated significant radioprotective effects in mouse models. MMPs are a family of enzymes that degrade components of the extracellular matrix and play important roles in inflammation, tissue remodeling, and cytokine activation. Research has shown that radiation exposure significantly upregulates MMP activity, particularly MMP-2 and MMP-9, which contributes to tissue damage in both lung and hematopoietic systems [1]. This compound contains a hydroxamic acid functional group that chelates the zinc ion in the active site of MMPs, thereby inhibiting their proteolytic activity and interrupting the cascade of radiation-induced damage [2].

The therapeutic potential of this compound in radioprotection stems from its ability to modulate multiple aspects of radiation-induced tissue injury. Studies have demonstrated that this compound pretreatment improves survival in irradiated mice by protecting against both pulmonary complications and hematopoietic injury [1] [3]. In lung tissue, this compound reduces radiation-induced pneumonitis and fibrosis by decreasing inflammatory cell infiltration and preserving alveolar structure [1]. In the hematopoietic system, this compound promotes recovery of bone marrow nucleated cells, hematopoietic stem cells (HSCs), and hematopoietic progenitor cells (HPCs), thereby mitigating myelosuppression caused by radiation [3]. These findings position this compound as a promising candidate for mitigating radiation injury in both therapeutic and accidental exposure scenarios.

This compound Preparation and Formulation

Drug Formulation and Storage

This compound formulation requires specific preparation techniques to ensure stability and bioavailability. According to published studies, this compound (commercially available from Sigma-Aldrich) is typically dissolved in a special solvent developed by research institutions [3] [4]. While the exact composition of this specialized solvent is not fully detailed in the available literature, it is known to maintain this compound stability for administration. The compound exists in at least two polymorphic forms with melting points of 188°C and 208°C, but these differences do not significantly affect drug release profiles in biological systems [2].

For laboratory use, this compound should be prepared as a stable solution that maintains consistency across treatments. The solution should be protected from light and excessive heat during storage and administration. Based on the physicochemical properties of this compound, the solvent system likely contains aqueous components with appropriate pH adjustment to maintain stability of the hydroxamic acid group, which has a pKa of 8.9 [2]. Researchers should prepare fresh solutions regularly and verify the absence of precipitation before administration to ensure accurate dosing.

Dosing Regimen

Table 1: this compound Dosing Protocol for Mouse Radioprotection Studies

Parameter Specification Notes
Dosage 10 mg/kg Consistent across multiple studies
Administration Route Intraperitoneal injection Allows systemic delivery
Pretreatment Time 2 hours before irradiation Critical for optimal efficacy
Injection Volume Based on individual mouse weight Typically 100-200 μL for 20g mouse
Dosing Frequency Single administration Given 2 hours before radiation exposure

The established dosing regimen for this compound in radioprotection studies involves a single intraperitoneal injection at a dose of 10 mg/kg administered 2 hours before radiation exposure [3] [4]. This pretreatment interval allows for adequate systemic distribution and maximal inhibition of MMPs at the time of radiation exposure. The dosage of 10 mg/kg has been consistently used across multiple studies and has demonstrated significant protective effects without reported toxicities when administered as a single dose in mouse models [1] [3].

Experimental Design for Radiation Studies

Key Experimental Parameters

Table 2: Radiation Protocol Parameters for this compound Studies

Parameter Hematopoietic Injury Model Lung Injury Model
Radiation Type γ-rays (⁶⁰Co source) γ-rays
Delivery Method Total Body Irradiation (TBI) Thoracic-focused irradiation
Radiation Dose 6 Gy (LD₅₀/₃₀) 15 Gy
Dose Rate 0.91 Gy/min Not specified
Animal Strain C57BL/6 mice Not specified
Mouse Age 6-8 weeks Not specified
Observation Period Up to 30 days Up to 16 weeks

The experimental design for evaluating this compound's radioprotective effects depends on the specific tissue or organ system being investigated. For hematopoietic injury models, researchers typically use total body irradiation (TBI) at a dose of 6 Gy, which represents the LD₅₀/₃₀ (dose lethal to 50% of mice within 30 days) for C57BL/6 mice [3] [4]. This model primarily assesses acute radiation syndrome and allows for evaluation of bone marrow recovery and survival outcomes. For lung injury studies, a higher radiation dose (15 Gy) is delivered specifically to the thoracic region to induce radiation-induced lung injury (RILI) while sparing other organs [1]. This model enables assessment of both acute pneumonitis and late-stage fibrosis.

The radiation source commonly used in these studies is a ⁶⁰Co irradiator, which produces γ-rays at a controlled dose rate. The dose rate should be regularly calibrated using an ionization chamber to ensure accurate delivery [3]. For TBI studies, mice are typically placed in well-ventilated containers that allow uniform exposure while minimizing stress. For thoracic irradiation, specialized shielding should be used to protect the head, abdomen, and extremities, focusing the radiation dose specifically on the lung tissue.

Appropriate Control Groups

Proper experimental controls are essential for interpreting this compound study results. Researchers should include three main groups:

  • Sham control: Mice administered with this compound (10 mg/kg) but not exposed to radiation
  • Irradiation control: Mice administered with vehicle only and exposed to radiation
  • This compound + Irradiation: Mice administered with this compound (10 mg/kg) 2 hours before radiation

The sham control helps identify any potential effects of this compound alone on measured parameters, while the irradiation control establishes the baseline radiation injury without intervention [3]. This design allows researchers to distinguish this compound-specific effects from natural recovery processes and accurately quantify the degree of protection provided by the drug.

Assessment of this compound Efficacy

Hematopoietic System Protection

The protective effects of this compound on the hematopoietic system can be evaluated through multiple endpoints. Bone marrow nucleated cells (BMNCs) should be counted from femoral bones at various time points after irradiation (e.g., days 7, 14, 21, and 30) [3]. A significant increase in BMNC counts in this compound-pretreated mice compared to irradiation controls indicates protection of bone marrow cellularity. Additionally, flow cytometry analysis of bone marrow mononuclear cells (BM-MNCs) using specific cell surface markers can quantify the preservation of hematopoietic stem cells (HSCs; identified as Lineage⁻ Sca1⁺ c-Kit⁺) and hematopoietic progenitor cells (HPCs; identified as Lineage⁻ Sca1⁻ c-Kit⁺) [3] [4].

The spleen serves as an important indicator of hematopoietic recovery after radiation exposure. Researchers should evaluate spleen coefficient (spleen weight divided by body weight) and examine endogenous spleen colony-forming units (e-CFU-S) at day 10 post-irradiation [3]. The e-CFU-S assay involves counting macroscopic colonies on the spleen surface following fixation in Bouin's solution, providing a functional measure of hematopoietic recovery. Furthermore, histological examination of spleen and bone marrow tissues at days 10, 20, and 30 post-irradiation using hematoxylin and eosin staining allows visualization of architectural preservation and recovery [3].

Lung Protection Assessment

For evaluation of radiation-induced lung injury (RILI), researchers should assess both acute pneumonitis (1-4 weeks post-irradiation) and late fibrosis (8-16 weeks post-irradiation) [1]. Histopathological analysis of lung tissue sections stained with hematoxylin and eosin allows scoring of inflammation, inflammatory cell infiltration, and alveolar structural damage. Masson's trichrome staining can specifically evaluate collagen deposition and fibrosis development. This compound pretreatment has been shown to significantly reduce the severity of these pathological changes compared to irradiation alone [1].

Molecular analyses provide mechanistic insights into this compound's protective effects in lung tissue. MMP activity assays using fluorescence resonance energy transfer (FRET) peptides can quantify MMP inhibition in lung homogenates [1]. Additionally, immunohistochemistry for MMP-2 and MMP-9 expression demonstrates reduced levels in this compound-pretreated mice. Measurements of inflammatory cytokines including TGF-β, IL-6, TNF-α, and IL-1β in lung tissues or bronchoalveolar lavage fluid show significant reduction with this compound pretreatment, indicating suppression of the inflammatory cascade [1].

Survival and Overall Health Monitoring

Survival studies represent the most clinically relevant endpoint for evaluating this compound's radioprotective efficacy. In total body irradiation models, daily monitoring of survival for at least 30 days post-irradiation is essential, with this compound pretreatment showing significant improvement in survival rates compared to irradiation controls [3]. Body weight should be measured regularly as an indicator of overall health status, and any signs of distress or morbidity should be documented according to institutional animal care guidelines.

Technical Considerations and Practical Notes

Intraperitoneal Injection Technique

Proper injection technique is critical for consistent drug delivery and animal welfare. The intraperitoneal injection should be performed in the lower left or right quadrant of the abdomen to avoid accidental organ damage. Use a 27-30 gauge needle with appropriate length (typically ½ inch) for mice. The injection should be performed at a 30-45 degree angle with the bevel facing up. Aspiration before injection helps ensure the needle hasn't entered a blood vessel or organ. If resistance is encountered or bodily fluids are aspirated, the needle should be withdrawn and repositioned.

To minimize stress, mice should be gently restrained using proper handling techniques. The injection site may be disinfected with 70% alcohol prior to injection, though this is not always necessary in controlled laboratory environments. After injection, apply gentle pressure at the site if any bleeding occurs and monitor the mouse for immediate adverse reactions. Personnel should be trained in proper technique to ensure consistent administration across all experimental animals.

Timing Considerations

The 2-hour pretreatment window has been empirically determined as optimal for this compound's radioprotective effects [3]. This timing likely allows for adequate systemic distribution and maximum MMP inhibition at the time of radiation exposure. Researchers should carefully schedule experiments to maintain this precise interval between this compound administration and irradiation. If multiple animals require treatment, staggered dosing may be necessary to ensure each mouse receives radiation at exactly 2 hours post-injection.

For recovery studies, the timing of endpoint analyses should be aligned with the pathological progression of radiation injury. Hematopoietic analyses are typically performed in the acute phase (up to 30 days), while lung injury assessments may extend to 16 weeks to capture both inflammatory and fibrotic phases [1] [3]. These temporal considerations should guide experimental planning and resource allocation.

G cluster_day0 Day 0: Pretreatment & Irradiation cluster_acute Acute Phase (1-30 days) cluster_late Late Phase (up to 16 weeks) Start Study Initiation IP_Injection This compound IP Injection (10 mg/kg) Start->IP_Injection Radiation Radiation Exposure (6 Gy TBI or 15 Gy thoracic) IP_Injection->Radiation 2-hour interval Hematopoietic Hematopoietic Assessment Radiation->Hematopoietic Days 3, 7, 14, 21, 30 Survival Survival Monitoring Radiation->Survival Daily for 30 days Lung Lung Injury Assessment Radiation->Lung Weeks 1, 2, 4 Fibrosis Fibrosis Evaluation Radiation->Fibrosis Weeks 8, 16

Figure 1: Experimental workflow for this compound radioprotection studies, showing key timepoints for intervention and assessment. The diagram illustrates the critical 2-hour pretreatment interval and the different assessment phases for hematopoietic and lung injury endpoints.

Conclusion

This compound represents a promising radioprotective agent with demonstrated efficacy in protecting both hematopoietic and pulmonary systems from radiation injury in mouse models. The established intraperitoneal administration protocol of 10 mg/kg delivered 2 hours before radiation exposure provides significant survival benefit and tissue protection. The mechanisms underlying this compound's protective effects involve inhibition of matrix metalloproteinases, reduction of pro-inflammatory cytokines, and preservation of critical stem and progenitor cell populations.

Researchers implementing this protocol should pay careful attention to precise dosing, proper injection technique, and appropriate experimental controls to ensure reliable and reproducible results. The comprehensive assessment methods outlined in this protocol allow for thorough evaluation of this compound's effects on multiple organ systems affected by radiation exposure. Further research may explore optimized dosing regimens, combination therapies with other radioprotectors, and potential applications in different radiation injury scenarios.

References

Ilomastat Franz diffusion cell conjunctival permeation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The matrix metalloproteinase inhibitor Ilomastat shows significant promise as an antiscarring therapy in ophthalmology, particularly following glaucoma filtration surgery (GFS) [1]. However, its therapeutic potential is limited by poor aqueous solubility (~140 µg/mL in water), which challenges effective ocular delivery [1]. Researchers have developed an This compound-cyclodextrin (this compound-CD) complex to enhance solubility and enable topical administration via eye drops [1]. This document details standardized protocols for formulating this compound-CD and evaluating its conjunctival permeation using Franz diffusion cells (FDCs), providing a critical framework for ocular drug development.

Formulation of this compound-CD Eye Drops

Materials
  • Active Pharmaceutical Ingredient (API): this compound (388.6 Da)
  • Solubilizing Agent: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD, MW ~1380 Da)
  • Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4
  • Viscosity Enhancer/Prolonging Agent: Healon GV (1.4% sodium hyaluronate)
  • Preservative: Benzalkonium Chloride (BAC)
  • Equipment: Magnetic stirrer, HPLC system with C18 column, 0.22 µm polyethersulfone (PES) filters
Preparation Protocol
  • Phase Solubility Study: To determine the optimal CD ratio, suspend an excess of this compound (5 mg) in 1 mL of water. Gradually add HP-β-CD at concentrations of 0.5%, 1%, 5%, 10%, 15%, and 20% (wt/vol) under continuous stirring for 12 hours. Filter the mixtures (0.22 µm PES) and quantify this compound concentration in the filtrate via HPLC [1].
  • Complex Formation: Based on solubility results, slowly add HP-β-CD powder (400 mg, 0.00029 mol) to a suspension of this compound (4 mg, 0.00001 mol) in 2 mL of PBS. This creates a molar ratio of this compound to CD of approximately 1:29. Stir the mixture overnight [1].
  • Final Formulation: To the this compound-CD solution, add BAC (0.02% final concentration) and filter through a 0.22 µm PES filter. The final this compound concentration can be adjusted to 1 mg/mL with PBS. To enhance pre-corneal residence time, combine this solution 1:1 with a 0.4% (wt/vol) sodium hyaluronate (HA) solution to yield a final formulation containing 0.5 mg/mL this compound, 10% HP-β-CD, 0.2% HA, and 0.02% BAC in PBS [1].
Quality Control
  • Solubility Enhancement: The formulated this compound-CD should demonstrate a solubility of approximately 1400 µg/mL in PBS (pH 7.4), a significant increase from the ~160 µg/mL solubility of uncomplexed this compound [1].
  • HPLC Analysis: Use a C18 column with a mobile phase gradient of 0.1% trifluoroacetic acid in water (eluent A) and acetonitrile (eluent B). Detection wavelength: 280 nm [1].

Conjunctival Permeation Study Using Franz Diffusion Cells

Experimental Setup
  • Diffusion System: Franz Diffusion Cells (FDCs), maintained at 35°C to mimic ocular surface temperature [1].
  • Membrane Tissue: Porcine conjunctiva, excised and used within 20 minutes of harvest [1]. The tissue is placed on filter paper and mounted between the donor and receptor chambers with a standard diffusion area of 1 cm² [1].
  • Receptor Medium: PBS (pH 7.4), filled in the receptor chamber (volume = 2 mL) [1].
  • Automation (Optional): For prolonged or high-throughput studies, an autosampler like "Otto" can be retrofitted to FDCs. This system has demonstrated superior volume consistency (CV = 3.2%) compared to manual sampling (CV = 7.4%) and can operate unattended for up to 24 hours [2].
Permeation Protocol
  • Membrane Preparation: Isolate conjunctiva from fresh porcine eyes. Carefully remove excess episcleral tissue and mount it on the Franz cell.
  • Dose Application: Apply the this compound-CD formulation to the donor chamber. A typical applied dose is 50 µg of this compound in 100 µL of the 0.5 mg/mL formulation [1].
  • Sampling Schedule: At predetermined time intervals (e.g., 10, 30, 60, 90, 120, 180, and 240 minutes), withdraw 1 mL samples from the receptor chamber. Immediately replace the volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions [1].
  • Sample Analysis: Quantify the amount of this compound in each receptor sample using the validated HPLC method described in Section 2.3.

The workflow for the entire permeation study, from formulation to data analysis, is summarized below.

cluster_1 Formulation Stage cluster_2 Permeation Experiment cluster_3 Data Analysis A1 Conduct Phase Solubility Study A2 Formulate this compound-CD Complex A1->A2 A3 Add Hyaluronic Acid & Preservative A2->A3 A4 Quality Control (HPLC) A3->A4 B1 Prepare Conjunctival Membrane A4->B1 B2 Mount in Franz Cell B1->B2 B3 Apply Formulation B2->B3 B4 Collect Samples Over Time B3->B4 B5 Analyze Samples (HPLC) B4->B5 C1 Calculate Cumulative Permeation B5->C1 C2 Determine Flux & Permeability C1->C2

Key Parameters and Data Interpretation

Critical Experimental Parameters

The table below outlines the crucial parameters that ensure the reliability and reproducibility of the permeation study.

Parameter Specification Rationale
Temperature 35°C [1] Mimics the physiological temperature of the ocular surface.
Receptor Medium PBS, pH 7.4 [1] Maintains physiological pH and osmotic balance.
Membrane Integrity Fresh porcine conjunctiva, used promptly [1] Ensures barrier function is representative of in vivo conditions.
Membrane Orientation Conjunctiva placed on filter paper for support [1] Prevents tissue damage and maintains structural integrity during the experiment.
Sink Condition Maintained by periodic receptor medium replenishment [1] [2] Essential for driving passive diffusion; automation can improve its maintenance [2].
Expected Outcomes and Data Analysis

The primary goal is to demonstrate that the this compound-CD formulation achieves therapeutic concentrations in key ocular tissues. The table below summarizes target findings based on validated studies.

Metric Outcome with this compound-CD Formulation Significance
Solubility ~1400 µg/mL in PBS [1] ~9-fold increase compared to native this compound, enabling effective topical dosing.
Conjunctival Permeation Detectable and quantifiable drug transfer across porcine conjunctiva [1] Confirms the ability to penetrate the primary barrier after topical application.
Tissue Distribution (In Vivo) Therapeutic concentrations in rabbit sclera, conjunctiva, and aqueous humor [1] Validates the formulation's efficacy in delivering the drug to target sites of action.
Collagen Contraction Assay Unchanged activity compared to uncomplexed this compound [1] Verifies that complexation with CD does not diminish the drug's anti-fibrotic biological activity.

Troubleshooting and Best Practices

  • Automation: For studies requiring frequent or overnight sampling, an automated Franz cell autosampler is highly recommended to improve data quality, ensure consistent sampling volumes, and maintain sink conditions more effectively than manual operations [2].
  • Membrane Viability: Using freshly excised tissue and completing experiments swiftly is critical. While one study on bovine corneas indicated that tissue refrigerated for 24 hours may still be viable for permeability studies [3], fresh tissue is always preferable for conjunctival studies to preserve tight junction integrity.
  • Analytical Sensitivity: Ensure the HPLC method is sufficiently sensitive to detect this compound at the low concentrations expected in the receptor chamber, especially at early time points.

Conclusion

The detailed protocols outlined in these Application Notes provide a robust and reliable framework for evaluating the conjunctival permeation of this compound. The this compound-CD eye drop formulation represents a viable strategy to overcome the solubility limitations of the drug, facilitating its delivery to target ocular tissues. This approach holds significant promise for improving antiscarring therapy in ocular surgery, potentially offering a non-invasive alternative to subconjunctival injections.

References

Ilomastat in vitro dissolution profile polymorphs

Author: Smolecule Technical Support Team. Date: February 2026

Substance Overview: Ilomastat

This compound (also known as GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been used in experimental research [1]. The following table summarizes its key identifiers:

Property Description
DrugBank ID DB02255 [1]
Chemical Formula C₂₀H₂₈N₄O₄ [1]
Average Weight 388.4607 g/mol [1]
Modality Small Molecule [1]
Synonyms GM6001, Galardin [1]
Mechanism of Action Inhibits various MMPs (e.g., Collagenase-3, Stromelysin-1) and the Lethal Factor from Bacillus anthracis [1]
Approval Status Not approved for human use in the US or other regions [1]

Application Notes: Polymorph Dissolution Profiling

For a new chemical entity like this compound, characterizing its polymorphic forms is a critical step in pre-formulation and development. The dissolution profile is a key differentiator between polymorphs.

Objective and Analytical Target Profile (ATP)

The primary objective is to determine whether the dissolution profiles of different this compound polymorphs are sufficiently similar to ensure consistent product quality and performance. The ATP for the analytical method should define its purpose: to discriminate between different polymorphic forms and provide reliable data for decision-making [2]. The method must be validated to demonstrate that it is fit for this purpose.

Experimental Protocol: Dissolution Testing for Polymorphs

Part 1: Sample Preparation
  • Polymorph Generation: Prepare and isolate distinct solid-state forms of this compound (e.g., Polymorph A, B, Hydrate, etc.) using appropriate techniques (e.g., recrystallization from different solvents, slurry conversion, thermal desolvation).
  • Solid-State Characterization: Confirm the identity and purity of each polymorphic form using techniques like:
    • X-Ray Powder Diffraction (XRPD)
    • Differential Scanning Calorimetry (DSC)
    • Thermogravimetric Analysis (TGA)
    • Fourier-Transform Infrared Spectroscopy (FTIR)
  • Powder Processing: For compacts or capsules, process the powders under controlled conditions (e.g., sieve to a specific particle size distribution) to minimize confounding variables.
Part 2: Dissolution Testing
  • Apparatus and Settings:
    • Apparatus: USP Apparatus I (Baskets) or II (Paddles), typically at 50-75 rpm.
    • Medium Volume: 500-900 mL of a physiologically relevant buffer (e.g., pH 6.8 phosphate buffer).
    • Temperature: Maintained at 37.0 ± 0.5 °C.
  • Sink Conditions: Ensure the volume of dissolution medium is at least 3-5 times the volume required to form a saturated solution of this compound.
  • Sampling Time Points: Withdraw samples at appropriate intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
  • Sample Analysis: Immediately filter withdrawn samples and analyze using a validated stability-indicating HPLC-UV method to determine the concentration of dissolved this compound.
Part 3: Analytical Method Validation

The HPLC method must be validated per ICH Q2(R1) guidelines. Key acceptance limits for a Quality Control method in dissolution testing are suggested below [2]:

Validation Parameter Suggested Acceptance Limit
Specificity No interference from blank, forced degradation products.
Linearity R² > 0.999 over the specified range.
Range 0 to 120% of the expected concentration.
Accuracy Mean recovery of 98.0–102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Solution Stability Determined for the duration of the dissolution test.

Data Interpretation and Workflow

The data generated from dissolution testing feeds into a structured decision-making process to determine the suitability of a polymorphic form for development. The following workflow visualizes this process:

G Start Start: Polymorph Dissolution Testing Data Obtain Dissolution Profile Data Start->Data Model Apply Statistical Model (f2) Data->Model Check f2 ≥ 50? Model->Check Similar Profiles are Similar Check->Similar Yes NotSimilar Profiles are Not Similar Check->NotSimilar No Develop Proceed to Development Similar->Develop Investigate Investigate Root Cause NotSimilar->Investigate

Conclusion

While specific dissolution data for this compound polymorphs is not publicly available, the provided framework offers a comprehensive and rigorous approach for such an investigation. The critical step is to ensure the analytical method is validated with acceptance limits that guarantee its ability to correctly declare whether dissolution profiles are similar or not, making it truly fit-for-purpose [2].

References

Ilomastat solubility enhancement cyclodextrin complex

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions researchers have about ilomastat and cyclodextrin complexation.

What is the recommended cyclodextrin and ratio for enhancing this compound solubility? The most effective system identified is this compound complexed with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). A study successfully used a molar ratio of 1:29 (this compound:HP-β-CD) to achieve a significant solubility increase [1].

What solubility enhancement can I expect with the this compound-CD complex? The this compound-CD complex can dramatically improve solubility as shown in the table below [1]:

Solvent This compound Alone This compound-CD Complex
Water ~140 μg/mL ~1000 μg/mL
PBS (pH 7.4) ~160 μg/mL ~1400 μg/mL

Does complexation with cyclodextrin affect this compound's biological activity? No. In vitro studies using human Tenon fibroblast cells confirmed that the this compound-CD complex retained its biological activity, effectively inhibiting collagen contraction to the same degree as uncomplexed this compound [1].

What other excipients can be used in the final eye drop formulation? A complete proposed eye drop formulation includes [1]:

  • Active Ingredient: this compound-CD complex (0.05% wt/vol this compound)
  • Solubilizer: HP-β-CD (10% wt/vol)
  • Viscosity Enhancer: Hyaluronic Acid (0.2% wt/vol) - to increase residence time on the eye.
  • Preservative: Benzalkonium Chloride (0.02% wt/vol)
  • Vehicle: PBS (pH 7.4)

Detailed Experimental Protocols

Here is a detailed methodology for key experiments related to this compound-CD.

Preparation of this compound-CD Solution

This protocol is adapted from the literature for formulating an aqueous this compound-CD solution [1].

Materials:

  • This compound
  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • Benzalkonium Chloride (BAC)

Procedure:

  • Suspend 4 mg of this compound in 2 mL of PBS.
  • Slowly add 400 mg of HP-β-CD powder to the suspension (achieving a 1:29 molar ratio).
  • Stir the mixture overnight at room temperature to allow complex formation.
  • Add 0.8 mg of Benzalkonium Chloride as a preservative.
  • Filter the final solution through a 0.22 μm polyethersulfone (PES) membrane filter to remove any uncomplexed this compound or particulates.
  • The equilibrium concentration of this compound in the filtrate can be determined by HPLC and adjusted to the desired concentration (e.g., 1 mg/mL) with PBS [1].

The following diagram illustrates the workflow for preparing the this compound complex and a complete eye drop formulation.

G A Suspend this compound in PBS B Slowly add HP-β-CD powder A->B C Stir overnight B->C D Add preservative (e.g., BAC) C->D E Filter (0.22 μm PES) D->E F This compound-CD Solution E->F G Optionally add viscosity enhancer (e.g., Hyaluronic Acid) F->G H Final Eye Drop Formulation G->H

Protocol for In Vitro Permeation Study

This method describes how to evaluate the conjunctival permeation of the this compound-CD formulation [1].

Materials:

  • Franz diffusion cells
  • Porcine conjunctiva (can be harvested and used within 20 minutes of excision)
  • This compound-CD test formulation
  • PBS (pH 7.4) as receptor fluid

Procedure:

  • Mount a piece of porcine conjunctiva on filter paper for support and place it between the donor and receptor chambers of the Franz cell. The available diffusion area is typically 1 cm².
  • Fill the receptor chamber with 2 mL of pre-warmed PBS (pH 7.4). Maintain the system at 35°C to mimic physiological conditions.
  • Apply the this compound-CD formulation to the donor side (e.g., a dose of 50 μg of this compound).
  • At predetermined time intervals (e.g., 10, 30, 60, 90, 120, 180, and 240 minutes), withdraw 1 mL of sample from the receptor chamber and immediately replace it with an equal volume of fresh PBS.
  • Analyze the concentration of this compound in the samples using a validated HPLC method.
  • Calculate the cumulative amount of drug permeated per unit area over time.

General Principles for Cyclodextrin Complexation

Beyond this compound, these principles can guide your work with other poorly soluble drugs.

Mechanism of Solubility Enhancement Cyclodextrins have a hydrophilic exterior and a hydrophobic internal cavity. They form non-covalent inclusion complexes by encapsulating the lipophilic drug molecule (or part of it) inside their cavity. This shields the drug from the aqueous environment, dramatically increasing its apparent solubility [2] [3].

Selecting the Right Cyclodextrin Different cyclodextrins have different cavity sizes and properties. The table below compares the three natural cyclodextrins [4] [3]:

Cyclodextrin Type Number of Glucose Units Cavity Diameter (Å) Aqueous Solubility (mg/mL, 25°C)
α-Cyclodextrin (α-CD) 6 4.7–5.3 ~145
β-Cyclodextrin (β-CD) 7 6.0–6.5 ~18.5
γ-Cyclodextrin (γ-CD) 8 7.5–8.3 ~232

While β-CD has a suitable cavity for many drugs, its natural form has low solubility. Therefore, derivatives like HP-β-CD and SBE-β-CD are often preferred for pharmaceutical formulations due to their higher solubility and improved safety profiles [4] [5].

Strategies to Boost Performance If complexation efficiency is low, consider these approaches:

  • Ternary Complexes: Add a third component to the system. Amino acids (e.g., Arginine), organic acids, or water-soluble polymers (e.g., PVP) can act as a bridge, enhancing complex stability and solubility further by forming additional hydrogen bonds [6].
  • pH Adjustment: For ionizable drugs, slight pH adjustments can increase the fraction of unionized drug, which may have a higher affinity for the cyclodextrin cavity [7].

Troubleshooting Guide

Use this guide to diagnose and resolve common problems.

Problem Potential Cause Suggested Solution

| Low Complexation Efficiency | • Incorrect CD:drug ratio • Cavity size mismatch | • Perform phase solubility studies to find the optimal ratio [1]. • Test different CD types (α, β, γ) or derivatives (HP-β-CD, SBE-β-CD) [4]. | | Precipitation in Solution | • Drug concentration exceeds complexation capacity • Excipient incompatibility | • Dilute the solution or reduce the drug load. • Check for competitive displacement by preservatives or buffers [4]. | | Low Drug Permeation | • Complex is too stable, reducing free drug concentration | • Optimize the formulation; a very stable complex can limit drug release. The complex must be in dynamic equilibrium with free drug [3]. | | Inconsistent Biological Results | • Cytotoxicity of CD or other excipients • CD interfering with assay | • Include proper controls (empty CD at the same concentration). • Ensure CDs used are of high purity and test for cytotoxicity beforehand [5]. |

References

Ilomastat polymorph characterization stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is polymorph characterization critical for an Ilomastat ocular implant? A polymorphic form can influence critical physicochemical properties like solubility, dissolution rate, and physical stability. For a subconjunctival implant designed to release a precise dose over 3-4 weeks, ensuring a consistent and reproducible drug release profile is paramount. Characterizing the polymorph helps guarantee that the dosage form performs reliably in vivo [1].

  • Q2: What are the key polymorphic forms of this compound? Research has identified two polymorphs. Polymorph 1 is an orthorhombic crystal that crystallizes as a monohydrate. Polymorph 2 is a monoclinic, non-solvated crystal form. Their melting points were determined as 188°C and 208°C, respectively [1].

  • Q3: Do different this compound polymorphs affect the drug release rate? For this compound, a study found that tablets prepared from the two different polymorphs exhibited similar drug release profiles in vitro under conditions designed to mimic the subconjunctival space. This suggests that a reproducible release rate can be achievable with both forms, which is a positive finding for formulation development [1].

  • Q4: What techniques are used to characterize and quantify polymorphs? A combination of solid-state characterization techniques is typically employed. The table below summarizes the common techniques and their primary purpose in polymorph analysis [1] [2] [3].

Table 1: Common Techniques for Polymorph Characterization

Technique Primary Application in Polymorph Analysis Key Insight
X-ray Powder Diffraction (XRPD) Definitive identification of different crystal structures; considered a gold standard [2] [3]. It has a quantification limit around 4%, restricting its use for low-concentration contaminants [2].
Differential Scanning Calorimetry (DSC) Determination of melting point, enthalpy, and detection of solid-solid transitions [1] [2]. Used to identify the two this compound polymorphs via their distinct melting points (188°C and 208°C) [1].
Raman Spectroscopy Identification and quantification of polymorphic mixtures; requires no sample preparation [2] [3]. Ideal for real-time monitoring and process control due to its speed and non-destructive nature [2].
Fourier-Transform Infrared (FT-IR) Identification of polymorphs based on differences in molecular vibrational modes [2]. Sample preparation must be careful, as pressure during KBr pellet formation may induce phase changes [2].
Isothermal Calorimetry (IC) Detection of amorphous content and assessment of physical stability [1]. Used in this compound studies to confirm that tablet fabrication did not increase amorphous content [1].

Troubleshooting Guide: Common Issues & Solutions

Table 2: Troubleshooting Polymorph-Related Problems

Problem Potential Cause Recommended Solution

| Unexpected drop in dissolution rate during testing | Transformation from a metastable (more soluble) polymorph to a stable (less soluble) form during dissolution or storage [4] [5]. | - Identify the thermodynamically stable polymorph early in development.

  • Use accelerated stability studies to assess form conversion tendencies.
  • Consider formulation with excipients that inhibit polymorphic conversion. | | Irreproducible drug release profiles between batches | Variation in the polymorphic composition of the Active Pharmaceutical Ingredient (API) between batches, or conversion during manufacturing processes like milling, granulation, or compression [1] [6]. | - Implement strict API solid-form specifications.
  • Use in-line Process Analytical Technology (PAT) tools like Raman spectroscopy to monitor the solid state during manufacturing [3]. | | Detection of an unknown crystalline form during stability studies | Polymorphic transformation induced by storage conditions, such as humidity (for hydrate formation) or temperature fluctuations [4] [6]. | - Ensure proper control of storage temperature and humidity.
  • Use packaging that provides an effective moisture barrier.
  • Conduct polymorph screening under various stress conditions (e.g., heat, humidity) to map the solid-form landscape. |

Detailed Experimental Protocols

The following workflows detail the key experiments cited in the search results for characterizing this compound polymorphs.

Protocol 1: Characterizing Polymorphs using XRPD and DSC

This protocol is based on the methodology used to identify the two polymorphs of this compound [1].

start Start Characterization step1 Sample Preparation (Seal powder in capillary for XRPD) start->step1 step4 DSC Preparation (Encase ~1 mg powder in Al pan) start->step4 step2 XRPD Analysis (Transmission geometry, CuKα radiation) step1->step2 step3 Data Analysis (Identify unique diffraction patterns) step2->step3 end Polymorph Identified step3->end step5 DSC Analysis (Heat at 2°C/min, modulated amplitude) step4->step5 step6 Interpret Results (Compare melting points: 188°C vs 208°C) step5->step6 step6->end

Objective: To identify and differentiate between crystalline polymorphs. Materials: this compound powder (different batches), X-ray diffractometer with CuKα radiation, Differential Scanning Calorimeter (DSC), sealed capillaries, aluminum DSC pans. Method:

  • XRPD: Load the powder sample into a capillary and seal it. Analyze using transmission geometry at room temperature. The structural study on this compound used this method to determine the orthorhombic and monoclinic packing arrangements [1].
  • DSC: Place approximately 1 mg of sample in an aluminum pan. Run the DSC with an underlying heating rate of 2°C/min and a modulated amplitude to accurately determine the melting points of the different forms [1]. Interpretation: Different crystal structures will produce distinct XRPD patterns. The two this compound polymorphs can be definitively distinguished by their different melting points (188°C for polymorph 1, 208°C for polymorph 2) [1].
Protocol 2: Assessing Tablet Performance via In Vitro Drug Release

This protocol outlines the method used to evaluate the release profiles of this compound tablets made from different polymorphs [1].

start Start Dissolution Test step1 Fabricate Tablets (Direct compression at 2 bar, 2-mm punch/die) start->step1 step2 Set Up Flow Cell (Mimic subconjunctival conditions: pH 7.4 PBS, 35°C) step1->step2 step3 Calibrate Flow Rate (Set to 2.2-3.1 μL/min to simulate aqueous flow) step2->step3 step4 Run Experiment & Sample (Collect release medium at predetermined intervals) step3->step4 step5 Quantify Drug Release (Use RP-C18 HPLC to analyze this compound concentration) step4->step5 step6 Compare Profiles (Plot release over time for different polymorph tablets) step5->step6 end Release Profile Confirmed step6->end

Objective: To simulate and measure the drug release from an implantable tablet in biorelevant conditions. Materials: this compound tablets (1-2 mg, fabricated by direct compression), flow cell apparatus, pH 7.4 Phosphate Buffered Saline (PBS), HPLC system with RP-C18 column. Method:

  • Tablet Fabrication: Prepare tablets via direct compression at a set force (e.g., 2 bar) using a 2-mm punch and die set to ensure consistency [1].
  • Dissolution Setup: Place the tablet in a flow cell. Use PBS (pH 7.4) as the release medium maintained at 35°C to simulate physiological conditions. The flow rate should be set to 2.2-3.1 μL/min to mimic the aqueous humour flow in the eye [1].
  • Sampling & Analysis: Collect the release medium at scheduled time points. Quantify the amount of this compound released using a validated HPLC method [1]. Interpretation: Compare the release profiles (e.g., cumulative release over time) for tablets made from different polymorphic batches. The study on this compound found similar release profiles for both polymorphs, which is a desirable outcome [1].

References

Ilomastat extraction recovery ocular tissues LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat LC-MS Analysis: Key Parameters

The following table summarizes the core quantitative data and experimental conditions from a validated method for analyzing this compound in ocular matrices [1] [2].

Parameter Specification
Analytical Technique Capillary-flow Liquid Chromatography with Triple Quadrupole Mass Spectrometry (cap-LC-MS) [1]
MS Operation Mode Product Ion Scan; Selective Reaction Monitoring (SRM) [3]
Internal Standard Marimastat [3]
Lower Limit of Quantification (LLOQ) 0.3 pg/μL for ocular fluids and plasma; 3 pg/mg for ocular tissues [1] [2]
Extraction Recovery 90-95% for this compound and internal standard from ocular tissues [1]
Tissue Concentration Ranking Sclera > Bleb Conjunctiva > Conjunctiva (rest of eye) > Cornea [1]

Experimental Workflow: From Sample to Result

The diagram below illustrates the complete experimental procedure for determining the biodistribution of this compound in ocular tissues [1] [3].

workflow Start Start: Ocular Tissue/Fluid Samples Extraction Extraction Method Start->Extraction Sub_Extraction Liquid-Liquid Extraction (Solvents: Ethyl Acetate, Diethyl Ether) Extraction->Sub_Extraction For tissues & fluids LCMS cap-LC-MS Analysis Sub_LC Capillary LC Separation LCMS->Sub_LC Data Data Acquisition & Quantification End Report Biodistribution Data->End Sub_Extraction->LCMS Sub_MS Triple Quadrupole MS SRM Mode: MS2 Transitions Sub_LC->Sub_MS Column effluent directed to MS Sub_MS->Data

Sample Collection and Storage
  • Tissues: Collect ocular tissues (e.g., sclera, conjunctiva, cornea), weigh them, and store at -80°C until analysis [3].
  • Fluids: Collect aqueous humour, vitreous fluid, and plasma. Centrifuge to remove particulates and store at -80°C [3].
Extraction Procedure

The extraction process is critical for achieving high recovery and clean samples [1].

  • Spike with IS: Add the internal standard, marimastat, to all samples and calibration standards [3].
  • Liquid-Liquid Extraction: Extract this compound and marimastat from the ocular tissues and fluids using a blend of organic solvents, specifically ethyl acetate and diethyl ether [3].
  • Evaporation and Reconstitution: Evaporate the organic solvent layer to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in the initial mobile phase used for LC-MS analysis to ensure compatibility with the chromatographic system [3].
LC-MS Analysis Conditions
  • Chromatography: Capillary-flow LC system for separation [1].
  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in product ion scan mode and using Selective Reaction Monitoring (SRM) for high sensitivity and specificity. The specific MS2 transitions for both this compound and marimastat are monitored [3].

Frequently Asked Questions & Troubleshooting

Q1: How can I improve the recovery of this compound from dense ocular tissues like sclera?

  • A: The cited method already achieves 90-95% recovery. Ensure you are using the specified liquid-liquid extraction technique with ethyl acetate and diethyl ether [3]. For difficult tissues, thorough homogenization of the tissue prior to extraction is essential. Using the internal standard (marimastat) correctly from the very beginning of sample preparation is critical to account for any recovery losses during the process [1].

Q2: What could cause high background noise or interference in my LC-MS chromatogram?

  • A: This is a common issue when analyzing complex biological matrices.
    • Confirm SRM Transitions: Ensure the mass spectrometer is monitoring the correct and most intense product ions for this compound and the internal standard to improve selectivity [3].
    • Check Chromatography: A degraded or contaminated LC column can cause peak broadening and interference. Maintain and replace the column as needed. The cap-LC system is chosen for its enhanced sensitivity, so proper conditioning is key [1].
    • Assess Extraction Cleanliness: If the liquid-liquid extraction is not performed optimally, more matrix components may carry over, causing ion suppression or background noise. Review the extraction solvent ratios and mixing times [3].

Q3: My calibration curve is non-linear at the low end. How can I improve sensitivity to meet the LLOQ?

  • A: The described method has a very low LLOQ (0.3 pg/μL), so achieving this requires optimal instrument conditions.
    • MS Optimization: Fine-tune the mass spectrometer parameters (e.g., collision energy, source temperatures) specifically for this compound to maximize the signal for the SRM transitions [3].
    • Sample Cleanup: Ensure your extraction procedure is efficient and that the final reconstitution volume is appropriate to avoid diluting the sample excessively.
    • System Suitability: Always run system suitability tests with fresh calibration standards to verify instrument performance can meet the required sensitivity before running valuable study samples [1].

Q4: Are there any stability concerns with this compound I should be aware of during sample processing?

  • A: While not explicitly detailed in the search results, general best practices for labile pharmaceutical compounds should be followed.
    • Temperature: Keep samples on ice or cold blocks during processing to minimize degradation.
    • Storage: Store all processed samples and stock solutions at -80°C for long-term stability, as this was the condition used in the validated method [3].
    • Light Sensitivity: As a precaution, protect this compound solutions from prolonged exposure to light, as many pharmaceuticals can be photosensitive.

Key Considerations for Your Experiment

  • Polymorphism: Be aware that this compound can exist in different crystalline forms (polymorphs), which may have different physicochemical properties. This is crucial if you are formulating your own implant or tablet, as it can affect the drug release profile [4].
  • Cross-Validation: If you are adapting this method for a different formulation (e.g., an eye drop versus an implant), you must re-validate the bioanalytical method for your specific sample type to ensure accuracy and precision [5].

References

Ilomastat solvent vehicle in vivo administration

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat In Vivo Formulations and Protocols

The table below summarizes specific this compound formulations and administration methods used in documented animal studies.

Administration Route Vehicle Composition Dosage / Concentration Animal Model Primary Finding Citation
Topical (Ocular) 2-hydroxypropyl-β-cyclodextrin (10% wt/vol), HA (0.2% wt/vol), BAC (0.02% wt/vol) in PBS (pH 7.4) This compound 0.5 mg/mL (0.05% wt/vol) Rabbit Therapeutic concentrations achieved in sclera, conjunctiva, and aqueous humor. [1]
Topical (Ocular) HEPES buffer with 0.1% DMSO 400 µg/mL Rabbit (alkali burn model) Prevented corneal ulceration. [2] [3]

| Subcutaneous/ Intraperitoneal | Stock: 100% DMSO Working Dilution: Saline | 100 mg/kg | Mouse (radiation-induced lung injury model) | Significantly alleviated lung inflammation and fibrosis. | [4] | | Transdermal | Microemulsion gel (Pluronic F127) | N/A (Higher skin permeation vs. normal gel) | In vitro permeation study | Microemulsion gel provided 1.8-2.2x higher cumulative permeation at 24 hours. | [5] | | Suggested (General) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (sonication recommended) | Protocol from supplier | Suggested for in vivo studies, sonicate for clarity. | [3] |

Detailed Experimental Protocols

Protocol 1: this compound-CD Eye Drop Formulation [1]

This protocol is designed for topical ocular delivery to treat scarring after glaucoma surgery.

  • Complex Formation: Suspend 4 mg of this compound in 2 mL of PBS. Slowly add 400 mg of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) powder to achieve a 1:29 molar ratio (this compound:CD). Stir the mixture overnight.
  • Additives: Add benzalkonium chloride (BAC) to a final concentration of 0.02% as a preservative.
  • Filtration: Filter the solution through a 0.22 μm polyethersulfone (PES) membrane.
  • Concentration Adjustment: Determine the this compound concentration in the filtrate by HPLC and adjust it to 1 mg/mL with PBS.
  • Viscosity Enhancement (Optional): To increase residence time on the eye, mix 1 mL of the above this compound-CD solution (1 mg/mL) with 1 mL of a 0.4% wt/vol hyaluronic acid (HA) solution. This yields a final clear solution containing this compound (0.5 mg/mL), CD (10% wt/vol), HA (0.2% wt/vol), and BAC (0.02% wt/vol) in PBS.
Protocol 2: Systemic Administration for Lung Injury [4]

This protocol was used to administer this compound via injection in a mouse model.

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
  • Working Dilution: Dilute the stock solution in saline immediately before administration. The final DMSO concentration should be kept low.
  • Administration: Administer this compound at a dose of 100 mg/kg via subcutaneous (SC) or intraperitoneal (IP) injection.
  • Timing: In the referenced study, this compound was administered 2 hours before the experimental injury (thoracic irradiation).
Solubility and Handling Notes
  • Aqueous Solubility: Pure this compound has low aqueous solubility (~140-160 μg/mL in water/PBS) [1]. The use of solubilizing agents like cyclodextrins is necessary for most aqueous in vivo formulations.
  • DMSO Stock: this compound is highly soluble in DMSO (83.32 mg/mL) [3]. This is suitable for creating concentrated stock solutions for subsequent dilution in other vehicles for IP, SC, or IV administration.
  • Storage: this compound powder should be stored dry, under nitrogen, and at -20°C. Prepared solutions should be used immediately [3].

Troubleshooting Common Formulation Issues

Problem: this compound precipitates in aqueous vehicle.

  • Solution: Use a solubilizing agent. Cyclodextrins (like HP-β-CD at 10-20% wt/vol) are well-documented to significantly increase solubility [1]. Alternatively, a microemulsion gel system can be used for transdermal applications [5].

Problem: Need a general formulation for IP or SC injection.

  • Solution: Use a standardized co-solvent system. A formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline has been suggested, with sonication to clarify the solution [3]. Always ensure the final DMSO concentration is well-tolerated by the animal model.

Problem: Low bioavailability in target tissue.

  • Solution: For ocular delivery, add a viscosity-enhancing polymer like hyaluronic acid (0.2% wt/vol) to increase drug residence time on the surface of the eye [1].

This compound Formulation Selection Guide

The flowchart below illustrates the decision-making process for selecting an appropriate this compound vehicle based on your experimental goals.

IlomastatFormulation This compound Vehicle Selection Guide Start Start: Select this compound Vehicle Route Administration Route? Start->Route Ocular Ocular/Topical Route->Ocular Topical Injection Systemic (IP/SC/IV) Route->Injection Systemic Transdermal Transdermal Route->Transdermal Transdermal OcularOption Use Cyclodextrin-based Aqueous Solution Ocular->OcularOption InjectionOption Use Co-solvent System: DMSO + PEG300 + Tween 80 + Saline Injection->InjectionOption TransdermalOption Use Microemulsion Gel (Pluronic F127 base) Transdermal->TransdermalOption OcularEnhance For enhanced retention, add Hyaluronic Acid OcularOption->OcularEnhance InjectionNote Prepare from DMSO stock and dilute in vehicle InjectionOption->InjectionNote

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage of this compound used in animal studies? Dosage is highly route-dependent. In a mouse model of lung injury, a high dose of 100 mg/kg was administered via injection [4]. For topical ocular applications, a formulation with 0.5 mg/mL (0.05%) was effective [1]. You must determine the optimal dose for your specific model and route.

Q2: Can I simply dissolve this compound in saline or PBS? No. This compound has very low solubility in pure aqueous buffers (~140-160 μg/mL) [1]. You will need a solubilizing strategy, such as using cyclodextrins, a co-solvent system, or a microemulsion.

Q3: Has this compound been approved for human use? No. This compound is currently an experimental compound and has not been approved by the FDA or other regulatory bodies for therapeutic use in humans. It has been used in clinical trials, but its development was discontinued [2] [6].

References

Ilomastat lower limits of quantification LLOQ bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Sheet: Ilomastat (GM6001)

For quick reference, the table below summarizes core information about this compound.

Property Specification / Value
Chemical Name This compound (also known as Galardin, GM6001) [1]
Inhibitor Class Broad-spectrum, hydroxamic acid-based, peptidomimetic MMP inhibitor [2] [1]
Key IC50 Values MMP-1: 1.5 nM; MMP-2: 1.1 nM; MMP-3: 1.9 nM; MMP-9: 0.5 nM; MMP-14: 13.4 nM [1]
Clinical Status Development restricted due to poor oral bioavailability [1]
Primary Challenge in Bioanalysis Requires highly sensitive methods to quantify low concentrations, making accurate LLOQ determination critical [3].

Frequently Asked Questions (FAQs)

FAQ 1: What is the LLOQ and why is it critical for this compound bioanalysis?

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy [3] [4].

For a drug like this compound, which is potent and likely has low circulating concentrations in vivo, establishing a low and robust LLOQ is essential. It allows researchers to accurately characterize key pharmacokinetic parameters such as the elimination half-life, which depends on data from the tail end of the concentration-time curve where drug levels are lowest [3].

FAQ 2: What are the established methods for determining the LLOQ?

There are several accepted approaches for determining the LLOQ. The following diagram illustrates the decision workflows for two common methods.

LLOQ_Workflows cluster_Logistic Workflow A: Logistic Modeling LLOQ cluster_Baseline Workflow B: Baseline Noise LLOQ LogStart Start with Calibration Curve Data LogFit Fit Data to a Logistic Model (e.g., 3-Parameter Logistic) LogStart->LogFit LogInverse Perform Inverse Prediction (Predict Conc. from Response) LogFit->LogInverse LogDecision Are two consecutive lowest calibrators below error threshold? LogInverse->LogDecision LogSet LLOQ = Lowest Concentration in qualifying pair LogDecision->LogSet Yes LogMissing LLOQ Indeterminate (Check data quality) LogDecision->LogMissing No BaseStart Start with NTC (No Template Control) Data BaseDecision1 Is Cq value determined for NTC? BaseStart->BaseDecision1 BaseUseNTC Baseline Signal = NTC Signal BaseDecision1->BaseUseNTC Yes BaseUseLowCal Baseline Signal = Signal of Lowest Calibrator BaseDecision1->BaseUseLowCal No BaseCalc Calculate LLOQ Signal: Baseline Signal + 3.32 Cq Units (Equivalent to 10-fold higher) BaseUseNTC->BaseCalc BaseUseLowCal->BaseCalc BaseFind LLOQ = The nearest measured calibrator point ≥ calculated signal BaseCalc->BaseFind

The two workflows offer different advantages:

  • Workflow A (Logistic Modeling) is a statistically rigorous method that finds a smooth curve for the calibration data and uses error estimates from the model fit to determine the lowest reliable point [5].
  • Workflow B (Baseline Noise) uses a signal-to-noise ratio, a classic approach in analytical chemistry. It defines the LLOQ as the concentration that gives a signal 10 times (3.32 Cq units in qPCR) greater than the background noise from a no-template control (NTC) [5].
FAQ 3: A case study showed my LLOQ calculation was an order of magnitude too high. What went wrong?

A common error in using the ICH formula (LLOQ = k × Standard Error / Slope) is selecting the wrong standard error value [6].

  • The Error: Using the standard error of the calibration curve (SE-curve), which represents variability across the entire concentration range. High-concentration data points can dominate this value, inflating the LLOQ estimate.
  • The Correction: You must use the standard error of the y-intercept (SE-y), which better reflects the variability in the low-concentration region of the curve. Making this switch can correct your LLOQ calculation [6].

Furthermore, always inspect your calibration curve graphically. Non-linear behavior at the highest concentration can distort the regression line, leading to poor fit and inaccurate LLOQ predictions at the low end. Removing an outlier at the high end can significantly improve the fit and the LLOQ calculation [6].

FAQ 4: How should I handle concentration data that falls below the LLOQ (BLOQ) in my PK analysis?

Simply discarding BLOQ data can introduce bias into your pharmacokinetic model. Several methods exist, with varying levels of sophistication [4]:

  • Substitution (e.g., LLOQ/2): A simple but less accurate method.
  • Likelihood-Based Methods (M3 method): This advanced method treats BLOQ data as categorical information (i.e., the concentration is known to be below the LLOQ) and maximizes the likelihood of this being true during the modeling process. This is generally more accurate and precise than substitution [4].
  • Incorporate All Data: The most informative approach is to use all detectable concentrations as continuous data, even if they are below the formal LLOQ but above the Limit of Detection (LOD). This provides the most data for the model and has been shown to reduce bias and imprecision [4].
FAQ 5: What are common LC-MS/MS challenges when analyzing this compound?

While not specific to this compound, general LC-MS/MS challenges can severely impact assay performance [3]:

  • Ion Suppression: Co-eluting matrix components from plasma can suppress or enhance the ionization of your analyte, leading to inaccurate quantification. This can be investigated via post-column infusion experiments.
  • Matrix Effects: Endogenous compounds can interfere with the analysis. Thorough sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical to clean up the sample and minimize these effects [3].
  • Poor Chromatographic Retention: If the analyte does not retain well on the column, it will co-elute with the solvent front, which is rich in matrix interferences, exacerbating ion suppression.

Experimental Protocol: Determining LLOQ for a Bioanalytical Method

This is a generalized protocol for establishing LLOQ, adaptable for techniques like LC-MS/MS.

1. Prepare Calibration Standards and Quality Controls (QCs)

  • Prepare a series of calibrators by spiking the analyte into the blank biological matrix (e.g., plasma). The range should cover the expected in vivo concentrations, with the lowest level at your target LLOQ [5] [3].
  • Prepare replicate QC samples at the LLOQ level (to assess accuracy and precision) and at low, mid, and high concentrations.

2. Process and Analyze Samples

  • Process the calibration standards, QCs, and unknown samples using your developed method (e.g., sample extraction, dilution, etc.).
  • Analyze all samples with the instrument (e.g., LC-MS/MS). Include several replicates of a blank sample (no analyte) and a zero sample (blank with internal standard) to assess background interference [3].

3. Construct a Calibration Curve

  • Plot the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of the calibrators.
  • Fit the data to an appropriate regression model (e.g., linear, quadratic, or logistic [5]). The choice of model and weighting factor (e.g., 1/x²) should be justified by the data.

4. Calculate the LLOQ

  • Follow one of the workflows (A or B) detailed in the diagram above to determine the LLOQ.
  • The LLOQ should be subsequently validated by analyzing replicate (e.g., n=5) LLOQ QC samples. The mean concentration should be within ±20% of the nominal value, and the precision (%RSD) should be ≤20% [6] [3].

Important Disclaimer & Regulatory Note

The information provided here is for technical reference and research guidance only. For regulatory submissions (e.g., to the FDA or EMA), you must consult and adhere to the latest official guidelines, such as ICH M10 on Bioanalytical Method Validation [7]. Regulatory standards are updated periodically, and the most current version always takes precedence.

References

Ilomastat & Polymer Coating: Material Characterization

Author: Smolecule Technical Support Team. Date: February 2026

For researchers troubleshooting formulation issues, understanding the solid-state properties of the drug and the physical characteristics of the coating is crucial.

Table 1: Characterization of Ilomastat and Polymer Coating

Parameter Description / Value Significance for Implant Performance
This compound Polymorphs Two identified: one monohydrate (m.p. 188°C), one non-solvated (m.p. 208°C) [1]. Different solid forms can affect stability, solubility, and dissolution rate; both forms showed similar in vitro release profiles [1].
Tablet Fabrication Direct compression at 2 bar (minimum force for robust tablets) [1]. Higher compression forces can retard dissolution; this provides a baseline for manufacturing [1].
Coating Polymer Phosphorylcholine polymer (PC1059) [2]. A biocompatible polymer designed to minimize foreign body reactions [2].
Coating Thickness Dry state: 2.8 ± 0.3 μm; Wet state: ~5.0 ± 0.5 μm [2]. The swelling nature of the coating upon hydration is critical for controlling the initial drug release rate.
Compatibility (DSC) No incompatibility observed between this compound and PC1059 polymer [2]. Confirms that the coating process is unlikely to degrade the API or affect stability.

The experimental workflow below outlines the key steps for characterizing and ensuring the quality of the this compound implant.

Start Start: this compound Powder PXRD PXRD Analysis Start->PXRD DSC DSC Analysis PXRD->DSC Tablet Tablet Fabrication (Direct Compression) DSC->Tablet Coating Polymer Coating (PC1059) Tablet->Coating Thickness Coating Thickness Measurement Coating->Thickness End Characterized Implant Thickness->End

In Vitro & In Vivo Performance Data

These tables summarize key performance metrics that are vital for troubleshooting efficacy and safety issues.

Table 2: In Vitro and Preclinical In Vivo Performance

Aspect Key Findings Experimental Details
In Vitro Drug Release Sustained release profile achieved over several weeks [2]. Study conducted under simulated subconjunctival conditions (aqueous flow, volume, composition) [1].
In Vivo Ocular Biodistribution This compound detected in ocular fluids/tissues after 30 days; levels in plasma below LOQ (0.1 ng/mL) [2]. Study in rabbits; validated LC-MS method with LOD of 1 pg on-column [2].
Biological Efficacy This compound is a broad-spectrum MMP inhibitor; shown to prevent scarring in glaucoma surgery models and reduce radiation-induced lung injury in mice [2] [3]. Efficacy is linked to inhibition of specific MMPs (e.g., MMP-2 and MMP-9) [3].

Analytical Methods for Biodistribution

A robust analytical method is essential for quantifying drug distribution, a common challenge in development.

Table 3: LC-MS Method for this compound Quantification in Tissues

Component Description Purpose & Rationale
Instrumentation Capillary-LC system coupled to a triple quadrupole mass spectrometer [2]. Provides the high sensitivity required for low drug levels in small tissue samples.
Detection Selective Reaction Monitoring (SRM) [2]. Enhances selectivity in complex biological matrices, reducing background noise.
Sample Prep (Ocular Tissues/Fluids) Liquid-Liquid Extraction with ethyl acetate/diethyl ether [2]. Isolates this compound from the biological matrix prior to analysis.
Sample Prep (Plasma) Solid Phase Extraction [2]. Provides a cleaner sample extract for challenging matrices like plasma.
Internal Standard Marimastat [2]. Another MMP inhibitor; used to correct for variability in sample preparation and analysis.
Sensitivity Limit of Detection (LOD): 1 pg on-column [2]. Allows for precise measurement of very low drug concentrations in tissues.

The workflow for the biodistribution study is as follows:

A Implant Administration (Rabbit Model) B Tissue & Fluid Collection (Aqueous humour, vitreous, etc.) A->B C Sample Preparation B->C C1 Liquid-Liquid Extraction (Ocular Tissues/Fluids) C->C1 C2 Solid Phase Extraction (Plasma) C->C2 D cap-LC-MS/MS Analysis (SRM Mode) C1->D C2->D E Data Analysis (Biodistribution Profile) D->E

Frequently Asked Questions (FAQs)

Q1: What could cause a faster-than-expected drug release from the this compound implant?

  • Coating Integrity: Check for micro-cracks or inconsistencies in the polymer coating (PC1059). The thickness and uniformity should be verified.
  • Compression Force: Ensure the tablet core is not over-compressed, as this can retard release, or under-compressed, which might lead to premature disintegration. The established protocol uses 2 bar as a minimum for robust tablets [1].
  • Polymorphic Form: While one study found similar release for two polymorphs, a change in the solid form can generally alter solubility and dissolution. Consistently source this compound with the same solid-state characteristics [1].

Q2: How can I confirm the local action and minimal systemic exposure of the implant?

  • Analytical Method: Use a highly sensitive and specific method like the cap-LC-MS/MS described, which has a LOD of 1 pg on-column [2].
  • Tissue Sampling: Focus on local ocular tissues (conjunctiva, aqueous humour). The published biodistribution study found this compound in these tissues while plasma levels were below the limit of quantification (0.1 ng/mL), confirming targeted delivery [2].

Q3: Are there general biocompatibility considerations for implant coatings?

  • Testing Standards: Follow ISO 10993 standards, which include cytotoxicity, sensitization, and implantation studies [4].
  • Surface Properties: Coatings should be designed to promote specific biological responses. The PC1059 polymer is used for its biocompatibility and to minimize foreign body reaction [2]. More broadly, coatings can be designed to be "non-fouling" (resisting protein adsorption) or bioactive (promoting specific cell integration) [5].

References

Ilomastat hyaluronic acid residence time extension

Author: Smolecule Technical Support Team. Date: February 2026

Why This Specific Application Isn't Covered

The search results clarify that Ilomastat (also known as GM6001 or Galardin) is a well-characterized, broad-spectrum synthetic inhibitor of MMPs [1] [2] [3]. Its primary mechanism of action is to chelate the zinc ion at the active site of MMPs, thereby blocking their activity [2] [3].

However, the connection to hyaluronic acid (HA) is indirect. The literature shows that:

  • MMPs degrade ECM components: MMPs are enzymes that break down various proteins in the extracellular matrix (ECM), such as collagen and elastin [4] [2] [5].
  • HA is an ECM component: Hyaluronan (HA) is a major glycosaminoglycan of the ECM [6] [7].
  • The logical hypothesis: By inhibiting MMPs, this compound could theoretically protect the ECM environment from degradation, which might indirectly stabilize HA. However, the search results do not contain direct experimental data or protocols testing this compound specifically for the purpose of extending HA residence time.

Key Experimental Findings on this compound

The research on this compound focuses on its effects through MMP inhibition in other contexts. The table below summarizes quantitative data from a key study on radiation-induced lung injury.

Study Context Key Findings on MMP Inhibition by this compound Experimental Model

| Radiation-Induced Lung Injury [3] | - Reduced total MMP activity in lung tissue (measured by fluorogenic assay).

  • Decreased mRNA expression of MMP-2 and MMP-9.
  • Alleviated symptoms of lung inflammation and fibrosis. | Mouse model (in vivo) and cell cultures (in vitro) |

How to Approach This Research Question

To investigate this compound's potential for extending HA residence time, you would need to design experiments that directly test this interaction. The general workflow for such an investigation would logically follow these steps:

Start Start: Formulate Hypothesis A1 Design Experimental Model Start->A1 A2 Apply Treatments: - Control (HA only) - Test (HA + this compound) A1->A2 B Measure Key Metrics A2->B C1 HA Degradation Rate B->C1 C2 MMP Activity Levels B->C2 C3 HA Residence Time/ Concentration over Time B->C3 End Analyze Data & Conclude C1->End C2->End C3->End

Based on the general principles found in the search results, here is a potential methodological framework you could adapt:

1. Experimental Design and Model Selection

  • In Vitro Model: A common approach is to use a 3D cell culture system, such as human dermal fibroblasts cultured in a HA-rich matrix [4] [6].
  • Treatment Groups: Your experiment should include at least two groups: a control group (treated with HA only) and a test group (treated with HA and this compound). The concentration of this compound can be referenced from prior studies; for example, research has used a 50 µM solution [3].

2. Key Metrics and Measurement Protocols

  • MMP Activity Assay: Confirm the inhibitory action of this compound in your model using a fluorogenic MMP activity assay. This method uses a peptide substrate that fluoresces upon cleavage by MMPs. A decrease in fluorescence in the this compound-treated group indicates successful MMP inhibition [3].
  • HA Degradation and Residence Measurement: To directly test your hypothesis, you need to measure the stability of HA.
    • ELISA: Use a Hyaluronan ELISA kit to quantitatively measure HA concentrations in the culture medium or matrix over time [6] [7].
    • Immunofluorescence Staining: Visually assess the integrity and amount of HA in the matrix using a fluorescently-labeled HA-binding protein (e.g., HABP) and analyze with microscopy [6].

Alternative Research Avenues

Since a direct link between this compound and HA residence time is not established, you might also explore these related strategies mentioned in the literature:

  • Receptor-Mediated Signaling: Investigate how HA interacts with its cell surface receptors (like CD44 and RHAMM), as these interactions can influence HA internalization and turnover [6].
  • Cross-linking Technologies: A more direct approach to increasing HA residence time is through chemical cross-linking, which is the technology behind commercial dermal fillers. While not mentioned in the search results, this is a proven method in applied science.

References

Ilomastat dose escalation toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Known Toxicity & Dose-Escalation Data

The table below summarizes key findings from a recent Phase 1a clinical trial and relevant preclinical studies:

Study Type Subject Administration Route Key Doses Tested Identified Toxicity & Key Findings

| Phase 1a Clinical Trial [1] | Human patients with leptomeningeal metastases | Intrathecal (IT) | 10 mg, 30 mg (twice weekly in Cycle 1) | - Maximum Tolerated Dose (MTD): 10 mg.

  • Dose-Limiting Toxicities (DLTs) at 30 mg: Grade 3 vomiting, Grade 3 syncope.
  • Most Common AEs (any grade): Vomiting (50%), nausea (37.5%), chills (25%), myalgias (25%), tremor (25%).
  • No Grade 4-5 AEs were observed. | | Preclinical Study [2] | Mice (C57BL/6) | Intraperitoneal (IP) injection | 50 mg/kg (administered 2 hours before thoracic irradiation) | - Pretreatment significantly alleviated radiation-induced lung inflammation and fibrosis.
  • Enhanced the survival of irradiated mice.
  • No overt toxicity was reported from Ilomastat itself in this model. | | Preclinical Ocular Study [3] | Rabbit (Glaucoma Filtration Surgery model) | Subconjunctival implantation | 2 mg tablet (designed for sustained release over 3-4 weeks) | - Found to be safe and well-tolerated locally.
  • The low dose (2 mg) is intended to minimize side effects associated with higher systemic doses of MMP inhibitors. |

Experimental Protocol for Dose-Escalation

For a detailed view of the clinical trial design that established the MTD, the following workflow outlines the key stages.

start Phase 1a Dose-Escalation (3+3 Design) step1 Dose Level 1 Enrollment (10 mg IT-DFO, n=4) start->step1 step2 DLT Observation Period (1st 28-day cycle) step1->step2 step3 No DLTs Observed? step2->step3 step5 DLTs Observed in >1/3 patients? (Grade 3 vomiting, syncope) step2->step5 step4 Escalate to Next Dose (30 mg IT-DFO, n=4) step3->step4 Yes step6 MTD Determined (10 mg IT-DFO) step3->step6 No step4->step2 Evaluate step5->step4 No step5->step6 Yes step7 Dose Expansion Phase 1b at MTD (10 mg) step6->step7

Key Methodology Details [1]:

  • Patient Population: Adults with leptomeningeal metastases from solid tumors, Karnofsky Performance Status ≥ 60, and an Ommaya reservoir.
  • Dosing Schedule:
    • Cycle 1 (28 days): Twice weekly.
    • Cycle 2: Once weekly.
    • Cycle 3+: Once every two weeks.
  • Endpoint Definition: A Dose-Limiting Toxicity (DLT) was defined as any Grade 3 non-hematologic or Grade 4 hematologic toxicity occurring during the first cycle of treatment.

Troubleshooting & FAQs for Researchers

Q1: What are the critical factors to consider when designing a preclinical toxicity study for this compound?

  • A: The administration route and formulation are paramount [3]. A systemic IV or IP dose cannot be compared to a localized, sustained-release implant. Furthermore, the therapeutic window for MMP inhibitors is considered narrow; side effects have been observed with cumulative doses above 1.6 grams in historical trials [3]. Focus on establishing a local effective dose that minimizes systemic exposure.

Q2: The clinical trial for leptomeningeal metastases used intrathecal administration. How relevant is this for other indications?

  • A: The intrathecal route is highly specific for targeting the central nervous system and bypasses the blood-brain barrier [1]. For other indications like lung injury or ocular scarring, local delivery (e.g., inhalation, subconjunctival implant) is the preferred strategy to maximize efficacy and reduce systemic side effects [2] [3]. The toxicity and MTD from an intrathecal study should not be directly extrapolated to other routes.

Q3: Why have previous clinical trials for MMP inhibitors, including this compound, failed, and how can we avoid these issues?

  • A: Early Phase III trials in cancer failed due to lack of inhibitor specificity, poor understanding of MMP biology, and trial design [4]. To avoid this:
    • Select Indications Carefully: Focus on diseases with a strong inflammatory component (like RILI or ocular scarring) where the pathophysiology is better understood [2] [4].
    • Use Specific Inhibitors: Broad-spectrum inhibitors like this compound can inhibit both harmful and beneficial MMPs. If possible, develop or use inhibitors targeted against specific MMPs (e.g., MMP-2, MMP-9 for RILI) [2] [4].
    • Optimize Dosing and Timing: MMP inhibition may be most effective in the early stages of disease progression (e.g., early inflammation post-radiation) [2].

Strategic Considerations for Drug Development

The broader development challenges for a drug like this compound are summarized in the pathway below.

challenge1 Inherent Drug Challenges sub1a Narrow Therapeutic Window challenge2 Clinical Development Hurdles sub2a Trial Design Complexity challenge3 Regulatory & Operational Risks sub3a API Supply & Stability sub1b Broad MMP Specificity sub1c Complex Biology sub2b Patient Selection sub2c Endpoint Selection sub3b Formulation Challenges sub3c Clinical Trial Delays

Key Considerations:

  • Complex Biology: MMPs have dual roles; inhibiting them can block pathological processes but also interfere with normal tissue repair [4]. This complexity contributed to the failure of early cancer trials [4].
  • Operational Risks: Drug development faces obstacles like stability issues, formulation challenges, and clinical trial delays, which can be mitigated by involving cross-functional experts (e.g., toxicology, CMC) early in the planning process [5].

Key Takeaways for Your Research

  • Current Human MTD: The most robust human data comes from an intrathecal application, establishing an MTD of 10 mg in that specific context [1].
  • Safety Profile is Route-Dependent: Preclinical studies show a favorable safety profile with localized delivery (lung and eye) at efficacious doses [2] [3].
  • Mind the History: The failure of broad-spectrum MMP inhibitors in oncology underscores the need for careful indication selection, precise dosing, and a deep understanding of the underlying disease biology [4].

References

Ilomastat vs. Marimastat: Key Characteristics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ilomastat (GM6001) Marimastat (BB-2516)
Primary Class Hydroxamate-based, broad-spectrum MMP inhibitor [1] [2] Hydroxamate-based, broad-spectrum MMP inhibitor [1] [2]
Administration Route Topical application; not orally bioavailable [3] [1] Orally bioavailable [3] [1]

| IC₅₀ Values | Specific values not available in search results. Described as a "broad-spectrum" inhibitor [1]. | MMP-1: 5 nM MMP-2: 6 nM MMP-3: 230 nM MMP-7: 16 nM MMP-9: 3 nM MMP-12: 5 nM [3] | | Clinical Trial Outcomes | Development did not progress to large-scale Phase III trials for cancer; used in research (e.g., corneal ulceration) [3] [1]. | Failed in Phase III cancer trials due to lack of survival benefit and musculoskeletal side effects [1] [4]. | | Key Challenge | Poor oral bioavailability limited its therapeutic application [3] [1]. | Dose- and time-dependent musculoskeletal syndrome (pain/stiffness in joints) [1]. |

Experimental Data and Protocols

Supporting data from the search results provides specifics on Marimastat and insights into how MMP inhibitors are studied.

  • Marimastat Pharmacokinetics: A clinical study in healthy male volunteers established that Marimastat is rapidly absorbed after oral administration, with peak plasma concentrations reached in 1.5–3 hours. Its terminal elimination half-life was found to be 8–10 hours, supporting a twice-daily dosing regimen [3].
  • In Vitro Efficacy Assessment: The inhibitory effect of Marimastat (and similar compounds) is often determined by measuring the IC₅₀ value—the concentration required to inhibit half of the enzyme's activity. The table above lists the published IC₅₀ values of Marimastat against various MMPs [3].
  • In Vivo Model Application: A 2018 study on tuberculosis (TB) demonstrated a protocol for using Marimastat in combination therapy. Mice infected with Mycobacterium tuberculosis were treated with Marimastat from day 7 post-infection. While Marimastat alone did not reduce bacterial load, it significantly enhanced the efficacy of the frontline TB drug isoniazid, leading to a greater reduction in bacteria compared to isoniazid alone [5].

The Challenge of MMP Inhibitor Development

The development of both this compound and Marimastat reflects a broader challenge in the field. A major reason for the failure of early, broad-spectrum MMP inhibitors like Marimastat in clinical trials was lack of selectivity [6] [4] [2]. Inhibiting a wide range of MMPs led to mechanism-based side effects, most notably musculoskeletal syndrome (MSS), characterized by pain and inflammation in tendons and joints [1] [4]. This has driven research toward developing more selective inhibitors that target specific MMPs involved in particular diseases.

The following diagram illustrates the general structure and mechanism shared by peptidomimetic hydroxamate inhibitors like this compound and Marimastat.

Inhibitor Peptidomimetic MMP Inhibitor (e.g., this compound, Marimastat) ZBG Zinc-Binding Group (ZBG) • Hydroxamic Acid Inhibitor->ZBG Backbone Peptide-like Backbone • Mimics substrate • Interacts with enzyme subsites Inhibitor->Backbone S1_Pocket P1' Group • Bulky hydrophobic group • Binds to S1' pocket (key for selectivity) Inhibitor->S1_Pocket

How to Proceed with Your Research

Based on the information gathered, here are suggestions for your next steps:

  • For Direct Comparative Data: You may need to search specialized scientific databases for original research articles that conduct head-to-head experiments on these compounds. The data provided here is compiled from various, non-comparative sources.
  • For Recent Advances: The failure of first-generation inhibitors like Marimastat has shifted research focus. You may find it valuable to investigate newer, more selective MMP inhibitors (e.g., those targeting only MMP-2 and MMP-9) and non-hydroxamate inhibitors (e.g., phosphinates, sulfonylhydrazides) designed to overcome the limitations of poor selectivity and side effects [7] [8] [2].
  • For Repurposing Potential: As shown in the TB study, there is ongoing research into repurposing MMP inhibitors like Marimastat for non-oncological diseases, such as inflammatory and infectious diseases [5] [4] [9].

References

Ilomastat efficacy radiation protection versus other radioprotectors

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat Radioprotection: Experimental Data Summary

Study Model Radiation Type / Dose This compound Dose / Timing Key Efficacy Findings Proposed Mechanism Citation

| C57BL/6 mice (Thoracic) | 15 Gy γ-rays | 10 mg/kg, intraperitoneal injection, 2 h pre-IR | - ↓ MMP-2/MMP-9 activity & expression

  • ↓ Lung inflammation & fibrosis
  • ↓ Pro-inflammatory cytokines (TGF-β, IL-6, TNF-α, IL-1β)
  • ↑ Survival | Broad-spectrum inhibition of MMPs, protecting lung tissue integrity and breaking pro-inflammatory loops. | [1] | | C57BL/6 mice (Total Body) | 6 Gy γ-rays (LD50/30) | 10 mg/kg, intraperitoneal injection, 2 h pre-IR | - ↑ Survival from 53% to 80%
  • ↑ Bone marrow mononuclear cells
  • ↑ Hematopoietic Stem/Progenitor Cells (HSCs/HPCs)
  • ↓ Serum TGF-β1 and TNF-α | Promotes recovery of the hematopoietic system by modulating the bone marrow microenvironment. | [2] |

For context, the table below outlines a common synthetic radioprotector and examples of natural compounds being investigated.

Comparison with Other Radioprotective Agents

Agent / Class Key Proposed Mechanism(s) Reported Limitations / Notes
Amifostine (Synthetic) Scavenges Reactive Oxygen Species (ROS) generated during initial radiation exposure. Narrow therapeutic window; side effects like hypotension, vomiting, and drowsiness. It is a current clinical standard. [3] [4]
Natural Products (e.g., Moringa oleifera extract, flavonoids like Quercetin and Kaempferol) Primarily antioxidant activity, plus anti-apoptotic effects and immune modulation. Multi-target synergy. [3] Poor bioavailability and complex pharmacokinetics are key translational challenges. One study found them less protective than amifostine in a fish model. [3] [4]

This compound's Mechanism and Signaling Pathways

This compound (GM6001) is a broad-spectrum, synthetic inhibitor of Matrix Metalloproteinases (MMPs). Its radioprotective effect is not through direct ROS scavenging, but by modulating the secondary tissue injury and inflammatory response that follows radiation exposure [1].

The diagram below illustrates the proposed mechanism of action for this compound based on the cited research.

G IR Ionizing Radiation MMPs MMP Expression & Activity ↑ IR->MMPs Cytokines Pro-inflammatory Cytokines (TGF-β, TNF-α, IL-1β, IL-6) ↑ MMPs->Cytokines Facilitates Damage Tissue Injury (Lung Inflammation/Fibrosis, Hematopoietic System Damage) MMPs->Damage Direct tissue damage Cytokines->Damage Aggravates This compound This compound Pretreatment (MMP Inhibitor) Inhibit_MMPs Inhibits MMP Activity This compound->Inhibit_MMPs Reduce_Cytokines Reduces Cytokine Activation & Levels Inhibit_MMPs->Reduce_Cytokines Disrupts loop Protection Tissue Protection & Improved Survival Inhibit_MMPs->Protection Prevents damage Reduce_Cytokines->Protection

Detailed Experimental Protocols

For research and replication purposes, here are the methodologies from the key studies:

1. Mouse Model of Radiation-Induced Lung Injury (RILI) [1]

  • Animal Model: Mice subjected to 15 Gy γ-ray irradiation to the thorax.
  • This compound Administration: 10 mg/kg, injected intraperitoneally 2 hours before irradiation.
  • Key Assessments:
    • MMP Activity: Fluorescence enzymatic activity assay (FRET peptide) on lung tissue homogenates.
    • Gene/Protein Expression: Semi-quantitative PCR and immunohistochemistry for MMP-2, MMP-9, TIMP-1, and TIMP-2.
    • Histopathology: H&E staining of lung tissues to score alveolitis and fibrosis.
    • Cytokine Measurement: Assessment of TGF-β, IL-6, TNF-α, and IL-1β levels in tissue.

2. Mouse Model of Hematopoietic Syndrome [2]

  • Animal Model: C57BL/6 mice subjected to 6 Gy total body γ-irradiation (TBI).
  • This compound Administration: 10 mg/kg, injected intraperitoneally 2 hours before irradiation.
  • Key Assessments:
    • Survival Study: Monitored for 30 days post-irradiation.
    • Hematopoietic Analysis: Flow cytometry to quantify Lin⁻Sca-1⁺c-Kit⁺ (HSCs) and Lin⁻Sca-1⁻c-Kit⁺ (HPCs) populations in bone marrow.
    • Cytokine Assay: ELISA to measure serum levels of TGF-β1, SCF, and TNF-α.
    • Spleen Colony Assay: Counted Endogenous Spleen Colony Forming Units (e-CFU-S) at day 10 post-IR.

Research Implications and Future Directions

The experimental data positions this compound as a compelling candidate for radioprotection with a distinct pathway-focused mechanism.

  • Unique Value: Its action on MMP-mediated tissue remodeling and inflammation offers a different approach from conventional antioxidants, potentially useful in scenarios where radiation-induced fibrosis is a major concern [1].
  • Research Gap: A direct, systematic (head-to-head) comparison of this compound against standard agents like Amifostine in a single, unified animal model is not available in the searched literature. The existing data for different agents comes from different experimental models, making direct efficacy comparisons difficult.
  • Translational Challenge: While the preclinical data is promising, this compound's progression to clinical use as a radioprotector requires formal toxicology studies and human trials to establish safety and efficacy in patients [1].

References

Ilomastat TGF-β1 TNF-α reduction irradiation model

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cytokine Reduction

The table below summarizes the core experimental findings on how Ilomastat pretreatment reduces cytokine levels and improves outcomes in a mouse model of RILI. All data is sourced from a single study that provides a consistent experimental context [1].

Parameter Measured Effect of this compound Pretreatment Experimental Context
TGF-β Level Dramatically reduced in lung tissue Mouse model, 15 Gy thoracic irradiation [1]
TNF-α Level Dramatically reduced in lung tissue Mouse model, 15 Gy thoracic irradiation [1]
IL-6 Level Dramatically reduced in lung tissue Mouse model, 15 Gy thoracic irradiation [1]
IL-1β Level Dramatically reduced in lung tissue Mouse model, 15 Gy thoracic irradiation [1]
Lung Inflammation Significantly alleviated Histopathological analysis (alveolitis score) [1]
Lung Fibrosis Significantly alleviated Histopathological analysis at 16 weeks [1]
Mouse Survival Enhanced Post-irradiation [1]

Detailed Experimental Protocol

To help you understand how these results were obtained and for potential replication, here is a summary of the key methodological details from the study [1]:

  • Animal Model: Mice (specific strain should be confirmed from the original paper for replication).
  • Radiation Injury Induction: A single dose of 15 Gy gamma-ray irradiation was delivered to the thorax to induce lung injury.
  • This compound Treatment Protocol: Mice were pretreated with this compound via intraperitoneal injection 2 hours before irradiation.
  • Key Outcome Measurements:
    • Cytokine Levels: Measured in lung tissue homogenates.
    • MMP Activity: Assessed using a fluorescence enzymatic activity assay (FRET peptide).
    • mRNA Expression: Analyzed for MMP-2 and MMP-9 using semi-quantitative PCR.
    • Protein Expression: Localization and levels of MMP-2 and MMP-9 determined via immunohistochemistry.
    • Histopathology: Lung tissues were scored for inflammation (pneumonitis) and fibrosis.

Mechanism of Action and Broader Context

This compound's protective effects are linked to its function as a broad-spectrum synthetic inhibitor of Matrix Metalloproteinases (MMPs). The diagrams below illustrate the mechanism by which radiation causes injury and how this compound intervenes.

G Radiation Ionizing Radiation MMP_Activation MMP Activation & Overexpression Radiation->MMP_Activation CytokineRelease Release of Pro-inflammatory Cytokines (TGF-β, TNF-α, IL-6, IL-1β) MMP_Activation->CytokineRelease LungDamage Lung Tissue Damage (Pneumonitis & Fibrosis) CytokineRelease->LungDamage This compound This compound (GM6001) Inhibits Inhibits MMP Activity This compound->Inhibits Pretreatment Reduces Reduces Cytokine Levels Inhibits->Reduces Protection Protection from Tissue Damage (Reduced inflammation/fibrosis, Enhanced survival) Reduces->Protection

The broader scientific context shows that targeting specific pathways in the radiation injury cascade is a key research area. For instance, another study identified the p38-βTrCP-Tristetraprolin (TTP)-TNFα axis as a critical signaling pathway in radiation pneumonitis [2]. Inhibiting p38 was shown to prevent TTP degradation and suppress TNF-α release, highlighting an alternative mechanistic approach to this compound.

G Radiation2 Ionizing Radiation p38_Activation p38 MAPK Activation Radiation2->p38_Activation TTP_Phosphorylation TTP Phosphorylation (at Ser186) p38_Activation->TTP_Phosphorylation betaTrCP_Binding β-TrCP Recognition (SCF Ubiquitin Ligase) TTP_Phosphorylation->betaTrCP_Binding TTP_Degradation TTP Degradation (via Proteasome) betaTrCP_Binding->TTP_Degradation TNFa_Increase Increased TNF-α Synthesis TTP_Degradation->TNFa_Increase TTP is a negative regulator of TNF-α p38_Inhibitor p38 Inhibitor (e.g., SB203580) BlocksPhospho Blocks TTP Phosphorylation p38_Inhibitor->BlocksPhospho PreventsDegradation Prevents TTP Degradation BlocksPhospho->PreventsDegradation TNFa_Blocked Suppressed TNF-α Release PreventsDegradation->TNFa_Blocked

Interpretation and Comparison

When evaluating this compound's performance, consider these points derived from the search results:

  • Mechanism: this compound acts as a broad-spectrum MMP inhibitor, providing a different approach than targeted p38 inhibition [1].
  • Therapeutic Window: The referenced study reported that human clinical trials for ophthalmic uses of Ilomastas were conducted without reported toxicities, suggesting a potentially favorable safety profile for other applications [1].
  • Research Stage: The findings for this compound as a radioprotector are promising but still at the preclinical stage. The cited evidence is from a single 2017 animal study [1].

The available data is robust but originates from a single primary study. To deepen your comparison, you could explore:

  • Other MMP inhibitors in development and their status [3].
  • Different radioprotection strategies, such as the use of MSC-derived cytokines which also aim to reduce pro-inflammatory factors like TNF-α [4].
  • Advanced radiotherapy protocols that aim to minimize healthy tissue exposure, thereby reducing side effects at their source [5] [6].

References

Survival and Efficacy Data of Ilomastat in Irradiated Mice

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Radiation Type & Dose Ilomastat Dose & Timing Key Survival Findings Proposed Mechanism of Action
Radiation-Induced Lung Injury (RILI) [1] 15 Gy to thorax (localized) Pretreatment 2 hours before radiation Significantly enhanced survival of irradiated mice [1] Inhibited MMP activity (especially MMP2/9), reduced pro-inflammatory cytokines (TGF-β, IL-6, TNF-α, IL-1β), alleviated pneumonitis and fibrosis [1]
Acute Radiation Syndrome (ARS) [2] 6 Gy total body irradiation (TBI) Pretreatment 2 hours before radiation Increased survival rate after TBI [2] Promoted recovery of peripheral white blood cells, lymphocytes, red blood cells, hemoglobin, and platelets; protected hematopoietic system [2]

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here is a detailed breakdown of the methodologies used in these studies.

Study on Radiation-Induced Lung Injury (RILI) [1]
  • Animal Model: Mice were subjected to a single 15 Gy dose of γ-ray irradiation targeted to the thorax to specifically induce lung injury.
  • Treatment Protocol: this compound was administered via intraperitoneal injection 2 hours before irradiation.
  • Key Assessments:
    • MMP Activity: Measured in lung tissue homogenates using a fluorescence enzymatic activity assay with a FRET peptide substrate.
    • Gene and Protein Expression: Levels of MMP2, MMP9, and their inhibitors (TIMPs) were analyzed using semi-quantitative PCR and immunohistochemistry.
    • Histopathology: Lung tissues were examined for inflammation and fibrosis, and scored for severity of alveolitis.
    • Cytokine Levels: Pro-inflammatory cytokines (TGF-β, IL-6, TNF-α, IL-1β) in lung tissues were quantified.
Study on Acute Radiation Syndrome (ARS) [2]
  • Animal Model: Mice received a 6 Gy dose of total body γ-irradiation, a model for the hematopoietic subsyndrome of ARS.
  • Treatment Protocol: this compound was administered 2 hours before total body irradiation.
  • Key Assessments:
    • Survival: Mouse survival was monitored over time.
    • Hematological Recovery: Peripheral blood samples were collected on days 1, 5, 10, 20, and 30 post-irradiation. White blood cells, red blood cells, hemoglobin, platelets, and lymphocytes were counted.

Mechanism of Action and Signaling Pathways

The radioprotective effect of this compound is primarily attributed to its inhibition of Matrix Metalloproteinases (MMPs). The following diagram illustrates the key signaling pathway involved in this process.

G Irradiation Irradiation MMPs MMPs Irradiation->MMPs  Upregulates TissueDamage Tissue Injury & Symptoms Irradiation->TissueDamage  Causes Cytokines Pro-inflammatory Cytokines (TGF-β, IL-6, TNF-α, IL-1β) MMPs->Cytokines  Activates This compound This compound This compound->MMPs  Inhibits Cytokines->MMPs  Positive Feedback Cytokines->TissueDamage  Amplifies Symptoms Pneumonitis Fibrosis Hematopoietic Cell Depletion TissueDamage->Symptoms  Leads to

This diagram shows how this compound acts as a central inhibitor, breaking the cycle of MMP activation and cytokine release that leads to severe tissue damage after radiation exposure [1].

Interpretation of Findings for Research and Development

For your work in drug development, the data suggests:

  • Therapeutic Potential: this compound shows promise as both a protective agent (prophylactic) and a mitigator against different types of radiation injury [1] [2].
  • Mechanistic Advantage: Its broad-spectrum MMP inhibition offers a multi-faceted approach, targeting both the initial tissue damage and the subsequent maladaptive inflammatory and fibrotic processes [1].
  • Context-Dependent Efficacy: The survival benefit is closely tied to the specific radiation model (localized vs. total body) and the primary mechanism of injury (lung damage vs. hematopoietic failure).

References

Ilomastat hematopoietic progenitor cell protection comparison

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat's Protective Effects on the Hematopoietic System

The following table summarizes the key experimental findings from a study on this compound's radioprotective effects in a mouse model, demonstrating its role in promoting the recovery of the hematopoietic system after radiation-induced injury [1].

Experimental Finding Irradiation Only Group (6 Gy γ-rays) This compound + Irradiation Group Significance & Interpretation
Bone Marrow Mononuclear Cells (BMNCs) Reduced count after irradiation Significantly higher count post-irradiation Promotes recovery of the bone marrow cellular environment [1].
Hematopoietic Stem/Progenitor Cells (HSPCs) Decreased fraction at day 30 post-irradiation Increased fraction of HSCs and HPCs at day 30 Protects primitive cells critical for long-term blood reconstitution [1].
Cytokine Levels (TGF-β1 & TNF-α) Elevated post-irradiation Significantly reduced levels Mitigates inflammation and apoptosis in the bone marrow niche [1].
Spleen Protection Radiation-induced damage and weight reduction Protected spleen morphology and higher spleen coefficient Preserves a key immunological organ [1].
Animal Survival Lower survival rate after lethal irradiation Significantly improved survival Overall demonstration of in vivo radioprotective efficacy [1] [2].

Detailed Experimental Protocols

To help you understand the context of the data above, here are the key methodologies from the foundational study [1].

  • Animal Model and Irradiation: The study used male C57BL/6 mice (6-8 weeks old). Mice were subjected to 6 Gy of total body γ-irradiation, which was established as the LD₅₀ (dose lethal to 50% of the population) for this model [1].
  • This compound Administration: this compound was dissolved in a specialized solvent and administered via intraperitoneal injection at a dose of 10 mg/kg, 2 hours before irradiation [1].
  • Flow Cytometry for HSPCs: Bone marrow cells were collected and stained with a panel of fluorescent antibodies to identify hematopoietic stem and progenitor cells.
    • Hematopoietic Stem Cells (HSCs) were identified as Lineage⁻, Sca-1⁺, c-Kit⁺ cells.
    • Hematopoietic Progenitor Cells (HPCs) were identified as Lineage⁻, Sca-1⁻, c-Kit⁺ cells [1].
  • Cytokine Measurement: Levels of TGF-β1 and TNF-α in serum were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturers' protocols [1].
  • Endogenous Spleen Colony-Forming Unit (CFU-S) Assay: This classic assay was performed to assess the functional capacity of progenitor cells. Spleens were removed from mice 10 days after irradiation, fixed, and the number of macroscopic nodules (colonies) formed by donor cells was counted. This compound pretreatment led to a higher number of these colonies, indicating preservation of functional progenitors [1].

Mechanism of Action and Experimental Workflow

The proposed mechanism of this compound and the sequence of key experiments from the study can be visualized in the following diagrams.

G Irradiation Irradiation MMP_Activation MMP_Activation Irradiation->MMP_Activation CytokineRelease CytokineRelease MMP_Activation->CytokineRelease Cleaves latent forms BM_Damage BM_Damage MMP_Activation->BM_Damage CytokineRelease->BM_Damage TGF-β1, TNF-α HSPC_Protection HSPC_Protection BM_Damage->HSPC_Protection Leads to loss of This compound This compound Inhibition Inhibition This compound->Inhibition Broad-spectrum inhibitor Inhibition->CytokineRelease Reduces Inhibition->BM_Damage Prevents Inhibition->HSPC_Protection Promotes survival & recovery

G Step1 Animal Pretreatment Step2 Total Body Irradiation (6 Gy) Step1->Step2 A1 This compound (10 mg/kg, i.p.) Step1->A1 A2 Vehicle Control Step1->A2 Step3 Sample Collection & Analysis Step2->Step3 C1 Bone Marrow: Flow Cytometry (HSPCs) & BMNC Count Step3->C1 C2 Blood Serum: ELISA (TGF-β1, TNF-α) Step3->C2 C3 Spleen: CFU-S Assay & Histology Step3->C3 C4 Survival Monitoring Step3->C4

Insights for Researchers

Based on the gathered information, here are some key points for your comparison guide:

  • Proposed Mechanism: this compound's protection is linked to its function as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. By inhibiting MMPs, it reduces the cleavage and activation of pro-fibrotic and pro-apoptotic cytokines like TGF-β1 and TNF-α, thereby preserving the bone marrow microenvironment crucial for hematopoietic stem and progenitor cell survival and function [1].
  • Comparative Context: While direct side-by-side data is limited, the search results indicate that other MMP inhibitors, such as GM6001, are also used in research for similar protective effects on neural structures [3]. Furthermore, the hunt for effective radioprotectors often involves comparing different mechanisms, such as cytokines (e.g., G-CSF) versus microenvironment-focused protectors like this compound [2].
  • Research Gap Identified: The available data strongly supports this compound's efficacy in a pre-irradiation (protector) setting. Its potential as a mitigator (administered after radiation exposure) is a critical area for future research to enhance its practical application.

References

Ilomastat polymer coated versus uncoated implant release

Author: Smolecule Technical Support Team. Date: February 2026

Ilomastat Implant Formulation and Release Data

The table below summarizes key findings from a study that developed and characterized uncoated this compound tablet implants for prolonged drug release in the eye [1].

Parameter Characteristics / Value
Intended Use Glaucoma filtration surgery (GFS); prevention of scarring [1].
Dosage Form Uncoated, direct-compression tablet for subconjunctival implantation [1].
Tablet Mass 1 mg and 2 mg [1].
Compression Force 2 bar (minimum force for robust tablets) [1].
Drug Release Duration Designed for 3 to 4 weeks of sustained release [1].
Polymorphs Identified Two forms: orthorhombic (monohydrate) & monoclinic (non-solvated) [1].
In Vitro Release Finding Tablets from different polymorphs showed similar drug release profiles [1].

Detailed Experimental Protocols

The characterization of the uncoated this compound implants involved several standard pharmaceutical development techniques [1]:

  • Tablet Fabrication: this compound tablets were manufactured by direct compression of the drug powder without any excipients, using a hydraulic press and custom 2-mm punch and die sets [1].
  • In Vitro Drug Release: Testing was performed using a flow cell apparatus designed to simulate the physiological conditions of the subconjunctival space (aqueous volume, flow rate, and fluid composition at pH 7.4). The amount of drug released was quantified using HPLC with a C18 column [1].
  • Solid-State Characterization: The physical properties of the drug substance were thoroughly investigated using:
    • X-ray Powder Diffraction (XRPD): To identify different crystalline forms (polymorphs).
    • Differential Scanning Calorimetry (DSC): To determine melting points and thermal behavior.
    • Isothermal Calorimetry: To detect any amorphous content in the compressed tablets.
    • Dynamic Vapour Sorption (DVS): To evaluate water uptake by the tablets at different humidity levels [1].

Research Pathways for Coated Implant Development

While a direct comparison for this compound is not available, the broader field of implantable drug delivery provides a framework for how such a comparison could be structured. The following diagram outlines the key decision points and experimental pathways in developing a coated implant system.

G cluster_decision Coating Strategy Decision cluster_testing Comparative Analysis Start Core Formulation: Uncoated this compound Tablet Decision Apply Polymer Coating? Start->Decision PathA Path A: Uncoated Implant Decision->PathA No PathB Path B: Polymer-Coated Implant Decision->PathB Yes Testing In-Vitro Release Testing (Simulated Physiological Conditions) PathA->Testing PathB->Testing Compare Compare Release Profiles & Kinetic Parameters Testing->Compare Outcome1 Outcome: Burst Release Faster Initial Kinetics Compare->Outcome1 Outcome2 Outcome: Sustained Release Lag Phase, Zero-Order Kinetics Compare->Outcome2

References

Ilomastat cyclodextrin complex versus free drug permeation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison: Ilomastat-CD vs. Free this compound

The table below summarizes the key experimental findings that compare the performance of the this compound-cyclodextrin (this compound-CD) complex with its free form [1].

Performance Characteristic Free this compound This compound-CD Complex Experimental Context
Aqueous Solubility 140 μg/mL in water [1] ~1000 μg/mL in water [1] In vitro, phase solubility studies
Solubility in PBS (pH 7.4) 160 μg/mL [1] 1400 μg/mL [1] In vitro, phase solubility studies
Permeation Limited data for free drug [1] Successfully permeated through pig conjunctiva [1] Ex vivo, Franz diffusion cell (pig conjunctiva)
Ocular Tissue Distribution Not detected in key tissues [1] Therapeutic concentrations in sclera, conjunctiva, and aqueous humor [1] In vivo, rabbit eye model
Bioactivity (Collagen Contraction) Inhibited contraction [1] Inhibition activity unchanged (i.e., bioactivity preserved) [1] In vitro, human Tenon fibroblast (HTF) cell assay

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the detailed methodologies from the key research.

Phase Solubility and Complex Preparation [1]
  • Objective: To determine the amount of CD required to solubilize this compound and to prepare a stable formulation.
  • Method:
    • Solubility Study: An excess of this compound (5 mg) was suspended in 1 mL of water. 2-hydroxypropyl-β-cyclodextrin (HPβCD) was added at concentrations from 0.5% to 20% (w/v). The mixture was stirred overnight, filtered, and the concentration of dissolved this compound in the filtrate was quantified by HPLC.
    • Complex Preparation: this compound was suspended in PBS. HPβCD powder was added at a molar ratio of 1:29 (this compound:CD) and stirred overnight. Excipients like benzalkonium chloride (0.02% w/v) and hyaluronic acid (0.2% w/v) were added to create the final eye drop formulation.
In Vitro Bioactivity and Permeation Assays [1]
  • Objective: To confirm that complexation does not impair drug efficacy and to measure tissue permeation.
  • Method:
    • Collagen Contraction Assay: Human Tenon fibroblast (HTF) cells were seeded in collagen gels. The ability of this compound-CD and uncomplexed this compound to inhibit the contraction of these gels was compared.
    • Permeation Study: Franz diffusion cells were used at 35°C. Porcine conjunctiva was mounted between the donor and receptor chambers. The receptor chamber was filled with PBS (pH 7.4). This compound-CD solution was applied to the donor side, and samples from the receptor chamber were analyzed by HPLC at timed intervals over 4 hours.
In Vivo Ocular Distribution [1]
  • Objective: To verify that topical application leads to drug delivery to target tissues.
  • Method: this compound-CD eye drops were applied to the eyes of live rabbits. After a predetermined time, the animals were euthanized, and ocular tissues (sclera, conjunctiva) and fluids (aqueous humor) were collected. The concentration of this compound in these samples was determined using liquid chromatography-mass spectroscopy (LC-MS).

Mechanisms and Broader Context of Cyclodextrin-Mediated Permeation

The following diagram illustrates the general mechanism by which cyclodextrins can enhance drug permeation, which is supported by studies on various drugs, including melatonin [2].

G A A. Free Drug Donor Aqueous Donor Phase A->Donor Note1 Low solubility and dissolution. Limited concentration gradient for diffusion. A->Note1 B B. Drug-CD Complex B->Donor Note2 1. CD enhances aqueous solubility. 2. Free drug partitions into membrane. 3. Complex replenishes free drug supply. B->Note2 C C. High CD Concentration C->Donor Note3 Excess CD in solution. Strong binding to drug molecules. Reduces thermodynamic activity and partitioning into membrane. C->Note3 Membrane Lipophilic Membrane (e.g., Conjunctiva, Nasal Epithelium) Donor->Membrane Receptor Aqueous Receptor Phase (Systemic Circulation / Target Tissue) Membrane->Receptor

The impact of cyclodextrin (CD) concentration on drug permeation is a critical, non-linear relationship. This "sweet spot" phenomenon has been directly observed in other drug studies. For instance, research on melatonin (MT) found that low concentrations (1% w/v) of HPβCD significantly increased nasal permeability, but higher concentrations (5-10% w/v) resulted in a statistically significant reduction in permeation [2]. This occurs because at high concentrations, cyclodextrins can over-solubilize the drug, reducing its thermodynamic activity and its driving force to leave the aqueous solution and partition into the biological membrane [2].

Important Considerations and Limitations

  • Limited Direct Data: The available quantitative comparison for this compound itself comes from a single, primary study [1]. The permeation and distribution data for the free drug is not fully reported, making a direct, comprehensive statistical comparison difficult.
  • Context-Dependent Outcomes: The success of a cyclodextrin complex is highly dependent on the specific drug, the type of cyclodextrin, its concentration, and the biological barrier , as seen with melatonin and curcumin [3] [2].
  • Safety Profile: While cyclodextrins like HPβCD are generally considered safe excipients, it is important to be aware that high-dose systemic administration has been linked to ototoxicity (hearing loss) in animal models and humans [4]. This is a critical consideration for drug development beyond topical applications.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

388.21105539 Da

Monoisotopic Mass

388.21105539 Da

Heavy Atom Count

28

Appearance

Beige to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I0403ML141

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

142880-36-2

Wikipedia

Ilomastat

Dates

Last modified: 08-15-2023
1: Bencsik P, Pálóczi J, Kocsis GF, Pipis J, Belecz I, Varga ZV, Csonka C, Görbe A, Csont T, Ferdinandy P. Moderate inhibition of myocardial matrix metalloproteinase-2 by ilomastat is cardioprotective. Pharmacol Res. 2014 Feb;80:36-42. doi: 10.1016/j.phrs.2013.12.007. Epub 2013 Dec 28. PubMed PMID: 24380772.
2: Parkinson G, Gaisford S, Ru Q, Lockwood A, Khalili A, Sheridan R, Khaw PT, Brocchini S, Fadda HM. Characterisation of ilomastat for prolonged ocular drug release. AAPS PharmSciTech. 2012 Dec;13(4):1063-72. doi: 10.1208/s12249-012-9832-1. Epub 2012 Aug 18. PubMed PMID: 22903888; PubMed Central PMCID: PMC3513442.
3: Senhao L, Dongqin Q. Preparation and in vitro evaluation of an ilomastat microemulsion gel by a self-microemulsifying system. Pharmazie. 2012 Feb;67(2):156-60. PubMed PMID: 22512086.
4: Yeh DY, Lin HI, Feng NH, Chen CF, Wang D, Wang NT. Matrix metalloprotease expressions in both reperfusion lung injury and oleic acid lung injury models and the protective effects of ilomastat. Transplant Proc. 2009 Jun;41(5):1508-11. doi: 10.1016/j.transproceed.2009.02.076. PubMed PMID: 19545667.
5: Wang YD, Wang W. Protective effect of ilomastat on trinitrobenzenesulfonic acid-induced ulcerative colitis in rats. World J Gastroenterol. 2008 Oct 7;14(37):5683-8. PubMed PMID: 18837084; PubMed Central PMCID: PMC2748202.
6: Ledour G, Moroy G, Rouffet M, Bourguet E, Guillaume D, Decarme M, Elmourabit H, Augé F, Alix AJ, Laronze JY, Bellon G, Hornebeck W, Sapi J. Introduction of the 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat leads to potent gelatinase B (MMP-9) inhibitors with improved selectivity. Bioorg Med Chem. 2008 Sep 15;16(18):8745-59. doi: 10.1016/j.bmc.2008.07.041. Epub 2008 Jul 20. PubMed PMID: 18782669.
7: Moroy G, Denhez C, El Mourabit H, Toribio A, Dassonville A, Decarme M, Renault JH, Mirand C, Bellon G, Sapi J, Alix AJ, Hornebeck W, Bourguet E. Simultaneous presence of unsaturation and long alkyl chain at P'1 of Ilomastat confers selectivity for gelatinase A (MMP-2) over gelatinase B (MMP-9) inhibition as shown by molecular modelling studies. Bioorg Med Chem. 2007 Jul 15;15(14):4753-66. Epub 2007 May 6. PubMed PMID: 17512742.
8: Kocer SS, Walker SG, Zerler B, Golub LM, Simon SR. Metalloproteinase inhibitors, nonantimicrobial chemically modified tetracyclines, and ilomastat block Bacillus anthracis lethal factor activity in viable cells. Infect Immun. 2005 Nov;73(11):7548-57. PubMed PMID: 16239558; PubMed Central PMCID: PMC1273843.
9: Wong TT, Mead AL, Khaw PT. Prolonged antiscarring effects of ilomastat and MMC after experimental glaucoma filtration surgery. Invest Ophthalmol Vis Sci. 2005 Jun;46(6):2018-22. PubMed PMID: 15914618.
10: Antonelli PJ, Schultz GS, Sundin DJ, Pemberton PA, Barr PJ. Protease inhibitors alpha1-antitrypsin and ilomastat are not ototoxic in the chinchilla. Laryngoscope. 2003 Oct;113(10):1764-9. PubMed PMID: 14520103.
11: Antonelli PJ, Schultz GS, Kim KM, Cantwell JS, Sundin DJ, Pemberton PA, Barr PJ. Alpha 1-antitrypsin and ilomastat inhibit inflammatory proteases present in human middle ear effusions. Laryngoscope. 2003 Aug;113(8):1347-51. PubMed PMID: 12897557.

Explore Compound Types